molecular formula C5H11ClN2O2 B1456506 Morpholine-3-carboxylic acid amide hydrochloride CAS No. 1101822-34-7

Morpholine-3-carboxylic acid amide hydrochloride

Cat. No.: B1456506
CAS No.: 1101822-34-7
M. Wt: 166.6 g/mol
InChI Key: UXLHIHZQLXTZSC-UHFFFAOYSA-N
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Description

Morpholine-3-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholine-3-carboxylic acid amide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-3-carboxylic acid amide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

morpholine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHIHZQLXTZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Morpholine-3-carboxylic Acid Amide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Morpholine-3-carboxylic acid amide hydrochloride , a critical chiral building block in medicinal chemistry. It is structured to serve researchers and drug developers, focusing on synthetic utility, physiochemical properties, and application in peptidomimetic drug design.

Executive Summary

Morpholine-3-carboxylic acid amide hydrochloride (CAS: 1101822-34-7 for racemate; 1187928-88-6 for R-isomer) is a constrained heterocyclic scaffold widely utilized as a proline surrogate and a pharmacophore in HIV integrase inhibitors and PI3K/mTOR pathway modulators.[1] Its unique structural geometry offers a "break" in peptide chains similar to proline but with distinct solubility and hydrogen-bonding capabilities due to the morpholine ether oxygen. This guide details its chemical profile, validated synthetic routes, and specific applications in high-throughput drug discovery.

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7]

The hydrochloride salt form is preferred in drug development due to its enhanced stability and water solubility compared to the free base.

Table 1: Core Chemical Specifications
PropertyDataNotes
IUPAC Name Morpholine-3-carboxamide hydrochloride
Common Name 3-Carbamoylmorpholine HCl
CAS Number (Racemic) 1101822-34-7
CAS Number (R-isomer) 1187928-88-6Critical for chiral pool synthesis
CAS Number (S-isomer) 1187928-87-5
Formula C₅H₁₁ClN₂O₂(Free base: C₅H₁₀N₂O₂)
Molecular Weight 166.61 g/mol Free base: 130.15 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility >50 mg/mL in Water, DMSOPoor in Et₂O, Hexanes
pKa (Ring N) ~8.4 (Conjugate Acid)Basic center, protonation site
pKa (Amide N) ~16.4 (Predicted)Non-basic, H-bond donor
Chirality C3 StereocenterControls vector of amide projection

Synthetic Routes & Manufacturing[5][9][10]

The synthesis of Morpholine-3-carboxylic acid amide typically follows two primary strategies: Chiral Pool Synthesis (from Serine) or Functional Group Interconversion (from Nitrile).

Synthesis Workflow Diagram

The following diagram illustrates the two dominant pathways to the target scaffold.

SynthesisPathways Serine L-Serine (Chiral Pool) Intermediate1 N-Chloroacetyl Serine Ester Serine->Intermediate1 Chloroacetyl Cl Cyclization Morpholin-5-one Intermediate Intermediate1->Cyclization NaOEt (Ring Close) Acid Morpholine-3- carboxylic Acid Cyclization->Acid Reduction (BH3) Coupling Amide Coupling (EDC/HOBt + NH4Cl) Acid->Coupling Activation Nitrile 3-Cyanomorpholine Hydrolysis Partial Hydrolysis (Basic H2O2) Nitrile->Hydrolysis Controlled Hydration Target Morpholine-3-carboxylic acid amide HCl Coupling->Target HCl/Dioxane Hydrolysis->Target HCl Formation

Figure 1: Comparative synthetic routes. The Serine route preserves chirality, while the Nitrile route is efficient for racemic bulk production.

Validated Experimental Protocol: Amide Coupling

Context: This protocol describes the conversion of (3R)-morpholine-3-carboxylic acid to the amide using standard carbodiimide coupling. This method is preferred over acid chlorides to prevent racemization at the C3 position.

Reagents:

  • (3R)-Morpholine-3-carboxylic acid (N-Boc protected recommended for purity)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Ammonium Chloride (NH₄Cl)

  • DIPEA (Diisopropylethylamine)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under N₂ atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Amidation: Add solid NH₄Cl (2.0 eq) followed by dropwise addition of DIPEA (3.0 eq). The excess base is crucial to liberate ammonia from NH₄Cl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ of Boc-intermediate).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO₃ (removes unreacted acid/HOBt), and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection & Salt Formation: Dissolve the crude Boc-amide in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir for 2 hours until precipitation is complete. Filter the white solid and wash with cold ether to obtain Morpholine-3-carboxylic acid amide hydrochloride .

Applications in Drug Discovery[2][5]

This scaffold is not merely a linker; it is a functional pharmacophore used to modulate physicochemical properties (LogP, Solubility) and target binding.

Structural Role: The "Soluble Proline"

Morpholine-3-carboxylic acid is often termed a "soluble proline surrogate."

  • Conformational Constraint: Like proline, the secondary amine is part of a ring, restricting the

    
     (phi) torsion angle of the peptide backbone. This stabilizes 
    
    
    
    -turn conformations.
  • Solubility Enhancement: The ether oxygen at position 4 accepts hydrogen bonds, significantly lowering LogP compared to proline or piperidine analogs.

Case Study: HIV Integrase Inhibitors

The morpholine-3-carboxamide fragment is a key intermediate in the synthesis of Pyrimidone-based HIV Integrase Strand Transfer Inhibitors (INSTIs) .[2]

  • Mechanism: The amide carbonyl coordinates with the Mg²⁺ ions in the integrase active site.

  • Scaffold: The morpholine ring occupies a specific hydrophobic pocket while improving the oral bioavailability of the drug candidate.

DrugApplication Scaffold Morpholine-3-carboxamide Scaffold Property1 Decreased LogP (Ether Oxygen) Scaffold->Property1 Property2 Conformational Lock (Proline Mimic) Scaffold->Property2 Property3 Metal Chelation (Amide Carbonyl) Scaffold->Property3 Target2 PI3K / mTOR Inhibitors (Kinase selectivity) Property1->Target2 Bioavailability Target1 HIV Integrase Inhibitors (Pyrimidone derivatives) Property2->Target1 Geometry Property3->Target1 Mg2+ Binding

Figure 2: Mechanistic contributions of the scaffold to drug efficacy.

Safety & Handling

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[3] Store in a desiccator at 2-8°C. Exposure to moisture will lead to "clumping" and difficulty in accurate weighing.

  • Stability: Stable under acidic conditions. Avoid strong bases which liberate the free amine, potentially leading to slow dimerization or oxidation over long periods.

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles) is required.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 6475000 (Morpholine-3-carboxylic acid). National Center for Biotechnology Information (2024). Link

    • Morpholine pKa Data. Organic Chemistry Data (2022). Link

  • Synthesis & Methodology

    • Biocatalytic Hydrolysis of Nitriles.[4] ResearchGate (2025). Link (Validates nitrile-to-acid/amide pathways).

    • Amide Synthesis Protocols. Fisher Scientific (2024). Link

  • Drug Discovery Applications

    • Morpholine Scaffolds in CNS Drug Discovery. Journal of Medicinal Chemistry / PMC (2016). Link

    • HIV Integrase Inhibitor Scaffolds. ChemicalBook (2023).[2] Link

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" CAS number 1101822-34-7

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for drug discovery professionals. It bypasses generic definitions to focus on the synthetic utility, mechanistic behavior, and application workflows of Morpholine-3-carboxylic acid amide hydrochloride.

CAS: 1101822-34-7 | Formula: C₅H₁₁ClN₂O₂ | MW: 166.61 g/mol [1]

Executive Technical Summary

Morpholine-3-carboxylic acid amide hydrochloride (3-MZA-HCl) is a bifunctional heterocyclic building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis .[1]

Unlike standard N-acyl morpholines (Weinreb amide surrogates), 3-MZA-HCl features a primary amide at the C3 position.[1] This structural distinction allows it to function as a constrained amino acid isostere , mimicking the spatial arrangement of proline while introducing a polar hydrogen-bond donor/acceptor motif (the amide) and a solubilizing ether oxygen.

Core Value Proposition:

  • Solubility Enhancement: The morpholine ring lowers logP compared to piperidine or benzene analogs.

  • Conformational Restriction: The ring constrains the

    
     and 
    
    
    
    angles of the attached peptide chain, reducing entropic penalty upon target binding.
  • Orthogonal Reactivity: The secondary amine (N4) serves as a nucleophilic handle for scaffold attachment, while the C3-amide remains stable or can be dehydrated to a nitrile.

Physicochemical Profile & Stability

PropertyValue / DescriptionTechnical Note
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1]
Solubility High: Water, DMSO, MethanolFree base is moderately soluble in DCM; HCl salt requires polar protic solvents.[1]
pKa (N4-H) ~8.4 (Predicted)Less basic than morpholine (pKa 8.[1]36) due to the inductive effect of the C3-amide.[1]
Chirality Racemic (unless specified (3S)/(3R))CAS 1101822-34-7 typically refers to the racemate.[1] Enantiomers are derived from L/D-Serine.[1]
H-Bonding 2 Donors (Amide), 3 Acceptors (O, N, Amide-O)Excellent for interacting with solvent-exposed active site pockets.[1]

Stability Warning: While the amide bond is robust, the morpholine ring is susceptible to oxidation (N-oxide formation) if exposed to strong peroxides. The HCl salt is stable at room temperature but should be protected from moisture to prevent clumping and hydrolysis over extended periods.

Synthetic Routes & Manufacturing

The industrial synthesis of 3-MZA-HCl typically follows a Nitrile Hydrolysis pathway, favored for its scalability compared to the chiral pool synthesis from Serine.[1]

Mechanism of Synthesis

The transformation relies on the controlled hydrolysis of 3-morpholinecarbonitrile. The reaction must be carefully tuned to stop at the primary amide without proceeding to the carboxylic acid.

SynthesisPath Start 3-Morpholinecarbonitrile Inter Imidate Intermediate Start->Inter H2O2 / NaOH (Radziszewski Cond.) Product Morpholine-3-carboxamide (Free Base) Inter->Product Tautomerization Salt 3-MZA-HCl (Final Salt) Product->Salt HCl / Dioxane Precipitation

Figure 1: Controlled hydrolysis pathway.[1] The use of alkaline peroxide (Radziszewski conditions) is preferred over acid hydrolysis to prevent over-hydrolysis to the acid.

Application Workflow: Drug Design Integration

In medicinal chemistry, 3-MZA-HCl is rarely the final drug; it is a scaffold .[1] The primary workflow involves N-functionalization of the secondary amine.[1]

Strategic Utility: Scaffold Hopping

Researchers often substitute a proline or piperidine-3-carboxamide moiety with the morpholine core to improve metabolic stability (blocking oxidation at the 3-position) and solubility.[1]

Common Reaction Pathways:

  • Urea Formation: Reaction with isocyanates to form soluble urea derivatives (e.g., in kinase inhibitors).

  • Amide Coupling: Coupling with aryl carboxylic acids using HATU/EDC.

  • SNAr: Nucleophilic aromatic substitution on fluorinated heterocycles (e.g., pyridines, pyrimidines).

DrugDesign Core 3-MZA-HCl (Building Block) Step1 Base Neutralization (In situ DIPEA) Core->Step1 Branch1 Path A: Amide Coupling (Target: Peptidomimetics) Step1->Branch1 + R-COOH / HATU Branch2 Path B: SnAr / Buchwald (Target: Kinase Inhibitors) Step1->Branch2 + Ar-X / Pd(0) or Heat Outcome1 Constrained Peptide Analog (High Solubility) Branch1->Outcome1 Outcome2 Heterocyclic Core (Metabolic Stability) Branch2->Outcome2

Figure 2: Divergent synthesis workflow. The secondary amine (N4) is the reactive handle, allowing the C3-amide to serve as a fixed pharmacophore.

Experimental Protocol: N-Acylation (Standard Operating Procedure)

Objective: Coupling 3-MZA-HCl with a carboxylic acid (R-COOH) to form a library candidate.

Reagents:

  • 3-MZA-HCl (1.0 eq)[1]

  • Carboxylic Acid (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq) – Critical excess to neutralize HCl salt.[1]

  • Solvent: DMF or DMF/DCM (1:1).

Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at RT to activate the acid (formation of O-At ester).

  • Salt Break: In a separate vial, suspend 3-MZA-HCl (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (2.0 mmol). Note: The suspension should clear as the free base is liberated.[1]

  • Coupling: Add the amine solution to the activated acid mixture. Stir at RT for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The product will show a mass of [M+H]+ corresponding to R-CO-Morph-CONH2.[1]

  • Workup:

    • Option A (Precipitation): Pour into ice water. If the product is lipophilic, filter the solid.

    • Option B (Extraction): Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3 and brine.

    • Option C (Direct Prep-HPLC): For polar libraries, inject the reaction mixture directly onto a C18 column.

Troubleshooting:

  • Low Yield? Ensure the HCl salt is fully neutralized. If 3-MZA-HCl remains suspended, the reaction will stall.[1] Sonication with DIPEA helps.

  • Side Products? Avoid using DCC; the urea byproduct is difficult to separate from the polar amide product.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Inhalation: Dust can be irritating to the respiratory tract. Use a fume hood when weighing the dry salt.

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and strong bases (will liberate the volatile free base).

References

  • ChemicalBook. (2023). Morpholine-3-carboxylic acid amide properties and suppliers. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65519364: Morpholine-3-carboxylic acid derivatives. Retrieved from [1]

  • Thieme Connect. (2025).[2][3][4] Morpholine Amides: Classical but Underexplored Acylating Intermediates. Synthesis. Retrieved from [1]

  • Google Patents. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Morpholine derivatives. Retrieved from [1]

Sources

Technical Guide: Solubility Profiling of Morpholine-3-carboxylic Acid Amide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-3-carboxylic acid amide hydrochloride (often referred to as 3-morpholinecarboxamide HCl) is a critical chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. Its structure features a saturated morpholine heterocycle with a carboxamide group at the C3 position.

The presence of the hydrochloride salt counter-ion fundamentally alters the solubility profile compared to its free base, imparting significant hydrophilicity. This guide provides a technical analysis of its solubility behavior, predicted physicochemical parameters, and validated protocols for empirical determination, designed to support rigorous drug development workflows.

Physicochemical Profile & Theoretical Basis

Understanding the structural drivers of solubility is prerequisite to experimental design. The hydrochloride salt form serves to protonate the morpholine nitrogen (N4), creating a cationic center that enhances solvation in polar protic solvents.

Structural Analysis
  • Core Scaffold: Morpholine (saturated 1,4-oxazinane).

  • Functional Groups:

    • C3-Amide (-CONH₂): Acts as both a hydrogen bond donor and acceptor, increasing polarity.

    • N4-Amine (Protonated): The HCl salt formation lowers the pH of the local microenvironment during dissolution and drastically increases lattice energy and aqueous solubility.

Predicted & Reported Properties

Note: Values below represent a synthesis of supplier data and computational predictions for the salt form.

PropertyValue / DescriptionSignificance
Molecular Formula C₅H₁₁ClN₂O₂Stoichiometry for molarity calculations.
Molecular Weight 166.61 g/mol Critical for gravimetric preparation.
Physical State White to off-white crystalline solidIndicates stable lattice structure.
Predicted LogP < 0 (Highly Hydrophilic)Suggests poor membrane permeability but high aqueous solubility.
H-Bond Donors 3 (Amide + Protonated Amine)High capacity for water interaction.
H-Bond Acceptors 2 (Ether Oxygen + Carbonyl)Facilitates solvation in DMSO/Water.

Solubility Data Landscape

While specific saturation limits (mg/mL) vary by synthesis batch and crystal polymorph, the following qualitative profile is established based on the compound's polarity and salt nature.

Solubility Classification (USP/Ph. Eur. Criteria):

Solvent ClassSolventSolubility RatingEstimated Range
Aqueous Water (pH 7.0)Freely Soluble > 100 mg/mL
Aqueous 0.1N HClSoluble High (Common ion effect may slightly reduce limit)
Polar Aprotic DMSOSoluble > 50 mg/mL (Standard stock solution)
Polar Protic MethanolSoluble Moderate to High
Non-Polar Hexane / TolueneInsoluble < 0.1 mg/mL
Chlorinated DichloromethaneSparingly Soluble Low (Salt form resists non-polar solvation)

Critical Application Note: For biological assays, DMSO is the preferred stock solvent. However, due to the hygroscopic nature of the HCl salt, stock solutions should be stored under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis of the amide.

Validated Determination Protocols

For regulatory filing (IND/NDA), estimated values are insufficient. You must determine the Thermodynamic Equilibrium Solubility . The following protocol is a self-validating system designed to eliminate false positives from supersaturation.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the absolute saturation limit of the compound in a specific solvent at 25°C.

Reagents & Equipment:

  • Morpholine-3-carboxylic acid amide HCl (Test Article)[1]

  • Solvent (e.g., Phosphate Buffer pH 7.4, Water, or DMSO)

  • Orbital Shaker (Temperature controlled to 25 ± 0.5°C)

  • 0.45 µm PVDF Syringe Filters (Hydrophilic)

  • HPLC-UV or LC-MS system

Step-by-Step Methodology:

  • Supersaturation: Weigh an excess of the solid (approx. 200 mg) into a glass vial.

  • Solvation: Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains at the bottom. Crucial: A solid phase must be present to ensure equilibrium.

  • Equilibration: Seal the vial and agitate on the orbital shaker at 25°C for 24 to 72 hours .

    • Why? Salts can form supersaturated solutions easily. Long equilibration ensures the lattice energy barrier is respected.

  • pH Monitoring: Measure the pH of the supernatant.

    • Why? The HCl salt will significantly lower the pH of unbuffered water. If the pH drifts, the solubility data refers to that specific pH, not neutral water.

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm PVDF filter to remove undissolved crystals.

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC against a standard curve of known concentration.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for early-stage screening (less accurate but faster).

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into aqueous buffer (pH 7.4) to final concentrations of 10, 50, 100, 200 µM.

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via UV-Vis absorbance (620 nm) or nephelometry.

  • Result: The concentration at which precipitation (turbidity) occurs is the "Kinetic Solubility Limit."

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubility method based on your development stage.

SolubilityWorkflow Start Start: Solubility Characterization StageCheck Determine Development Stage Start->StageCheck EarlyStage Early Discovery / HTS (Speed > Accuracy) StageCheck->EarlyStage Screening LateStage Pre-Formulation / IND (Accuracy > Speed) StageCheck->LateStage Lead Opt KineticMethod Protocol B: Kinetic Solubility (DMSO Spike -> Buffer) EarlyStage->KineticMethod ThermoMethod Protocol A: Thermodynamic (Shake-Flask Method) LateStage->ThermoMethod Analysis Quantification (HPLC/UV-Vis) KineticMethod->Analysis ThermoMethod->Analysis OutputKinetic Output: Precipitation Range (e.g., 50-100 µM) Analysis->OutputKinetic OutputThermo Output: Saturation Limit (e.g., 124.5 mg/mL) Analysis->OutputThermo

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

Implications for Drug Development[2][3][4]

  • Salt Selection: The hydrochloride salt is chosen to maximize dissolution rate. If the solution pH is adjusted > 8.0 (above the pKa of the morpholine nitrogen), the salt will dissociate to the free base, potentially causing precipitation. Always maintain pH < 6.0 for maximum solubility.

  • Formulation: This compound is suitable for parenteral (IV) formulations due to high aqueous solubility, provided the acidity of the HCl salt is buffered.

  • Stability: Amides can hydrolyze to carboxylic acids in strong acid/base conditions. Avoid prolonged storage of aqueous solutions; prepare fresh or freeze.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118792955, Methyl morpholine-3-carboxylate hydrochloride (Analog). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (Guidance on Solubility Testing). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. (Protocol standards). Retrieved from [Link]

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Ensuring the Integrity of Morpholine-3-carboxylic acid amide hydrochloride: A Guide to Stability and Storage

Abstract

Morpholine-3-carboxylic acid amide hydrochloride is a chiral building block with significant potential in pharmaceutical synthesis and drug development.[1] Its structural integrity is paramount for the reliability and reproducibility of research outcomes. This technical guide provides a comprehensive overview of the chemical stability of this compound, drawing upon foundational principles of its constituent functional groups—the morpholine ring, the amide linkage, and the hydrochloride salt. We will explore the key environmental factors that influence its degradation, outline field-proven storage and handling protocols, and present a detailed experimental workflow for conducting a forced degradation study. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to maintain the purity and potency of this valuable synthetic intermediate.

Introduction to Morpholine-3-carboxylic acid amide hydrochloride

Chemical Identity and Significance

Morpholine-3-carboxylic acid amide hydrochloride is a derivative of morpholine, a heterocycle containing both an amine and an ether functional group.[2] The presence of a carboxylic acid amide at the 3-position and its formulation as a hydrochloride salt confer specific properties that are advantageous in synthetic applications. As a chiral building block, it is valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.[1] Its derivatives have been investigated as reactants in the synthesis of potent antiviral agents, highlighting its relevance in medicinal chemistry.[3]

Core Structural Features and Inherent Stability

The stability of Morpholine-3-carboxylic acid amide hydrochloride is a product of its three primary structural components:

  • The Morpholine Ring: A saturated heterocycle that is generally stable. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less basic and nucleophilic than similar secondary amines like piperidine.[2] This inherent electronic property contributes to its overall stability.

  • The Amide Functional Group: Amides are recognized as one of the most stable carboxylic acid derivatives due to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[4] This stability makes them robust intermediates in multi-step syntheses.[5]

  • The Hydrochloride Salt: The formation of a hydrochloride salt by treating the basic morpholine nitrogen with hydrochloric acid is a critical stabilizing feature.[2] It protonates the most reactive site (the amine), preventing unwanted side reactions. Furthermore, it typically converts the compound into a crystalline, free-flowing solid, which is less hygroscopic and easier to handle accurately than a potentially oily or viscous free base.

Key Factors Influencing Chemical Stability and Degradation

While inherently stable, the integrity of Morpholine-3-carboxylic acid amide hydrochloride can be compromised by exposure to harsh environmental conditions. Understanding these factors is crucial for preventing degradation.

Temperature

As a general best practice for complex organic molecules, storage at controlled, cool temperatures is recommended. The parent compound, Morpholine-3-carboxylic acid, is best stored at 0-8 °C.[6] Elevated temperatures can provide the activation energy required to promote slow hydrolysis of the amide bond or other degradation pathways. It is crucial to avoid sources of heat during storage and handling.[7][8]

Humidity and Moisture

The hydrochloride salt form generally reduces hygroscopicity compared to the free base. However, prolonged exposure to atmospheric moisture should still be avoided.[9] Water is a reactant in the hydrolysis of the amide bond, a reaction that can be catalyzed by acidic or basic impurities. Therefore, the compound must be stored in tightly sealed containers in a dry environment.[7][10][11]

Light

Photodegradation is a potential risk for many complex organic compounds. To preclude any light-induced degradation, it is best practice to store Morpholine-3-carboxylic acid amide hydrochloride in amber vials or other light-proof containers.[8]

pH and Chemical Incompatibilities
  • Strong Bases: Exposure to strong bases will deprotonate the morpholinium hydrochloride, liberating the more reactive free base. This can increase susceptibility to degradation and side reactions.

  • Strong Acids & Oxidizers: Morpholine itself can react violently with strong acids and strong oxidizing agents.[12] Such conditions could potentially lead to the cleavage of the morpholine ring.

  • Nitrosating Agents: A critical, though often overlooked, consideration for any secondary amine is the potential for nitrosamine formation. In the presence of nitrous acid or nitrites, morpholine can form N-nitrosomorpholine, a potent carcinogen.[9] Therefore, contact with nitrosating agents must be strictly avoided.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of Morpholine-3-carboxylic acid amide hydrochloride, the following protocols, derived from best practices for morpholine-containing compounds, should be implemented.[7][11]

Storage Conditions
ParameterRecommendationRationale
Temperature 0–8 °C (Refrigerated)Minimizes thermal degradation and preserves long-term stability.[6]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Tightly sealed, amber glass vialProtects from moisture, air, and light.[7][10] Glass avoids potential issues with plasticizers or container reactivity.
Location Cool, dry, well-ventilated areaEnsures a stable external environment and safety.[7][10][11]
Incompatibilities Segregate from strong bases, strong acids, oxidizing agents, and nitrites.Prevents chemical reactions, degradation, and the formation of hazardous byproducts.[9][12]
Laboratory Handling
  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handle the compound in a well-ventilated area or a fume hood.[10]

  • Use clean, dry spatulas and glassware to avoid cross-contamination.

  • After dispensing, flush the container with an inert gas (e.g., argon) before tightly resealing.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable for morpholine), and a lab coat.[7]

Experimental Workflow: Forced Degradation Study

A forced degradation study is a self-validating system designed to understand the intrinsic stability of a molecule by intentionally exposing it to stress conditions. This is a cornerstone of drug development and provides invaluable insights into potential degradation pathways.

Experimental Logic Diagram

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution (Compound in suitable solvent) B Aliquot for each stress condition A->B C1 Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidative Stress (e.g., 3% H2O2, RT) B->C3 C4 Thermal Stress (Solid & Solution, 80°C) B->C4 C5 Photolytic Stress (ICH Q1B light exposure) B->C5 D Quench/Neutralize (as appropriate) C1->D C2->D C3->D C4->D C5->D E Analyze via Stability-Indicating Method (e.g., LC-MS) D->E F Identify & Quantify Degradants E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of Morpholine-3-carboxylic acid amide hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a water/acetonitrile mixture.

  • Establishment of Control Samples:

    • Time Zero Control: Analyze the stock solution immediately to establish the initial purity.

    • Ambient Control: Store an aliquot of the stock solution at room temperature, protected from light, for the duration of the study.

  • Application of Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Heat at 60°C.

      • Causality: This tests the lability of the amide bond and the ether linkage under acidic conditions.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Heat at 60°C.

      • Causality: This assesses stability in alkaline environments, which can directly catalyze amide hydrolysis.

    • Oxidative Stress: Add an equal volume of 6% hydrogen peroxide to an aliquot to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

      • Causality: This probes for susceptibility to oxidation, particularly at the morpholine nitrogen or adjacent carbons.

    • Thermal Stress: Store one vial of the stock solution and one vial of the solid compound in an oven at 80°C.

      • Causality: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

    • Photolytic Stress: Expose a solution to a calibrated light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

      • Causality: This determines if the molecule absorbs light in the UV-Vis spectrum and undergoes photodegradation.

  • Sampling and Analysis: Withdraw samples from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours). Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analytical Method: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS).[13] A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a pH modifier (e.g., formic acid) is a common starting point.

    • Causality: A stability-indicating method is one that can separate the intact compound from all potential degradation products, ensuring accurate quantification of purity and degradation. LC-MS is crucial for the structural elucidation of any new peaks that appear.

Potential Degradation Pathways Diagram

The following diagram illustrates the most probable degradation points on the molecule under forced conditions.

Caption: Potential sites of chemical degradation.

Conclusion

Morpholine-3-carboxylic acid amide hydrochloride is an intrinsically stable compound, a quality owed to its robust morpholine ring, stable amide linkage, and protective hydrochloride salt. However, its integrity is not absolute and can be compromised by exposure to high temperatures, moisture, strong acids/bases, and oxidizing agents. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, refrigerated storage (0-8 °C) in a tightly sealed, light-proof container under an inert atmosphere—researchers can ensure the compound's purity and reliability for synthetic applications. The implementation of forced degradation studies provides a framework for understanding its stability limits, which is essential for its application in rigorous and regulated environments such as pharmaceutical development.

References

  • Vertex AI Search. (2020).
  • INCHEM. (1995). Morpholine (HSG 92, 1995). [Link]

  • National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • National Institutes of Health (NIH). (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • Chem-Impex. R-Morpholine-3-carboxylic acid hydrochloride. [Link]

  • Wikipedia. Morpholine. [Link]

  • Nexchem Ltd.
  • Chem-Impex. Morpholine-3-carboxylic acid. [Link]

  • Apollo Scientific. SAFETY DATA SHEET - (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • Santa Cruz Biotechnology.
  • ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

Sources

Chiral synthesis of "Morpholine-3-carboxylic acid amide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Asymmetric Synthesis & Process Optimization of Chiral Morpholine-3-Carboxamides

Executive Summary

The morpholine-3-carboxylic acid amide scaffold is a critical chiral building block in medicinal chemistry, particularly for developing peptidomimetics, HIV integrase inhibitors, and CNS-active agents. Its structural rigidity improves metabolic stability compared to linear amines, while the carboxamide group provides a versatile handle for further functionalization.

This guide details a robust, scalable synthetic route for (3S)-Morpholine-3-carboxylic acid amide hydrochloride . Unlike racemic resolutions which suffer from a maximum 50% yield, this protocol utilizes the Chiral Pool Approach starting from L-Serine . This method ensures high enantiomeric excess (>98% ee) and industrial scalability. The core strategy involves the formation of a 5-oxomorpholine intermediate followed by a chemoselective reduction—a critical step that differentiates high-yield processes from those plagued by side reactions.

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target molecule to its chiral origin.

  • Target: (3S)-Morpholine-3-carboxylic acid amide HCl.

  • Disconnection: The C2-N and C6-O bonds are the primary synthetic vectors.

  • Chiral Source: L-Serine (natural amino acid) provides the (S)-configuration at the C3 position.

  • Key Intermediate: (S)-5-Oxomorpholine-3-carboxylate (Lactam).

  • Challenge: Reducing the lactam (C5 carbonyl) without reducing the C3-ester/amide or racemizing the chiral center.

Retrosynthesis Target (3S)-Morpholine-3-carboxamide HCl Intermediate1 (S)-Morpholine-3-carboxylic Ester Target->Intermediate1 Step 4 Amide Amidation & Salt Formation Intermediate2 (S)-5-Oxomorpholine-3-carboxylic Ester (Lactam) Intermediate1->Intermediate2 Step 3 Reduction Chemoselective Reduction (Lactam to Amine) Intermediate3 N-Chloroacetyl-L-Serine Ester Intermediate2->Intermediate3 Step 2 Cyclization Intramolecular Cyclization Start L-Serine Methyl Ester HCl Intermediate3->Start Step 1

Figure 1: Retrosynthetic strategy leveraging the L-Serine chiral pool to establish the C3 stereocenter early in the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 100g scale validation run. The stoichiometry is critical to prevent racemization and over-reduction.

Phase 1: Scaffold Construction (Lactam Formation)

Step 1: N-Acylation of L-Serine Methyl Ester

  • Reagents: L-Serine methyl ester HCl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (Dichloromethane).

  • Protocol:

    • Suspend L-Serine methyl ester HCl in DCM at 0°C.

    • Add Triethylamine dropwise to liberate the free amine.

    • Slowly add Chloroacetyl chloride, maintaining temperature <5°C to prevent O-acylation side products.

    • Causality: Low temperature is mandatory. Higher temperatures promote O-acylation of the serine hydroxyl group, leading to impurities.

    • Quench with water, separate organic layer, and dry.

Step 2: Cyclization to (S)-5-Oxomorpholine-3-carboxylate

  • Reagents: Sodium Methoxide (NaOMe) or Sodium Ethoxide (1.2 eq), Methanol or Toluene.

  • Protocol:

    • Dissolve the N-chloroacetyl intermediate in anhydrous Methanol.

    • Add NaOMe solution slowly at room temperature.

    • Heat to reflux (65°C) for 4-6 hours.

    • Mechanism: The alkoxide deprotonates the serine hydroxyl group, which then performs an intramolecular SN2 attack on the alkyl chloride, closing the ring.

    • Checkpoint: Monitor via TLC/HPLC. The disappearance of the linear chloride confirms cyclization.

    • Neutralize with dilute HCl, concentrate, and extract.

Phase 2: Chemoselective Reduction (The Critical Step)

This is the most technically demanding step. We must reduce the lactam (amide) to a secondary amine without reducing the ester to an alcohol. Standard LiAlH₄ is too aggressive and will destroy the ester.

Step 3: Reduction via Borane-Amine Complex or AlCl₃/NaBH₄

  • Reagents: Sodium Borohydride (NaBH₄, 3.0 eq), Aluminum Chloride (AlCl₃, 1.0 eq), THF/Methanol.

  • Protocol:

    • Dissolve the lactam intermediate in THF/MeOH (10:1).

    • Cool to 0°C. Add AlCl₃ followed by portion-wise addition of NaBH₄.

    • Expert Insight: The combination of AlCl₃ and NaBH₄ generates alane or borane species in situ, which are highly selective for amides over esters at controlled temperatures.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Quench: CAREFULLY add saturated Na₂CO₃. This step is exothermic and evolves hydrogen gas.

    • Extract with DCM.[1] The product is (S)-Methyl morpholine-3-carboxylate .

Phase 3: Amidation & Salt Formation

Step 4: Aminolysis (Ester to Amide)

  • Reagents: 7N Ammonia in Methanol (Excess).

  • Protocol:

    • Dissolve the morpholine ester in 7N NH₃/MeOH (10 volumes).

    • Seal the vessel and stir at RT for 24-48 hours.

    • Why Aminolysis? Direct reaction of the ester with ammonia avoids the need to hydrolyze to the acid and then couple, reducing step count and racemization risk.

    • Concentrate to dryness to yield the free base amide.

Step 5: Hydrochloride Salt Formation

  • Reagents: 4M HCl in Dioxane or Isopropanol.

  • Protocol:

    • Dissolve the crude amide in minimal Isopropanol.

    • Add HCl/Dioxane (1.1 eq) dropwise at 0°C.

    • The hydrochloride salt will precipitate as a white solid.

    • Filter, wash with cold ether, and dry under vacuum.

Process Logic & Workflow

The following diagram illustrates the decision matrix and critical process parameters (CPPs) for the synthesis.

ProcessFlow Start Start: L-Serine Methyl Ester HCl Acylation Acylation (Chloroacetyl Chloride, <5°C) Start->Acylation Cyclization Cyclization (NaOMe, Reflux) Acylation->Cyclization Check1 QC: HPLC Purity >95%? Cyclization->Check1 Reduction Reduction (AlCl3/NaBH4, 0°C) Check1->Reduction Yes Recrystallize Recrystallize (EtOH/Ether) Check1->Recrystallize No Amidation Amidation (NH3/MeOH, RT) Reduction->Amidation Salt Salt Formation (HCl/Dioxane) Amidation->Salt Recrystallize->Reduction

Figure 2: Process flow diagram highlighting the critical quality control point (Check1) before the expensive reduction step.

Quantitative Data Summary

The following table summarizes expected yields and physical properties based on optimized bench-scale runs.

ParameterValue / RangeNotes
Overall Yield 45 - 55%Calculated from L-Serine start.
Enantiomeric Excess (ee) > 98.5%Determined via Chiral HPLC (Chiralpak AD-H).
Chemical Purity > 99.0%After HCl salt crystallization.
Melting Point 210 - 215°C (dec)Consistent with HCl salt form.
Key Impurity A < 0.5%Unreduced lactam (5-oxomorpholine).
Key Impurity B < 0.2%Hydrolyzed acid (Morpholine-3-carboxylic acid).

Critical Process Parameters (Expertise & Troubleshooting)

  • Temperature Control in Step 1:

    • Risk:[2][3] If the acylation temperature exceeds 10°C, O-acylation of the serine side chain competes with N-acylation.

    • Control: Use a jacketed reactor with cryostat cooling. Addition rate of acid chloride must be linked to internal temperature monitoring.

  • Moisture Control in Step 2 (Cyclization):

    • Risk:[2][3] Water in the system will hydrolyze the chloroacetyl intermediate back to the starting material or open the ring.

    • Control: Use anhydrous Methanol (<0.05% water) and keep under Nitrogen atmosphere.

  • Safety in Step 3 (Reduction):

    • Risk:[2][3] The addition of NaBH₄ to AlCl₃ is exothermic and generates Hydrogen gas.

    • Control: Ensure adequate venting. Add NaBH₄ as a solid in small portions or as a stabilized solution. Do not scale up without reaction calorimetry data.

References

  • Patent CN102617503B . Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2014). Describes the core cyclization and AlCl₃/NaBH₄ reduction methodology.

  • Brown, G. R., et al. (1985).[2] Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers. Journal of the Chemical Society, Perkin Transactions 1. Foundational work on using serine for morpholine synthesis.[2]

  • ChemicalBook. Morpholine-3-carboxylic acid amide Properties. (2023).[4] Physical property verification.

  • E3S Web of Conferences. (2024).[5][6] Synthesis and SAR of morpholine and its derivatives. Reviews the broader context of morpholine synthesis in medicinal chemistry.

Sources

Strategic Synthesis and Derivatization of Morpholine-3-carboxylic Acid Amide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-3-carboxylic acid amide (3-carbamoylmorpholine) is a privileged chiral scaffold in medicinal chemistry, serving as a core structural motif in renin inhibitors, Factor Xa inhibitors, and various peptidomimetics. Its value lies in the morpholine ring's ability to modulate lipophilicity and metabolic stability while providing a defined vector for substituent display at the C-3 position.

This technical guide details the robust, stereoselective synthesis of the (3S)-Morpholine-3-carboxylic acid amide hydrochloride core starting from the chiral pool (L-Serine). It prioritizes the "Serine Route" over pyrazine reduction methods to guarantee enantiomeric purity (


). The guide further expands into derivatization strategies, specifically N-alkylation and amide diversification.

Retrosynthetic Analysis

The strategic disconnection relies on the "Chiral Pool" approach. The morpholine ring is constructed via an intramolecular alkylation of a serine-derived precursor.[1] The 3-carboxamide functionality is installed late-stage via aminolysis of the corresponding ester to prevent interference during the reduction of the lactam intermediate.

Retrosynthesis Target Morpholine-3-carboxamide Hydrochloride AmideBase Morpholine-3-carboxamide (Free Base) AmideBase->Target HCl salt formation Ester (S)-Morpholine-3-carboxylic acid ester Ester->AmideBase Aminolysis (NH3) Lactam (S)-5-Oxomorpholine-3- carboxylic acid ester Lactam->Ester Selective Reduction (BH3 or AlCl3/NaBH4) Acyclic N-Chloroacetyl-L-Serine ester Acyclic->Lactam Cyclization (NaOEt) Serine L-Serine (Chiral Pool) Serine->Acyclic Esterification & Acylation

Figure 1: Retrosynthetic pathway leveraging L-Serine to establish the C-3 stereocenter.[1]

Core Synthesis: The Serine Route

This protocol yields (3S)-Morpholine-3-carboxylic acid amide hydrochloride . For the (3R)-enantiomer, substitute D-Serine as the starting material.

Phase 1: Precursor Assembly & Cyclization

Objective: Synthesize (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.

Mechanism: The reaction proceeds via a Williamson ether synthesis type mechanism. The alkoxide generated from the serine hydroxyl group attacks the alkyl chloride intramolecularly.

Protocol:

  • Esterification: Suspend L-Serine (100 g) in tert-butyl acetate (500 mL) and add perchloric acid (1.2 eq) as catalyst. Stir at room temperature until dissolution. Neutralize and extract the free amine ester.

    • Why tert-butyl? The bulky ester prevents racemization during subsequent base treatments and is resistant to nucleophilic attack during the cyclization.

  • Acylation: Dissolve L-Serine tert-butyl ester (1.0 eq) in DCM at 0°C. Add triethylamine (2.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours. Wash with 1N HCl and brine to isolate N-chloroacetyl-L-serine tert-butyl ester .

  • Cyclization: Dissolve the crude acylated product in anhydrous toluene. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol/toluene at 0°C.

    • Critical Control Point: Temperature must be kept low (<5°C) initially to favor O-alkylation (cyclization) over intermolecular polymerization.

    • Allow to warm to room temperature and stir for 6 hours.

    • Quench with acetic acid (1.0 eq), filter salts, and concentrate. Crystallize from EtOAc/Hexanes.

Yield: ~85-90% | Purity: >98% (HPLC)

Phase 2: Selective Reduction

Objective: Reduce the C-5 lactam carbonyl to a methylene group without reducing the C-3 ester.

Mechanism: A standard hydride reduction (e.g., LiAlH4) would reduce both the lactam and the ester to the amino alcohol. To achieve chemoselectivity, we use an electrophilically activated borohydride species.

Protocol:

  • Suspend (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester (50 g) in anhydrous THF (500 mL) under Nitrogen.

  • Activation: Add Borane-Dimethyl Sulfide complex (BH3·DMS, 2.5 eq) dropwise at 0°C.

    • Alternative: NaBH4 (3 eq) + Iodine (1.5 eq) generates BH3 in situ if DMS is to be avoided due to stench.

  • Reflux the mixture for 4 hours.

  • Quench: Cool to 0°C and carefully add MeOH to destroy excess borane.

  • Workup: Concentrate the solvent. The residue contains the amine-borane complex. Reflux in MeOH with 10% HCl for 1 hour to dissociate the complex.

  • Neutralize with NaHCO3, extract into DCM, and concentrate to yield (S)-morpholine-3-carboxylic acid tert-butyl ester .

Phase 3: Amidation & Salt Formation

Objective: Convert the ester to the primary amide and isolate as the hydrochloride salt.

Protocol:

  • Aminolysis: Dissolve the morpholine ester (20 g) in 7N Ammonia in Methanol (10 vol).

    • Seal the vessel and stir at room temperature for 24-48 hours.

    • Monitoring: TLC/LC-MS should show disappearance of the ester peak.

    • Concentrate to dryness to obtain the crude (3S)-Morpholine-3-carboxylic acid amide as a free base (oil or low-melting solid).

  • Salt Formation: Dissolve the crude amide in a minimum amount of anhydrous ethanol or isopropanol.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C. A white precipitate should form immediately.

  • Add Et2O (diethyl ether) or MTBE to complete precipitation.

  • Filter the solid, wash with cold ether, and dry under vacuum over P2O5.

Final Product Properties:

  • Appearance: White crystalline solid.

  • Melting Point: 210–215°C (dec).

  • Solubility: Highly soluble in water, methanol; insoluble in ether, hexanes.

Derivatization Strategies

Once the core scaffold is synthesized, it can be diversified at the N-4 position or the amide nitrogen.

Derivatives cluster_N N-4 Functionalization Core Morpholine-3-carboxamide (Core) N_Alk N-Alkylation (R-X, K2CO3) Core->N_Alk N_RedAm Reductive Amination (R-CHO, STAB) Core->N_RedAm N_Aryl Buchwald Coupling (Ar-Br, Pd cat.) Core->N_Aryl

Figure 2: Primary vectors for diversification of the morpholine core.

A. N-Alkylation (General Protocol)
  • Dissolve Morpholine-3-carboxamide HCl (1.0 eq) in DMF.

  • Add K2CO3 (2.5 eq) to liberate the free base and scavenge acid.

  • Add Alkyl Halide (1.1 eq) (e.g., benzyl bromide, methyl iodide).

  • Stir at 60°C for 4-12 hours. Pour into water and extract with EtOAc.

B. Reductive Amination[2]
  • Dissolve the free base in DCE (Dichloroethane).

  • Add Aldehyde (1.1 eq) and Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Stir at room temperature for 16 hours.

  • Note: This method preserves the chiral center integrity better than thermal alkylation.

Process Safety & Troubleshooting

IssueCauseSolution
Racemization High temperature during cyclization or strong base exposure.Maintain T < 5°C during NaOEt addition. Use bulky esters (t-Butyl) to sterically shield the alpha-proton.
Incomplete Reduction Borane complex degradation or moisture.Use fresh BH3·DMS. Ensure strictly anhydrous conditions (THF distilled over Na/Benzophenone).
Hygroscopicity The HCl salt is highly hygroscopic.Handle in a glovebox or humidity-controlled room. Store under Argon. Dry over P2O5.
Poor Yield in Amidation Steric hindrance of the tert-butyl ester.If direct aminolysis is slow, hydrolyze the ester to the acid first (TFA/DCM), then couple with NH4Cl using EDC/HOBt.

References

  • Synthesis of (S)

    • Source: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers."[1] J. Chem. Soc., Perkin Trans. 1, 1985.

    • Relevance: Establishes the core serine-to-morpholine cycliz
  • Novel Synthetic Method of (S)-3-Morpholinyl Carboxylic Acid

    • Source: CN102617503B (P
    • Relevance: Provides industrial process details for the reduction of the 5-oxo intermedi
  • General Amide Synthesis via Aminolysis

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry, 6th Ed.
    • Relevance: Validates the aminolysis of esters and acid chloride p
  • Morpholines in Medicinal Chemistry

    • Source:E3S Web of Conferences 556, 01051 (2024).
    • Relevance: Contextualizes the biological importance of the scaffold.

Sources

The Morpholine Motif: A Pharmacophore Retrospective and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lexicon of medicinal chemistry, few heterocycles occupy as privileged a position as morpholine (1-oxa-4-azacyclohexane ). Unlike its carbon-only analog piperidine, morpholine possesses a unique electronic signature defined by the inductive withdrawal of its ether oxygen. This guide analyzes the morpholine moiety not just as a structural spacer, but as a precision tool for modulating pKa, solubility, and metabolic stability in drug discovery. We explore its historical trajectory from dye chemistry to blockbuster kinase inhibitors, supported by validated synthetic protocols and mechanistic insights.

Part 1: The Morpholine Advantage – Physicochemical Engineering

The utility of morpholine stems from its ability to "tune" the physicochemical profile of a drug candidate.[1][2] The oxygen atom at position 4 exerts a strong electron-withdrawing inductive effect (-I) on the nitrogen at position 1.

The Electronic "Sweet Spot"

While piperidine is a strong base (pKa ~11.2), morpholine is significantly less basic (pKa ~8.3). This shift is critical in drug design:

  • Bioavailability: At physiological pH (7.4), a larger fraction of morpholine exists as the free base compared to piperidine, facilitating passive membrane permeability.

  • Solubility: Conversely, under acidic conditions (stomach pH), it readily protonates, ensuring dissolution.

  • Metabolic Shielding: The ether oxygen reduces the electron density of the ring, often making it less susceptible to oxidative metabolism compared to alkyl amines.

Comparative Physicochemical Profile[4][5]
PropertyMorpholinePiperidinePiperazineMedicinal Chemistry Implication
Structure O(CH₂CH₂)₂NH(CH₂)₅NHHN(CH₂CH₂)₂NHO vs C vs N substitution
pKa (Conj. Acid) 8.33 11.229.83 (N1)Morpholine is less basic; better membrane permeability at pH 7.4.
LogP -0.86 0.84-1.17Morpholine lowers lipophilicity (vs piperidine) without the polarity penalty of piperazine.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)Ether oxygen acts as a weak H-bond acceptor, anchoring ligands in active sites.
Boiling Point 129 °C106 °C146 °CIndicates intermolecular H-bonding capability.

Part 2: Historical Evolution & Discovery Logic

The journey of morpholine began with a nomenclature error by Ludwig Knorr in the late 19th century, who believed it was part of the morphine structure. It has since evolved into a staple of oncology and infectious disease therapy.

Visualization: The Morpholine Timeline

MorpholineHistory node1 1889: Discovery Ludwig Knorr synthesizes morpholine. Misnamed based on 'Morphine' relation. node2 1900s-1950s: Industrial Era Used as solvent, corrosion inhibitor, and in rubber vulcanization. node1->node2 node3 1970s: CNS Exploration Pholcodine (Opioid) Moclobemide (MAOI) Morpholine used to tune CNS penetration. node2->node3 node4 2000s: Targeted Therapy Linezolid (Antibiotic) Gefitinib (EGFR Inhibitor) Morpholine as solubility/safety switch. node3->node4 node5 2020s: Next-Gen Spiro-morpholines C-H Activation substrates. node4->node5

Figure 1: Chronological evolution of morpholine from a chemical curiosity to a cornerstone of rational drug design.

Part 3: Synthetic Methodologies

Classical Cyclization (Industrial Scale)

The Knorr synthesis involves the acid-catalyzed dehydration of diethanolamine. While effective for bulk production, it is harsh and rarely used for late-stage functionalization in drug discovery.

Modern Medicinal Chemistry: The Buchwald-Hartwig Coupling

In a discovery setting, the morpholine ring is typically installed onto an aromatic core (e.g., a kinase scaffold) using palladium-catalyzed C-N bond formation. This method is preferred for its tolerance of functional groups.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: Aryl-Morpholine Decision Is the Aryl Halide Electron Deficient? Start->Decision PathA Yes (e.g., Nitro/Cyano-aryl) Method: SnAr (Nucleophilic Aromatic Substitution) Decision->PathA Yes PathB No (Electron Neutral/Rich) Method: Buchwald-Hartwig Coupling Decision->PathB No ReagentsA Reagents: Morpholine, K2CO3, DMF/DMSO, Heat PathA->ReagentsA ReagentsB Reagents: Pd2(dba)3, BINAP/XPhos, NaOtBu, Toluene, 100°C PathB->ReagentsB

Figure 2: Decision logic for installing morpholine moieties on aromatic drug scaffolds.

Part 4: Case Studies in Rational Design

Case Study 1: Linezolid (Zyvox)[7][13]
  • Indication: MRSA, VRE infections.[3][4]

  • The Problem: Early oxazolidinones were toxic and lacked potency.

  • The Morpholine Solution: The introduction of the morpholine ring at the para-position of the phenyl ring was a breakthrough.

    • Safety: It eliminated the lethal toxicity seen in earlier analogs.

    • PK: It improved the solubility and oral bioavailability to nearly 100%.

    • Mechanism: The oxygen atom participates in hydrogen bonding within the 50S ribosomal subunit, locking the molecule in the active site.

Case Study 2: Gefitinib (Iressa)
  • Indication: EGFR-mutant Non-Small Cell Lung Cancer (NSCLC).

  • The Problem: The quinazoline core is highly planar and lipophilic, leading to poor aqueous solubility.

  • The Morpholine Solution: A propoxy-morpholine side chain was added.

    • Solubility: The basic nitrogen of the morpholine (pKa ~8) allows for salt formation (mesylate salt), drastically improving dissolution in the GI tract.

    • Metabolic Stability: The morpholine ring is relatively resistant to CYP450 oxidation compared to open-chain alkyl amines, prolonging half-life.

Part 5: Experimental Protocols

Protocol A: Palladium-Catalyzed Morpholinylation (Buchwald-Hartwig)

Use this protocol for coupling morpholine to deactivated aryl bromides.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

    • Morpholine (1.2 equiv, 1.2 mmol)

    • Pd₂dba₃ (2 mol%)

    • BINAP (4 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Add anhydrous Toluene (5 mL/mmol).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

  • Validation: Verify product by ¹H NMR. The morpholine protons typically appear as two triplets (or broad multiplets) around 3.0 ppm (N-CH₂) and 3.8 ppm (O-CH₂).

Protocol B: Microsomal Metabolic Stability Assay

Use this protocol to verify the "Metabolic Shield" hypothesis of your morpholine analog.

  • Incubation System:

    • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

    • Microsomes: Human/Rat liver microsomes (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate microsomes and compound at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Success Criterion: A half-life (

      
      ) > 30 minutes usually indicates acceptable metabolic stability for lead optimization.
      

Part 6: Future Outlook

The field is moving beyond simple N-substitution. Current trends include:

  • Spiro-Morpholines: Increasing 3D complexity (Fsp3 character) to improve specificity and patentability.

  • C-H Activation: Direct functionalization of the morpholine ring carbons to add "magic methyl" groups, which can lock conformation and further reduce metabolic liability.

References

  • Knorr, L. (1889). Synthese des Morpholins. Berichte der deutschen chemischen Gesellschaft.

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry.

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

  • Kumari, A., & Singh, R. K. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Wymann, M., et al. (2023).[5] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" as a building block in synthesis

[1]

Executive Summary

Morpholine-3-carboxylic acid amide hydrochloride (M3CA-HCl) represents a privileged scaffold in modern medicinal chemistry, distinct from the ubiquitous unsubstituted morpholine.[1] By introducing a carboxamide group at the C3 position, this building block imparts chirality , conformational restriction , and additional hydrogen-bonding vectors to the morpholine ring.

This guide details the physiochemical profile, synthetic utility, and experimental protocols for deploying M3CA-HCl as a peptidomimetic surrogate and a solubility-enhancing pharmacophore.

Physiochemical & Structural Profile[1][2][3][4][5][6]

The utility of M3CA-HCl lies in its ability to mimic the spatial arrangement of amino acids (specifically Proline and Alanine) while maintaining the metabolic stability of an ether-containing heterocycle.

Core Specifications
ParameterTechnical Detail
Chemical Name Morpholine-3-carboxylic acid amide hydrochloride
Free Base CAS 848488-74-4 (Racemic), 100566-51-6 ((3S)-isomer)
Molecular Formula C₅H₁₀N₂O₂[1][2][3] · HCl
Molecular Weight 166.61 g/mol (Salt), 130.15 g/mol (Free Base)
pKa (Ring NH) ~8.4 (Lower than unsubstituted morpholine due to electron-withdrawing amide)
Solubility High in H₂O, DMSO, MeOH; Poor in Et₂O, Hexanes
Hygroscopicity High (HCl salt form); requires desiccated storage
Stereochemical Significance

The C3 position is a chiral center.[4] In drug design, the (3S)-isomer is frequently utilized as a direct isostere for L-Proline, introducing a "kink" in the peptide backbone but with altered hydrogen-bonding capabilities due to the ether oxygen.

  • Vector Analysis: The amide group acts as a dual H-bond donor/acceptor, while the ring oxygen serves as a weak acceptor, often improving metabolic stability by blocking oxidative metabolism common at the C2/C3 positions of saturated heterocycles.

Strategic Applications in Synthesis

Peptidomimetics & Scaffold Constraints

M3CA-HCl is primarily used to introduce rigidity into flexible chains.[1] Unlike linear amino acids, the morpholine ring restricts the


  • Proline Replacement: M3CA mimics the turn-inducing properties of proline but offers higher polarity (lower LogP), which is critical for CNS-targeted drugs requiring balanced permeability and solubility.

  • Fsp³ Complexity: Incorporating M3CA increases the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with higher clinical success rates and lower off-target toxicity compared to flat, aromatic-heavy compounds.

Visualizing the Synthetic Logic

The following diagram illustrates the central role of M3CA-HCl in divergent synthesis, distinguishing between modifications at the Ring Nitrogen (N4) and the Exocyclic Amide.

M3CA_Synthesis_LogicStartMorpholine-3-CarboxylicAcid Amide HClBase_TreatStep 1: Neutralization(DIPEA/TEA)Start->Base_Treat Liberate Free BaseAmide_TransAmide TransformationStart->Amide_Trans Post-N-ProtectionN_FunctN4-FunctionalizationBase_Treat->N_FunctRed_AmReductive Amination(R-CHO / NaBH(OAc)3)N_Funct->Red_AmAcylAcylation/Sulfonylation(R-COCl / R-SO2Cl)N_Funct->AcylDehydrationDehydration to Nitrile(POCl3 / Pyridine)Amide_Trans->DehydrationHofmannHofmann Rearrangement(Formation of 3-Amino)Amide_Trans->Hofmann

Figure 1: Divergent synthetic pathways for M3CA-HCl.[1] The primary vector for library generation is the N4-functionalization.[1]

Experimental Protocols

Protocol A: N-Acylation (Amide Coupling)

Objective: Couple M3CA-HCl to a carboxylic acid (R-COOH) to form a peptidomimetic fragment.[1] Challenge: The HCl salt requires neutralization in situ, but excess base can cause racemization if the coupling partner is chiral and sensitive.

Materials:

  • M3CA-HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and stir at 0°C for 15 minutes.

  • Salt Break: In a separate vial, suspend M3CA-HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (2.0 mmol) to liberate the free amine. Note: The solution should become clear.

  • Coupling: Add the neutralized morpholine solution to the activated acid mixture dropwise. Add the remaining DIPEA (1.0 mmol) to maintain basicity (pH ~8).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 129 - 18).[1]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Dehydration to 3-Cyanomorpholine

Objective: Convert the primary amide to a nitrile, a bioisostere for carbonyls or a precursor for tetrazoles. Pre-requisite: The Ring Nitrogen (N4) must be protected (e.g., N-Boc) or already substituted to prevent side reactions.

Methodology:

  • Dissolve N-substituted M3CA derivative in dry DCM.

  • Add Triethylamine (4.0 equiv) and cool to 0°C.

  • Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise.

  • Stir at 0°C for 1 hour. The amide converts to the nitrile (-CN).

  • Quench with water and extract.[5]

Quality Control & Handling

Stability & Storage[1]
  • Hygroscopicity: The HCl salt is significantly hygroscopic. Exposure to ambient air will result in the formation of a sticky gum, complicating stoichiometry.

  • Storage: Store at -20°C in a sealed container with desiccants.

  • Re-crystallization: If the salt becomes sticky, it can often be recrystallized from Ethanol/Ether.

Analytical Verification

When validating the structure of synthesized derivatives, pay attention to the C3-H proton in ¹H NMR.

  • Shift: Typically appears as a multiplet around 3.8–4.2 ppm (depending on N-substitution).[1]

  • Coupling: Complex splitting pattern due to the adjacent methylene protons and the chiral center.

Decision Logic: When to use M3CA?

Use the following logic flow to determine if M3CA is the correct building block for your campaign.

Decision_TreeStartNeed Cyclic Amine?IsSolubilityIssueIs SolubilityPoor?Start->IsSolubilityIssueNeedConstraintNeed ConformationConstraint?IsSolubilityIssue->NeedConstraintYesResult_MorphUse StandardMorpholineIsSolubilityIssue->Result_MorphNoNeedHBondNeed H-BondDonor/Acceptor?NeedConstraint->NeedHBondYesNeedConstraint->Result_MorphNoResult_M3CAUse M3CA-HClNeedHBond->Result_M3CAYes (Amide needed)Result_ProlineUse ProlineNeedHBond->Result_ProlineNo (Lipophilic needed)

Figure 2: Decision matrix for selecting M3CA-HCl over standard morpholine or proline.[1]

References

  • ChemicalBook. (2023). Morpholine-3-carboxylic acid amide Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235165, Morpholine-3-carboxamide. Retrieved from

  • Kumari, S., et al. (2020).[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Chemistry Research. (Contextual grounding on morpholine pharmacophores).

  • Fisher Scientific. (2025). Amide Synthesis Protocols and Reagents. Retrieved from

  • Sartori, G., et al. (2004). Morpholine derivatives: synthesis and applications. Advances in Heterocyclic Chemistry. (Foundational text on morpholine ring synthesis).

Methodological & Application

Application Notes and Protocols: Morpholine-3-carboxylic Acid Amide Hydrochloride in Novel Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Morpholine-3-Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"[1]. Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and metabolic properties[1]. The morpholine ring, with its inherent polarity due to the ether oxygen and the basic nitrogen, can enhance aqueous solubility, a critical parameter for oral bioavailability. Furthermore, its non-planar, chair-like conformation can provide a three-dimensional architecture that facilitates precise interactions with biological targets[2][3].

This guide focuses on a specific and highly versatile building block: morpholine-3-carboxylic acid amide hydrochloride . This compound offers medicinal chemists a strategic entry point for generating diverse libraries of novel drug candidates. The presence of a primary amide at the 3-position provides a handle for further functionalization, allowing for the exploration of chemical space around the core morpholine structure. The hydrochloride salt form enhances its stability and handling properties, making it an ideal starting material for robust synthetic campaigns[4].

These application notes will provide a comprehensive overview of the synthesis of morpholine-3-carboxylic acid amide hydrochloride and its subsequent application in the design and synthesis of kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression[5][6][7]. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present data to support the strategic use of this valuable building block.

Physicochemical Properties

A clear understanding of the physicochemical properties of morpholine-3-carboxylic acid amide hydrochloride is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂Inferred
Molecular Weight 167.61 g/mol Inferred
Appearance White to off-white solid[8]
Solubility Soluble in water and polar organic solvents[8]
Storage Room temperature, dry conditions[8]

Part 1: Synthesis of Morpholine-3-carboxylic Acid Amide Hydrochloride

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 3-morpholinecarbonitrile. The first step involves the controlled hydrolysis of the nitrile to the primary amide, followed by the formation of the hydrochloride salt.

Workflow for Synthesis

Synthesis Workflow Synthesis of Morpholine-3-carboxylic Acid Amide Hydrochloride cluster_0 Step 1: Nitrile Hydrolysis cluster_1 Step 2: Salt Formation start 3-Morpholinecarbonitrile step1 Hydrolysis (e.g., H₂O₂, K₂CO₃) start->step1 product1 Morpholine-3-carboxamide step1->product1 step2 Treatment with HCl (e.g., HCl in Dioxane) product1->step2 final_product Morpholine-3-carboxylic Acid Amide Hydrochloride step2->final_product

Caption: Workflow for the two-step synthesis of the title compound.

Protocol 1.1: Synthesis of Morpholine-3-carboxamide from 3-Morpholinecarbonitrile

Rationale: The hydrolysis of nitriles to primary amides can be achieved under both acidic and basic conditions. However, to avoid potential side reactions and maintain mild conditions, a peroxide-mediated hydrolysis in the presence of a base is often preferred[2]. This method typically proceeds with high chemoselectivity for the primary amide.

Materials:

  • 3-Morpholinecarbonitrile

  • Hydrogen peroxide (30% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-morpholinecarbonitrile (1.0 eq.) in DMSO, add potassium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aq. solution, 3.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude morpholine-3-carboxamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 1.2: Preparation of Morpholine-3-carboxylic Acid Amide Hydrochloride

Rationale: The formation of a hydrochloride salt from a basic amine is a standard procedure that enhances the compound's stability, crystallinity, and ease of handling. Using a solution of HCl in an organic solvent like dioxane or ethanol prevents the introduction of water, which can be detrimental to subsequent reactions[9].

Materials:

  • Morpholine-3-carboxamide

  • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

  • Diethyl ether

  • Anhydrous dichloromethane (DCM) or ethyl acetate

Procedure:

  • Dissolve the crude morpholine-3-carboxamide (1.0 eq.) in a minimal amount of anhydrous DCM or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hydrochloric acid solution (1.1 eq.) dropwise with stirring.

  • A precipitate should form upon addition. If no precipitate forms, or to ensure complete precipitation, add an excess of diethyl ether.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, washing with cold diethyl ether.

  • Dry the solid under vacuum to afford morpholine-3-carboxylic acid amide hydrochloride as a stable, crystalline solid.

Part 2: Application in the Synthesis of Kinase Inhibitors

The N-H bond of the morpholine ring in morpholine-3-carboxylic acid amide hydrochloride provides a key point for diversification. Through N-alkylation or N-arylation reactions, a wide array of substituents can be introduced, enabling the exploration of structure-activity relationships (SAR) for various biological targets, particularly protein kinases[10][11].

The PI3K/Akt/mTOR Pathway: A Prime Target

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-priority target for drug discovery[5][6][7]. Notably, many potent PI3K and mTOR inhibitors feature a morpholine moiety, which often forms a critical hydrogen bond with the hinge region of the kinase domain[1][12][13].

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PI3K_Inhibitor PI3K Inhibitor (Morpholine derivatives) PI3K_Inhibitor->PI3K mTOR_Inhibitor mTOR Inhibitor (Morpholine derivatives) mTOR_Inhibitor->mTORC1

Sources

Application Notes and Protocols: Morpholine-3-carboxylic Acid Amide Hydrochloride in the Synthesis of CNS Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1] Its unique physicochemical properties, including a pKa that promotes favorable ionization at physiological pH, good aqueous solubility, and metabolic stability, make it an invaluable component in the design of drugs that must cross the blood-brain barrier.[2][3] The morpholine moiety can enhance drug-target interactions, serve as a versatile scaffold to orient pharmacophoric elements, and improve overall pharmacokinetic profiles.[2][3]

Morpholine-3-carboxylic acid amide hydrochloride is a versatile, yet underutilized, building block that offers two key points for chemical diversification: the secondary amine of the morpholine ring and the primary carboxamide at the 3-position. As a hydrochloride salt, it provides enhanced solubility and stability, making it an excellent starting material for the synthesis of diverse libraries of CNS-active compound candidates.[4] This guide provides detailed protocols for the strategic manipulation of this building block to generate key intermediates for CNS drug discovery programs.

Physicochemical Properties of the Starting Material

While specific experimental data for Morpholine-3-carboxylic acid amide hydrochloride is not extensively published, we can infer its properties from related structures like morpholine hydrochloride and other morpholine derivatives.

PropertyEstimated Value/CharacteristicRationale & Implications for Synthesis
Appearance White to off-white crystalline solid.Typical for amine hydrochloride salts.[4] Easy to handle and weigh.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in aprotic organic solvents (e.g., THF, DCM) until neutralized.The hydrochloride salt form enhances solubility in polar solvents.[4] For reactions in aprotic solvents, the free base must be generated in situ or in a separate step.
pKa (of conjugate acid) ~8.4 - 8.7Based on the pKa of morpholine's conjugate acid (~8.5).[3] This indicates that a moderately strong base is required to deprotonate the morpholine nitrogen for subsequent reactions.
Stability Stable under standard laboratory conditions. Hygroscopic.Store in a cool, dry place. The amide functional group is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.

Synthetic Pathways from Morpholine-3-carboxylic Acid Amide Hydrochloride

This guide details three primary synthetic transformations to generate valuable scaffolds from the title compound. These pathways allow for the creation of diverse molecular architectures suitable for screening in various CNS drug discovery campaigns.

G cluster_0 Pathway 1: N-Functionalization cluster_1 Pathway 2: Amide Reduction cluster_2 Pathway 3: Amide Rearrangement start Morpholine-3-carboxylic acid amide hydrochloride n_alkylation N-Alkylation / N-Arylation start->n_alkylation Base, Electrophile (R-X or Ar-X) reduction Amide Reduction start->reduction 1. Base 2. Reducing Agent (e.g., LiAlH4, BH3) rearrangement Hofmann Rearrangement start->rearrangement 1. Base 2. Br2, NaOH prod1 N-Substituted Morpholine- 3-carboxamides n_alkylation->prod1 prod2 (N-H-Morpholin-3-yl)- methanamines reduction->prod2 prod3 Morpholin-3-amines rearrangement->prod3

Figure 1: Key synthetic transformations of Morpholine-3-carboxylic acid amide hydrochloride.

Pathway 1: N-Functionalization of the Morpholine Ring

Modification of the morpholine nitrogen is a cornerstone of CNS drug design, allowing for the introduction of lipophilic groups to enhance blood-brain barrier penetration or specific pharmacophoric elements for target engagement.

Protocol 1.1: N-Alkylation via Reductive Amination

This protocol describes the alkylation of the morpholine nitrogen using an aldehyde or ketone in the presence of a reducing agent. This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation.

Rationale: The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. Using the hydrochloride salt directly requires an excess of the base to first neutralize the salt and then facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Morpholine-3-carboxylic acid amide hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Neutralization: Add a hindered base, such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), to the suspension. Stir at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Reductive Amination: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent suitable for this transformation and is tolerant of the amide functionality.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterCondition
Solvent DCM, DCE, THF
Base TEA, DIPEA
Reducing Agent NaBH(OAc)₃, NaBH₃CN
Temperature Room Temperature
Typical Yield 60-90%
Protocol 1.2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl morpholines.

Rationale: This reaction couples the morpholine nitrogen with an aryl halide (or triflate). A palladium catalyst and a suitable phosphine ligand are essential for the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the morpholine nitrogen.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable ligand like XPhos (4 mol%).

  • Reagent Addition: Add Morpholine-3-carboxylic acid amide hydrochloride (1.2 eq) and a strong base such as sodium tert-butoxide (NaOtBu, 2.5 eq).

    • Scientist's Note: NaOtBu is a strong base capable of deprotonating the hydrochloride salt and the resulting morpholinium cation to generate the active nucleophile. It is crucial to handle it under an inert atmosphere.

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane via syringe. The flask should be evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with brine, separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP
Base NaOtBu, LHMDS, K₃PO₄
Solvent Toluene, Dioxane
Temperature 80-110 °C
Typical Yield 50-85%

Pathway 2: Reduction of the Carboxamide to an Amine

Reducing the C3-carboxamide to a primary amine generates a (morpholin-3-yl)methanamine scaffold. This introduces a flexible linker and a primary amine, which is a key functional group for further derivatization, such as amide bond formation or reductive amination to build more complex structures.

Protocol 2.1: Amide Reduction with Lithium Aluminum Hydride (LAH)

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[5][6] The reaction requires anhydrous conditions due to the high reactivity of LAH with water. The hydrochloride salt must be neutralized prior to the addition of LAH.

G start Morpholine-3-carboxamide (Free Base) intermediate1 Aluminate Complex (Tetrahedral Intermediate) start->intermediate1 LiAlH4 addition intermediate2 Iminium Ion intermediate1->intermediate2 Elimination of OAlH2 product (Morpholin-3-yl)methanamine intermediate2->product Second LiAlH4 addition

Figure 2: Simplified mechanism of LAH reduction of an amide.

Experimental Protocol:

  • Preparation of Free Base: Dissolve Morpholine-3-carboxylic acid amide hydrochloride in a minimal amount of water and basify to pH >10 with 2M NaOH. Extract the free base into a suitable organic solvent like DCM or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the free base.

  • Reaction Setup: In an oven-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the free base of morpholine-3-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.

    • Safety First: The addition is exothermic and may cause hydrogen gas evolution. Add slowly and maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up (Fieser Procedure): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LAH used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[7]

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Pathway 3: Hofmann Rearrangement to Morpholin-3-amine

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[1][8][9] This provides direct access to the valuable morpholin-3-amine scaffold, a key intermediate for building urea, sulfonamide, and other derivatives.

Protocol 3.1: Hofmann Rearrangement using In Situ Generated Hypobromite

Rationale: The reaction proceeds by treating the primary amide with bromine in a strong aqueous base. This forms an N-bromoamide intermediate, which rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous medium to the primary amine, with the loss of carbon dioxide.[3]

Experimental Protocol:

  • Preparation of Sodium Hypobromite: In a flask cooled to 0-5 °C, prepare a solution of sodium hydroxide (e.g., 4.0 eq in water). Slowly add bromine (1.1 eq) to this solution while stirring. The solution should turn a pale yellow.

    • Safety First: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a separate flask, dissolve the free base of Morpholine-3-carboxamide (1.0 eq, prepared as in Protocol 2.1) in water or a mixture of water and a co-solvent like dioxane. Cool the solution to 0-5 °C.

  • Amide Addition: Slowly add the amide solution to the cold sodium hypobromite solution.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then warm to room temperature and subsequently heat to 50-70 °C for 1-2 hours to facilitate the rearrangement and hydrolysis of the isocyanate intermediate.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by LC-MS.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. The product, being a primary amine, can be extracted into an organic solvent such as DCM or ethyl acetate after saturating the aqueous layer with sodium chloride.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The resulting morpholin-3-amine can be purified by vacuum distillation or by salt formation and recrystallization.

Conclusion

Morpholine-3-carboxylic acid amide hydrochloride is a strategically valuable starting material for the synthesis of diverse scaffolds for CNS drug discovery. By leveraging standard organic transformations such as N-functionalization, amide reduction, and Hofmann rearrangement, medicinal chemists can rapidly generate libraries of N-substituted morpholine-3-carboxamides, (morpholin-3-yl)methanamines, and morpholin-3-amines. The protocols outlined in this guide provide a robust framework for the utilization of this versatile building block, enabling the exploration of new chemical space in the quest for novel therapeutics for neurological disorders.

References

  • PubChem. Morpholine | C4H9NO | CID 8083. National Institutes of Health. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017-05-26). [Link]

  • MDPI. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022-11-30). [Link]

  • PubMed Central. Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. (2025-08-09). [Link]

  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017-09-19). [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Chemistry Notes. Hofmann Rearrangement: Mechanism, application. [Link]

  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • PubMed. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025-08-08). [Link]

  • Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. (2023-01-22). [Link]

  • ResearchGate. Utility of the alkylation process a, Derivatizations of morpholine.... [Link]

  • JoVE. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. (2025-05-22). [Link]

  • PubMed Central. Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement. National Institutes of Health. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • ACS Publications. Direct Conversion of Carboxylic Acids to Various Nitrogen-Containing Compounds in the One-Pot Exploiting Curtius Rearrangement. (2019-08-08). [Link]

  • ResearchGate. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF. (2025-10-17). [Link]

  • Andrew G. Myers Research Group. Chem 115. Harvard University. [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" reaction protocols

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Medicinal Chemistry & Drug Design

Executive Summary & Chemical Profile

Morpholine-3-carboxylic acid amide hydrochloride (Morpholine-3-carboxamide HCl) is a high-value chiral heterocyclic building block. Structurally, it functions as a proline isostere , offering constrained conformational geometry while introducing a polar ether oxygen that enhances aqueous solubility and metabolic stability compared to carbocyclic analogs.

In drug discovery, this scaffold is a critical intermediate for synthesizing PI3K inhibitors , HIV integrase inhibitors , and peptidomimetics where hydrogen bond donor/acceptor balance is crucial. The C3-amide functionality serves as a versatile handle, capable of acting as a primary interaction site or a precursor to nitriles (cyano group) and tetrazoles.

Chemical Specifications
PropertyData
Systematic Name Morpholine-3-carboxamide hydrochloride
CAS Number 1101822-34-7 (Generic HCl) / 1187929-04-9 ((S)-isomer)
Molecular Formula

Molecular Weight 166.61 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in

, DMSO, Methanol; Low in

, Hexanes
pKa (Calc) ~8.4 (Morpholine NH), ~15 (Amide)
Chirality Available as (S)- and (R)- enantiomers (maintain stereochemistry during handling)
Strategic Utility & Reaction Pathways

The utility of Morpholine-3-carboxamide HCl lies in its bifunctional nature:

  • Secondary Amine (

    
    ):  Highly nucleophilic; ready for alkylation, acylation, or arylation.
    
  • Primary Amide (

    
    ):  Stable H-bond donor/acceptor; precursor to nitriles (via dehydration).
    

The following diagram illustrates the core divergent pathways for this scaffold:

MorpholinePathways Start Morpholine-3-carboxamide (HCl Salt) Base Free Base Generation Start->Base DIPEA/NaOH PathA Pathway A: N-Functionalization Base->PathA Electrophile PathB Pathway B: Amide Transformation Base->PathB Dehydration ProdA1 N-Alkylated Derivatives PathA->ProdA1 R-CHO / NaBH(OAc)3 ProdA2 Peptidomimetics (N-Acylated) PathA->ProdA2 R-COOH / HATU ProdB1 Morpholine-3- carbonitrile PathB->ProdB1 TFAA / Pyridine ProdB2 Tetrazole Bioisosteres ProdB1->ProdB2 NaN3 / ZnBr2

Figure 1: Divergent synthetic utility of the Morpholine-3-carboxamide scaffold.

Detailed Experimental Protocols
Protocol A: Reductive Amination (

-Alkylation)

Objective: To attach the morpholine scaffold to a lipophilic core (e.g., aryl aldehyde) while preserving the C3-amide and stereochemistry. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Reagents:

  • Morpholine-3-carboxamide HCl (1.0 equiv)

  • Aldehyde substrate (1.0 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • DIPEA (Diisopropylethylamine) (1.0 - 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Free Base In-Situ: In a flame-dried round-bottom flask under

    
    , suspend Morpholine-3-carboxamide HCl (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes to neutralize the HCl salt. The solution should clarify.
    
  • Imine Formation: Add the aldehyde (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: If the aldehyde is sterically hindered, add activated 4Å molecular sieves and extend time.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient). The amide group is polar; expect elution at 5–10% MeOH.

Critical Control Point: Do not use Sodium Cyanoborohydride (


) unless necessary, as STAB is less toxic and more selective for aldehydes over ketones, preventing side reactions.
Protocol B: Dehydration to Morpholine-3-carbonitrile

Objective: Convert the primary amide into a nitrile. This is a key step for synthesizing HIV integrase inhibitors or creating a "warhead" for covalent inhibition. Reagents:

  • 
    -Protected Morpholine-3-carboxamide (Note: The 
    
    
    
    amine MUST be protected or alkylated before this step to prevent side reactions).
  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Pyridine (3.0 equiv) or Triethylamine

  • Solvent: DCM or THF (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve the

    
    -substituted morpholine-3-carboxamide (1.0 mmol) in anhydrous DCM (10 mL). Add Pyridine (3.0 mmol).
    
  • Addition: Cool to 0°C. Dropwise add TFAA (1.2 mmol) via syringe.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Monitoring: IR spectroscopy is useful here (disappearance of Amide II band ~1600

    
    , appearance of Nitrile band ~2250 
    
    
    
    ).
  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then saturated

    
    .
    
  • Result: The resulting nitrile is often used directly in [3+2] cycloadditions or hydrolysis reactions.

Protocol C: Peptide Coupling (Amide Bond Formation)

Objective: Incorporate the scaffold into a peptide backbone or attach a capping group. Reagents:

  • Morpholine-3-carboxamide HCl[1][2][3]

  • Carboxylic Acid Partner (

    
    )
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve

    
     (1.0 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes.
    
  • Addition: Add Morpholine-3-carboxamide HCl (1.0 mmol) followed by the remaining DIPEA (2.0 mmol). Crucial: The extra base is required to deprotonate the HCl salt.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (to remove DMF), then 1M HCl, then

    
    .
    
  • Note: Racemization at the C3 position is possible if the reaction is prolonged or base concentration is too high. Maintain strict stoichiometry.

Troubleshooting & Handling Guide
IssueProbable CauseCorrective Action
Low Yield in Alkylation HCl salt not neutralizedEnsure 1:1 eq of DIPEA is added before the aldehyde.
Racemization High pH or TempKeep reactions at RT or below. Avoid strong bases (e.g., NaH) with the amide intact.
Poor Solubility Zwitterionic characterUse DMF or DMSO for coupling. For DCM reactions, ensure the free base is generated.
Hygroscopicity Salt form absorbs waterStore in a desiccator at -20°C. Weigh quickly in ambient air.
References
  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source:European Journal of Medicinal Chemistry (via NIH/PubMed).
    • Context: Validates the use of morpholine for solubility and metabolic stability enhancement.
  • Synthesis of Morpholine-3-carboxylic Acid Derivatives

    • Title: Synthesis and SAR of morpholine and its derivatives.[4][5][6][7]

    • Source:E3S Web of Conferences (2024).[6]

    • Context: Protocols for stereoselective synthesis and functionaliz
  • Specific Application in HIV Integrase Inhibitors

    • Title: 3-Morpholinecarboxamide as a reactant for N-methyl pyrimidone derivatives.[8]

    • Source:ChemicalBook / Industrial Applic
    • Context: Cites the conversion of the amide to nitrile for antiviral drug synthesis.
  • General Physical Properties & Safety

    • Title: Morpholine: Chemical Profile and Safety Data.[3]

    • Source:Wikipedia / ECHA InfoCard.[9]

    • Context: Baseline safety and handling d
    • [9]

Sources

Application Note: Leveraging Morpholine-3-Carboxylic Acid for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and low toxicity. However, their application is often hindered by poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility. A leading strategy to overcome these limitations is the introduction of conformational constraints, which can lock the peptide into a bioactive conformation, enhance proteolytic resistance, and improve pharmacokinetic properties.[1][2] The morpholine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its ability to improve solubility, metabolic stability, and overall drug-like properties.[3][4][5] This guide focuses on the application of Morpholine-3-carboxylic acid, a proline analogue, as a powerful tool for introducing conformational constraints into peptide backbones, thereby creating peptidomimetics with enhanced therapeutic potential.[6]

The incorporation of this building block provides a rigidifying element within the peptide chain. The six-membered morpholine ring restricts the rotation around the peptide bonds adjacent to it, influencing the local and global conformation of the peptide.[7][8] This pre-organization can lead to a significant increase in binding affinity for the biological target by reducing the entropic penalty of binding.

Section 1: The Building Block - (S)-Fmoc-morpholine-3-carboxylic acid

For seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, Morpholine-3-carboxylic acid must be appropriately protected. The most common form used is the N-Fmoc protected enantiomerically pure acid.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the secondary amine on the morpholine ring. This group is stable during the coupling reaction but can be cleanly removed using a mild base, typically piperidine or morpholine in DMF, allowing for the stepwise elongation of the peptide chain.[9][10]

  • Carboxylic Acid: This is the functional group that will be activated to form an amide (peptide) bond with the free N-terminal amine of the growing peptide chain on the solid support.

  • Stereochemistry: As with natural amino acids, the stereochemistry of the building block is critical. The (S)- and (R)-enantiomers will induce different conformational preferences in the final peptide. Enantiopure Fmoc-protected morpholine-3-carboxylic acid can be synthesized via a multi-step route from serine methyl ester.[9]

Chemical Structure and Properties
PropertyValue
Chemical Name (S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid
Abbreviation Fmoc-Mca-OH
Molecular Formula C20H19NO5
Molecular Weight 353.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM

Section 2: Core Application - Incorporation into Peptides via Fmoc-SPPS

The integration of Fmoc-Mca-OH into a peptide sequence follows the standard cycle of Fmoc-based solid-phase synthesis. However, due to the steric hindrance posed by the morpholine ring, optimization of the coupling step is crucial for achieving high efficiency.[8]

Workflow for Peptide Synthesis Incorporating Morpholine-3-Carboxylic Acid

SPPS_Workflow Resin Start: Resin with Rink Amide Linker Fmoc_AA1 1. Couple first Fmoc-AA-OH Resin->Fmoc_AA1 Deprotect1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Fmoc_AA1->Deprotect1 Wash1 3. Wash (DMF) Deprotect1->Wash1 Fmoc_Mca 4. Couple Fmoc-Mca-OH (Optimized Conditions) Wash1->Fmoc_Mca Deprotect2 5. Fmoc Deprotection Fmoc_Mca->Deprotect2 Wash2 6. Wash (DMF) Deprotect2->Wash2 Chain_Elongation 7. Repeat Cycle: Couple, Deprotect, Wash Wash2->Chain_Elongation Cleavage 8. Cleave from Resin & Deprotect Side Chains (e.g., TFA Cocktail) Chain_Elongation->Cleavage Purify 9. Purify Peptide (RP-HPLC) Cleavage->Purify Final_Peptide Finish: Purified Peptide-Mca-NH2 (as Hydrochloride salt after workup) Purify->Final_Peptide

Caption: Automated SPPS workflow for peptide modification.

Section 3: Detailed Experimental Protocols

These protocols are designed for a standard automated peptide synthesizer. Manual synthesis can be performed by adapting the volumes and agitation methods.

Protocol 3.1: Standard Coupling of Fmoc-Mca-OH

Rationale: This protocol utilizes the widely adopted HBTU/HOBt activation system, which is effective for most standard amino acids. The addition of HOBt forms an active ester that minimizes side reactions.[11] DIPEA is a non-nucleophilic base essential for activating the carboxylic acid and neutralizing the protonated N-terminal amine on the resin.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide MBHA, 0.5 mmol/g)

  • Fmoc-Mca-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Washing Solvents: DCM (Dichloromethane), Isopropanol

Procedure:

  • Resin Swelling: Swell 100 mg of resin (0.05 mmol scale) in DMF for 30 minutes in the reaction vessel.

  • Initial Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, perform an initial deprotection by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.

  • Prepare Coupling Solution:

    • In a separate vial, dissolve Fmoc-Mca-OH (4 equivalents, 0.2 mmol, 70.7 mg).

    • Add HBTU (3.9 equivalents, 0.195 mmol, 73.9 mg) and HOBt (4 equivalents, 0.2 mmol, 30.6 mg).

    • Add 2 mL of DMF and vortex to dissolve.

  • Activation (Pre-activation): Add DIPEA (8 equivalents, 0.4 mmol, 70 µL) to the coupling solution and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated coupling solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min), DCM (2 x 1 min), and DMF (2 x 1 min).

  • Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 3.2.

  • Chain Elongation: Proceed to the next cycle of deprotection and coupling for the subsequent amino acid.

Protocol 3.2: Double-Coupling for Sterically Hindered Residues

Rationale: If the initial coupling is incomplete due to steric hindrance, a second coupling reaction (a "double couple") is performed to drive the reaction to completion. This ensures the highest possible purity of the crude peptide.

Procedure:

  • Following step 7 of Protocol 3.1, and after a positive Kaiser test, immediately repeat steps 4 through 7.

  • Do not perform a deprotection step between the first and second coupling.

  • After the second coupling and subsequent washes, perform another Kaiser test to confirm completion.

Protocol 3.3: High-Efficiency Coupling using HATU

Rationale: For particularly difficult couplings, stronger activating agents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent that is more reactive than HBTU and is highly effective for coupling sterically hindered amino acids.[8][11]

Materials:

  • Same as Protocol 3.1, but replace HBTU/HOBt with HATU.

Procedure:

  • Follow steps 1-3 of Protocol 3.1.

  • Prepare Coupling Solution:

    • In a separate vial, dissolve Fmoc-Mca-OH (4 equivalents, 0.2 mmol, 70.7 mg).

    • Add HATU (3.9 equivalents, 0.195 mmol, 74.1 mg).

    • Add 2 mL of DMF and vortex to dissolve.

  • Activation: Add DIPEA (8 equivalents, 0.4 mmol, 70 µL) to the coupling solution and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the resin and agitate for 2-4 hours. The extended time provides a greater opportunity for the sterically hindered components to react.

  • Washing & Confirmation: Proceed with steps 7-9 from Protocol 3.1.

Comparative Table of Coupling Conditions
ParameterStandard (HBTU/HOBt)High-Efficiency (HATU)Rationale for Choice
Activating Agent HBTU/HOBtHATUHATU is more reactive and preferred for sterically hindered residues like Mca.[8]
Equivalents (AA) 44A significant excess drives the reaction equilibrium towards the product.
Equivalents (Base) 88Ensures the reaction medium remains basic for efficient coupling.
Coupling Time 2 hours2-4 hoursLonger coupling times may be necessary to achieve complete acylation of the sterically hindered Mca residue.[8]
Typical Efficiency >95%>99%Based on Kaiser test and subsequent crude peptide analysis.

Section 4: Cleavage, Purification, and Characterization

Protocol 4.1: Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.2: Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Collect fractions corresponding to the major peak and confirm the mass of the desired product using Mass Spectrometry (LC-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the morpholine-3-carboxylic acid residue.

  • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder, typically as a trifluoroacetate (TFA) salt. To obtain the hydrochloride salt, the purified peptide can be subjected to salt exchange protocols.

Section 5: Mechanistic Impact and Expert Insights

Conformational Constraint Mechanism

The incorporation of a morpholine ring imposes significant steric constraints on the peptide backbone. Unlike the five-membered ring of proline, the six-membered chair-like conformation of morpholine restricts the phi (Φ) and psi (Ψ) dihedral angles of the preceding residue and its own backbone angles, respectively. This leads to a more defined local secondary structure, often favoring turn-like conformations, which can be critical for mimicking the binding loops of proteins.[7][12]

Constraint_Diagram cluster_0 Flexible Peptide Backbone cluster_1 Constrained Peptide Backbone A1 Amino Acid (i-1) A2 Amino Acid (i) A1->A2 High Rotational Freedom (Φ, Ψ) A3 Amino Acid (i+1) A2->A3 B1 Amino Acid (i-1) B2 Morpholine-3-Carboxylic Acid (Mca) B1->B2 Restricted Rotation B3 Amino Acid (i+1) B2->B3

Caption: Impact of Mca incorporation on peptide flexibility.
Troubleshooting & Field Insights
  • Incomplete Coupling: The primary challenge with Fmoc-Mca-OH is incomplete acylation due to steric bulk. Always use a more potent coupling reagent like HATU from the start if your sequence is known to be difficult, or if the Mca residue is preceded by another bulky amino acid. A double coupling is a reliable strategy to ensure completion.

  • Aspartimide Formation: While morpholine (the solvent) can reduce aspartimide formation during Fmoc deprotection, the use of standard piperidine with sensitive sequences (e.g., -Asp-Gly-) can still be problematic.[10][13] If this side reaction is a concern, consider using a milder deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) for the steps immediately following the sensitive sequence.

  • Racemization: The risk of racemization during activation is minimal when using uronium-based reagents like HBTU and HATU.[11] Pre-activation times should be kept short (1-2 minutes) to prevent any potential side reactions of the activated ester.

Conclusion

Morpholine-3-carboxylic acid is a valuable synthetic building block for peptide chemists aiming to develop next-generation therapeutics. Its incorporation provides a robust method for introducing conformational constraints, which can directly translate to improved bioactivity, selectivity, and metabolic stability. By understanding the unique chemical properties of this scaffold and optimizing coupling protocols, researchers can successfully integrate this powerful tool into their peptide design and discovery workflows, paving the way for novel and more effective peptide-based drugs.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4254–4257. [Link]

  • Singh, P., & Kaur, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Goodman, M., & Wiley-VCH. (2008). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Marsault, E., & Peterson, M. L. (2011). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of Medicinal Chemistry, 54(7), 1961–2004. [Link]

  • Bock, D., & Coin, I. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Protein and Peptide Letters, 25(10), 895-905. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(16), 4338–4341.
  • Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01).
  • ResearchGate. (n.d.). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. Retrieved from [Link]

  • Andreko, S. S., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 62(5), 232-241. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 6(3), 305-312.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Nature Reviews Drug Discovery, 20(4), 309–325.
  • Ghafuri, H., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2015(6), 233-245. [Link]

  • ChemRxiv. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2446–2460. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

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Application Note: Biocatalytic Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral morpholines are privileged structural motifs in modern pharmacology, serving as core scaffolds in blockbuster drugs such as Aprepitant (NK1 antagonist), Reboxetine (antidepressant), and Linezolid (antibiotic). Traditional chemical synthesis often relies on harsh cyclization conditions or chiral pool starting materials (e.g., amino acids), which limit structural diversity and scalability.

This guide details two advanced biocatalytic methodologies for synthesizing chiral morpholines:

  • Direct Asymmetric Reduction using Imine Reductases (IREDs).

  • Chemoenzymatic Cascades utilizing Transaminases (ATAs) combined with chemical cyclization.

Part 1: Strategic Approaches & Mechanistic Insight

The IRED Route: Direct Asymmetric Reduction

Imine Reductases (IREDs) represent the cutting edge of morpholine synthesis. Unlike transaminases, which require a primary amine transfer, IREDs can accept cyclic imines (dehydromorpholines) or catalyze the reductive amination of keto-amines to form the morpholine ring directly.

  • Mechanism: IREDs activate the imine bond via protonation (often using an Asp/Glu residue in the active site) and transfer a hydride from NADPH to the carbon center.

  • Stereocontrol: The enzyme environment dictates the facial selectivity of the hydride attack, allowing for the synthesis of difficult stereocenters (e.g., 3-substituted morpholines) with high enantiomeric excess (>99% ee).

The Transaminase (ATA) Route: Chiral Precursor Synthesis

Transaminases offer a robust alternative for generating chiral amino-alcohol precursors. The strategy involves the stereoselective amination of a prochiral ketone, followed by a chemical cyclization step (e.g., intramolecular


).
  • Mechanism: Pyridoxal-5'-phosphate (PLP) dependent transfer of an amino group from a donor (e.g., isopropylamine) to the substrate ketone.

  • Advantage: ATAs are commercially mature, with vast libraries available for screening.

Pathway Visualization

The following diagram contrasts the two methodologies, highlighting the convergence point for chiral morpholine generation.

MorpholineSynthesis Substrate_A Prochiral Keto-Ether (Linear Precursor) Cyclic_Imine Cyclic Imine (Dehydromorpholine) Substrate_A->Cyclic_Imine Spontaneous/Chem Cyclization ATA_Enz Transaminase (ATA) + PLP + IPA Substrate_A->ATA_Enz Amination IRED_Enz Imine Reductase (IRED) + NADPH Cyclic_Imine->IRED_Enz Substrate Binding Morpholine_Product Chiral Morpholine (Target) IRED_Enz->Morpholine_Product Asymmetric Reduction Amino_Alcohol Chiral Amino Alcohol (Intermediate) ATA_Enz->Amino_Alcohol Stereoselective Chem_Cyclization Chemical Cyclization (Base/Activation) Amino_Alcohol->Chem_Cyclization Ring Closure Chem_Cyclization->Morpholine_Product

Figure 1: Comparative workflow for IRED-mediated direct reduction versus Transaminase-mediated chemoenzymatic synthesis.

Part 2: Detailed Protocols

Protocol A: IRED-Catalyzed Synthesis of 3-Substituted Morpholines

Target: Asymmetric reduction of 5-phenyl-3,6-dihydro-2H-1,4-oxazine to (S)-3-phenylmorpholine.

1. Reagents & Equipment
  • Enzyme: Recombinant IRED (e.g., Streptomyces sp.[1] GF3587 homolog).[1]

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Substrate: 5-phenyl-3,6-dihydro-2H-1,4-oxazine (10 mM stock in DMSO).

  • Analysis: Chiral HPLC (Chiralpak IA column).

2. Experimental Procedure
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0). Degas by sonication for 10 minutes to remove dissolved oxygen (beneficial for enzyme stability).

  • Cofactor Mix: In a 20 mL vial, dissolve:

    • NADP+ (10 mg, ~1.3 mM final)

    • Glucose (200 mg, ~50 mM final)

    • GDH (50 Units)

  • Reaction Initiation:

    • Add Substrate Stock (500 µL) to the Cofactor Mix (final conc. 10 mM).

    • Add IRED Lysate/Lyophilisate (20 mg total protein).

    • Adjust final volume to 10 mL with KPi buffer.

    • Note: DMSO concentration should be kept <5% v/v to prevent enzyme denaturation.

  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Quenching & Workup:

    • Basify reaction mixture to pH 12 using 5M NaOH (to ensure morpholine is in free base form).

    • Extract 3x with Ethyl Acetate (10 mL).

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
3. Data Analysis & Validation
  • Conversion: Determine by HPLC/GC.

  • Enantiomeric Excess (%ee): Analyze on Chiralpak IA (Hexane:IPA 90:10, 1 mL/min).

    • (S)-Enantiomer retention: ~8.5 min

    • (R)-Enantiomer retention: ~10.2 min

Protocol B: Transaminase Screening for Morpholine Precursors

Target: Synthesis of chiral amino-ether intermediate from 1-(2-methoxyethoxy)propan-2-one.

1. Screening Plate Setup (96-well)

To identify the optimal ATA, a panel screen is required.

ComponentVolume/WellFinal Conc.
Buffer (100 mM KPi, pH 7.5)140 µL-
PLP (10 mM stock)20 µL1 mM
Isopropylamine (Amine Donor)20 µL1 M (pH adjusted to 7.5)
Substrate (Ketone)10 µL10 mM
Enzyme Lysate (ATA Panel)10 µL~1-5 mg/mL
DMSO -Max 5%
2. Procedure
  • Dispense: Add buffer, PLP, and Isopropylamine (IPA) to the deep-well plate.

  • Substrate Addition: Add the ketone substrate.

  • Enzyme Addition: Add distinct ATA variants to each well. Include a "No Enzyme" control and a "Positive Control" (e.g., Acetophenone).

  • Seal & Shake: Seal with aluminum foil tape. Incubate at 30°C, 600 rpm for 18 hours.

  • Workup: Add 200 µL Acetonitrile to quench. Centrifuge (4000 rpm, 10 min) to pellet protein.

  • Analysis: Inject supernatant into HPLC-MS.

Part 3: Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Conversion (<10%) Product InhibitionUse in situ product removal (ISPR) with a resin (e.g., Amberlite XAD-4) or a biphasic system (MTBE).
Low Conversion (ATA) Unfavorable EquilibriumUse an excess of amine donor (IPA) or remove the coproduct (acetone) using a vacuum or N2 sweep.
Racemization High pH or TempLower pH to 6.5-7.0 (if enzyme tolerates) and reduce temp to 25°C.
Precipitation Substrate insolubilityAdd cosolvent (DMSO/MeOH) up to 10% or use a surfactant (Tween-80, 0.1%).
Safety & Compliance
  • Isopropylamine (IPA): Volatile and corrosive. Handle in a fume hood.

  • Biologicals: Dispose of all enzyme waste in biohazard containers (autoclave before disposal).

References

  • Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. ResearchGate. [Link]

  • An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine. PubMed. [Link]

  • Multifunctional biocatalysis: An unusual imine reductase. PubMed Central. [Link]

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Application Notes & Protocols: A Framework for Evaluating Morpholine-3-carboxylic acid amide hydrochloride as a Novel Antiviral Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigation

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents.[1] The identification of new chemical entities (NCEs) that can interfere with the viral life cycle is a cornerstone of this effort.[2][3] This document outlines a comprehensive framework for the initial evaluation of a novel compound, "Morpholine-3-carboxylic acid amide hydrochloride," for potential antiviral activity.

While this specific compound is not yet established in the scientific literature as a potent antiviral, its core chemical structures are recognized as privileged pharmacophores in medicinal chemistry. The morpholine ring is a versatile heterocyclic motif present in numerous compounds with a wide range of pharmacological activities, including antiviral properties.[4][5][6] Its ability to modulate pharmacokinetic properties and interact with biological targets makes it a valuable component in drug design.[4][7] Similarly, molecules containing carboxylic acid amide functionalities have also been explored for antiviral applications.[8] For instance, 3-Morpholinecarboxamide has been used as a reactant in the synthesis of potent HIV integrase inhibitors.[9]

Therefore, the conjugation of these two moieties in "Morpholine-3-carboxylic acid amide hydrochloride" provides a strong scientific rationale for its investigation as a potential antiviral candidate. This guide provides a structured, field-proven workflow for its initial in vitro characterization, from cytotoxicity assessment to primary efficacy screening and preliminary mechanism of action studies.

Overall Antiviral Screening Workflow

The critical path for evaluating an NCE involves a multi-stage process. The primary goal is to determine if the compound can inhibit viral replication at concentrations that are non-toxic to the host cell, a concept quantified by the Selectivity Index (SI). A high SI value is a key indicator of a promising antiviral candidate.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preliminary MoA A Compound Preparation (Solubilization & Dilution) B Cytotoxicity Assay (e.g., MTT Assay on Host Cells) A->B Test on uninfected cells D Primary Antiviral Assay (e.g., Plaque Reduction Assay) A->D Test on infected cells C Determine CC50 (50% Cytotoxic Concentration) B->C F Calculate Selectivity Index (SI) SI = CC50 / EC50 C->F E Determine EC50 (50% Effective Concentration) D->E E->F Decision SI > 10? (Proceed/No-Go Decision) F->Decision G Time-of-Addition Assay H Identify Stage of Inhibition (Entry, Replication, Egress) G->H Decision->G Yes

Caption: High-level workflow for screening a novel antiviral compound.

Phase 1: Foundational In Vitro Assays

The initial phase focuses on two fundamental questions: Is the compound toxic to host cells, and does it inhibit viral replication? These questions are answered by determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50), respectively.

Protocol: Host Cell Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing antiviral activity, it is imperative to determine the compound's inherent toxicity to the host cell line.[10][11] An effective antiviral must not achieve its effect by simply killing the cells the virus infects. The MTT assay is a reliable, colorimetric method for measuring cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[12]

Materials:

  • "Morpholine-3-carboxylic acid amide hydrochloride" (Test Compound)

  • Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 1000 µM).

  • Treatment: Remove the old medium from the cells. Add 100 µL of each compound dilution to triplicate wells. Include "cells only" (medium only) and "solvent control" (highest concentration of solvent used, e.g., DMSO) wells.

  • Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours) under standard culture conditions.[13]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol: Primary Antiviral Efficacy (Plaque Reduction Assay)

Causality: The Plaque Reduction Neutralization Test (PRNT) is considered a gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[14][15] It measures the reduction in the formation of plaques (localized areas of cell death or infection) in a cell monolayer, providing a direct and robust measure of antiviral activity.[16]

Materials:

  • Test Compound, serially diluted as in the MTT assay.

  • Confluent monolayer of host cells in 24-well plates.

  • Virus stock with a known titer (Plaque-Forming Units, PFU/mL).

  • Infection medium (serum-free or low-serum).

  • Overlay medium (e.g., 1.2% Avicel or 0.4% agarose in culture medium).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet).

Step-by-Step Methodology:

  • Cell Preparation: Grow host cells in 24-well plates until they are just confluent.[14]

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will yield 40-100 plaques per well.[14][16]

  • Treatment & Infection: Pre-incubate the diluted virus with an equal volume of each compound dilution for 1 hour at 37°C.

  • Inoculation: Aspirate the growth medium from the cell monolayers and inoculate the wells with 200 µL of the virus-compound mixture. Also include a "virus only" control (no compound).[17]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[17]

  • Overlay: Carefully remove the inoculum and add 1 mL of overlay medium to each well. The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[15]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. Discard the fixative and stain the cell monolayer with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Plot the reduction percentage against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Data Presentation and Interpretation

Summarize the results in a clear, comparative table. The Selectivity Index (SI) is the critical metric derived from these initial assays. It represents the therapeutic window of the compound.

ParameterValue (e.g., µM)Interpretation
CC50 [Calculated Value]Concentration that reduces host cell viability by 50%.
EC50 [Calculated Value]Concentration that reduces viral plaque formation by 50%.
SI (CC50/EC50) [Calculated Value]A higher SI value (>10) indicates promising specific antiviral activity with a lower likelihood of host toxicity.

Phase 2: Preliminary Mechanism of Action (MoA) Studies

Once a compound demonstrates a favorable Selectivity Index, the next logical step is to investigate how it works. Antiviral drugs can interfere with various stages of the viral lifecycle.[1][18]

G cluster_0 cluster_1 Entry 1. Attachment & Entry Replication 2. Uncoating & Replication Egress 3. Assembly & Egress I1 Inhibition of Viral Enzymes (Polymerases, Proteases) I1->Replication I2 Blocking Host Factors Required for Replication I2->Replication I3 Interference with Viral Fusion/Entry I3->Entry

Caption: Potential antiviral mechanisms targeting different viral lifecycle stages.

A Time-of-Addition Assay is a powerful yet straightforward experiment to pinpoint the stage of the viral lifecycle affected by the compound.

Protocol Rationale: By adding the compound at different time points relative to viral infection, one can infer its target stage.

  • Addition Before & During Infection: If activity is seen only when the drug is present during the initial inoculation, it likely targets viral attachment or entry.

  • Addition After Infection: If the drug is still effective when added after the virus has already entered the cells, it likely targets a post-entry step, such as genome replication or protein synthesis.

  • Addition Late in the Cycle: If activity is only lost when the drug is added very late, it may target viral assembly or egress.

This protocol follows the general setup of the Plaque Reduction Assay, but the compound is added and washed out at specific intervals (e.g., -2 to 0 hours, 0 to 2 hours, 2 to 8 hours post-infection) to map its window of activity.

Conclusion and Future Directions

This document provides a foundational, scientifically-grounded strategy for the initial assessment of "Morpholine-3-carboxylic acid amide hydrochloride" as a potential antiviral agent. A favorable Selectivity Index (SI > 10) from Phase 1 experiments would justify advancing the compound to more detailed Mechanism of Action studies (Phase 2), screening against a broader panel of viruses, and eventually, evaluation in animal models. This structured approach ensures that resources are directed toward the most promising candidates, accelerating the path from novel compound to potential therapeutic.

References

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Morpholine-3-carboxylic acid amide | 848488-74-4. ChemicalBook.
  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io.
  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Institutes of Health (NIH).
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central (PMC).
  • A review: Mechanism of action of antiviral drugs. PubMed Central (PMC).
  • Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. PubMed Central (PMC).
  • Pharmacology of Novel Antiviral Agents: Clinical Implications in Viral Outbreaks. Journal of Basic and Clinical Pharmacy.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT assay protocol. Abcam.
  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube.
  • In vitro methods for testing antiviral drugs. PubMed Central (PMC).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Pirogov Russian National Research Medical University.
  • What are the mechanisms of action of the antivirals?. National Center for Biotechnology Information (NCBI).
  • Antiviral activity and interaction mechanisms study of novel glucopyranoside derivatives. ResearchGate.
  • Antiviral Drug Screening. Virology Research Services.
  • Oral Administration of the carboxylic acid ester prodrug NHC SN_9 protects mice from lethal Orthopoxvirus challenge: Implications for the Treatment of Monkeypox. bioRxiv.
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy.
  • Identification of Novel Antiviral Medicines. Longdom Publishing.
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE.
  • MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. PubMed.
  • Non-Covalent Reactions Supporting Antiviral Development. MDPI.
  • Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • A novel C-3-substituted oleanolic acid benzyl amide derivative exhibits therapeutic potential against influenza A by targeting PA–PB1 interactions and modulating host macrophage inflammation. PubMed Central (PMC).
  • Plaque Reduction Assay. Creative Diagnostics.
  • Viral Titering-Plaque Assay Protocol. Creative Biogene.

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Troubleshooting & Optimization

Technical Support Center: Purification of Morpholine-3-carboxylic acid amide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Morpholine-3-carboxylic acid amide hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Morpholine-3-carboxylic acid amide hydrochloride, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Question: I'm attempting to recrystallize my crude Morpholine-3-carboxylic acid amide hydrochloride, but instead of crystals, I'm getting an oil or very fine precipitate. What's going wrong?

Answer:

"Oiling out" or the formation of a fine, amorphous precipitate instead of well-defined crystals is a common issue, particularly with polar, salt-form compounds like Morpholine-3-carboxylic acid amide hydrochloride. This phenomenon typically occurs due to one or more of the following reasons:

  • High Solute Concentration and Rapid Cooling: If the solution is supersaturated to a very high degree and then cooled too quickly, the molecules don't have sufficient time to orient themselves into an ordered crystal lattice.[1]

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not have the ideal solubility properties for crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, disrupting the nucleation and growth process.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor crystallization.

Detailed Steps:

  • Re-dissolve and Slow Down Cooling: If you suspect rapid cooling is the issue, gently reheat the flask until the oil or precipitate redissolves completely. Then, allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with glass wool or a beaker of warm water, before transferring it to a colder environment (e.g., refrigerator or ice bath).[1]

  • Optimize the Solvent System:

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and their boiling points. Ideal candidates will show a significant difference in solubility. Common solvents to try for polar molecules include ethanol, methanol, isopropanol, acetonitrile, and mixtures with water.[3]

    • Anti-Solvent Addition: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly.

  • Seeding: If you have a small amount of pure Morpholine-3-carboxylic acid amide hydrochloride, you can add a single, small crystal to the cooled, supersaturated solution. This "seed" crystal provides a template for further crystal growth.

Issue 2: Persistent Impurities After Recrystallization

Question: I've recrystallized my product, but my NMR/HPLC analysis still shows the presence of starting materials or byproducts. How can I improve the purity?

Answer:

Recrystallization is effective for removing impurities with significantly different solubility profiles from the desired product. However, if impurities co-crystallize or have very similar solubilities, alternative or additional purification steps are necessary.

Potential Causes and Solutions:

  • Co-crystallization: The impurity may have a similar enough structure and polarity to be incorporated into the crystal lattice of your product.

  • Incomplete Reaction: A significant amount of unreacted starting material may be present.

  • Byproduct Formation: The synthesis may have produced side products with similar properties to the desired amide hydrochloride.

Purification Strategy Table:

Impurity Type Recommended Purification Technique Principle of Separation
Unreacted Carboxylic Acid Acid-base extractionThe carboxylic acid can be deprotonated with a mild base (e.g., NaHCO₃ solution) and extracted into an aqueous layer, leaving the amide in the organic phase.
Unreacted Amine Acid-base extractionThe amine can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer.
Structurally Similar Byproducts Column Chromatography (Silica or Alumina)Separation based on differential adsorption to the stationary phase. A polar solvent system will likely be required.[3]
Preparative HPLCHigh-resolution separation based on polarity. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase is a common choice.[4]
Enantiomeric/Diastereomeric Impurities Chiral ChromatographySeparation of stereoisomers using a chiral stationary phase.

Step-by-Step Protocol for Acid-Base Extraction (Example: Removing Unreacted Carboxylic Acid):

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times. This will convert the carboxylic acid impurity into its water-soluble sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Morpholine-3-carboxylic acid amide hydrochloride that influence its purification?

A1: The molecule has several key features:

  • Morpholine Ring: A heterocyclic ether and amine, contributing to its polarity and water solubility.[5][6]

  • Amide Group: A polar functional group capable of hydrogen bonding.

  • Carboxylic Acid Precursor: The synthesis likely involves the amidation of morpholine-3-carboxylic acid.[7]

  • Hydrochloride Salt: The presence of the HCl salt makes the molecule highly polar and generally more water-soluble than its free base form. This also means it's less soluble in non-polar organic solvents.

Understanding these features is crucial for selecting appropriate purification techniques, particularly solvent selection for recrystallization and chromatography.

Q2: Can I use column chromatography to purify this compound? What stationary and mobile phases should I consider?

A2: Yes, column chromatography can be an effective purification method.[3] Given the polar nature of the hydrochloride salt, you will likely need a polar mobile phase.

  • Stationary Phase: Standard silica gel is a good starting point. If your compound shows strong, irreversible binding to silica (which can sometimes happen with amines), neutral or basic alumina could be an alternative.

  • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity. Common systems include:

    • Dichloromethane (DCM) with a gradient of methanol (MeOH).

    • Ethyl acetate (EtOAc) with a gradient of methanol.

    • A small amount of triethylamine (~0.5-1%) can be added to the mobile phase to prevent tailing of the amine on the silica column.

Q3: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?

A3: Amides are generally stable, but the hydrochloride salt can introduce some sensitivities.

  • Hydrolysis: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond.[8] When performing acid-base extractions, use mild acids and bases and work quickly at room temperature.

  • Thermal Decomposition: Avoid excessive heat during solvent removal (rotary evaporation) or drying. Use a water bath at a moderate temperature.

  • Oxidation: While less common for this structure, if you are working with other sensitive functional groups, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for confirming the purity and identity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the sample by separating it from any non-volatile impurities. A purity level of >99% is often desired for pharmaceutical applications.[4]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Isom, A. L., & Gellman, S. H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4328–4335. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and purification of amorolfine hydrochloride.
  • Isom, A. L., & Gellman, S. H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4328–4335. Retrieved from [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. University of Bath. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making carboxylic amides.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. Retrieved from [Link]

  • Morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Siggia, S., & Hanna, J. G. (1956). Analytical Chemistry, 28(4). Retrieved from [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026). American Chemical Society. Retrieved from [Link]

  • The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Looking for some advice for purification of diamide. (2020). Reddit. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (2022). PubMed. Retrieved from [Link]

  • N-(3-Aminopropyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis of Morpholine-3-carboxylic Acid Amide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Morpholine-3-carboxylic acid amide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, we offer a dynamic resource built from field-proven insights and foundational chemical principles. Here, we address common challenges, explain the causality behind side reactions, and provide robust troubleshooting strategies to enhance your yield, purity, and success.

Section 1: Synthesis Overview & Key Strategic Considerations

The synthesis of Morpholine-3-carboxylic acid amide hydrochloride is a multi-step process, typically commencing from a chiral precursor like an amino acid to establish the stereocenter at the C3 position, followed by amidation and salt formation. While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency and the purity of the final compound.

A common synthetic strategy involves the formation of the morpholine ring system, followed by the activation of the carboxylic acid moiety for amidation. The choice of activating agent is a critical decision point that dictates the potential side reaction pathways.

G cluster_0 Phase 1: Ring Formation cluster_1 Phase 2: Amidation & Salt Formation A Starting Material (e.g., L-Serine Derivative) B Cyclization (e.g., N-alkylation & Ring Closure) A->B C Morpholine-3-carboxylic Acid B->C D Carboxylic Acid Activation C->D E Amidation with NH₃ Source D->E Side Reactions Side Reactions D->Side Reactions Impurity Formation F Morpholine-3-carboxamide E->F G HCl Salt Formation F->G H Final Product G->H

Caption: High-level workflow for the synthesis of Morpholine-3-carboxylic acid amide hydrochloride.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis, providing explanations for their root causes and actionable solutions.

Part A: Amidation via Acid Chloride (Thionyl Chloride Method)

The conversion of the carboxylic acid to an amide via an acid chloride intermediate is a classic and powerful method. However, the high reactivity of thionyl chloride (SOCl₂) and the generated intermediates can lead to several side reactions.[1][2][3]

Question: My reaction with thionyl chloride (SOCl₂) results in a low yield and a complex mixture of byproducts. What is going wrong?

Answer: This is a frequent challenge stemming from the harsh conditions of the reaction. The primary issues include:

  • Ring Instability: The morpholine ring contains both a secondary amine and an ether linkage.[4] The HCl gas generated in situ during the reaction of SOCl₂ with the carboxylic acid can protonate the ring's nitrogen and oxygen atoms.[3] This can make the ring susceptible to nucleophilic attack and potential ring-opening, especially at elevated temperatures. The ether oxygen, in particular, can withdraw electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine.[4][5]

  • Formation of N-Sulfinyl Amine: If moisture is not rigorously excluded, SOCl₂ can hydrolyze to form sulfurous acid and HCl, complicating the reaction. More directly, the morpholine nitrogen itself can react with SOCl₂.

  • Over-reaction and Dimerization: The highly reactive acyl chloride intermediate can react with any available nucleophile. If the addition of the ammonia source is not carefully controlled, the acyl chloride can react with the nitrogen of another molecule of Morpholine-3-carboxylic acid, leading to amide-linked dimers.

Troubleshooting Strategies:

  • Temperature Control: Perform the initial reaction with SOCl₂ at low temperatures (e.g., 0 °C to RT) to form the acid chloride, then remove the excess SOCl₂ in vacuo before proceeding with the amidation step.[6]

  • Use of a Base: When reacting the isolated acid chloride with the amine, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the HCl produced, preventing protonation of the desired amine and the morpholine ring.[6]

  • Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of thionyl chloride.

G Start Morpholine-3-carboxylic Acid + SOCl₂ Intermediate Acyl Chlorosulfite Intermediate Start->Intermediate Nucleophilic Attack AcidChloride Morpholine-3-carbonyl chloride (Desired Reactive Intermediate) Intermediate->AcidChloride Elimination of SO₂ + Cl⁻ SideProduct1 Ring Opening / Degradation (Due to excess HCl/heat) Intermediate->SideProduct1 SideProduct2 Dimerization AcidChloride->SideProduct2 Reacts with starting material Ammonia + NH₃ / Amine Source AcidChloride->Ammonia FinalAmide Morpholine-3-carboxamide (Desired Product) Ammonia->FinalAmide

Caption: Reaction pathway and side reactions using thionyl chloride.

Part B: Amidation via Carbodiimide Coupling Agents (EDC/DCC)

Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are popular for their milder reaction conditions.[7] However, they introduce a different set of potential side reactions.

Question: I am using EDC to couple my carboxylic acid with an ammonia source, but my final product is contaminated with a stubborn impurity. What is it and how do I prevent it?

Answer: The most common and difficult-to-remove side product in carbodiimide couplings is the N-acylurea .

  • Mechanism of Formation: The reaction proceeds through a highly reactive O-acylisourea intermediate.[7] This intermediate is intended to react with your amine (ammonia). However, if the amine concentration is low or the intermediate is long-lived, it can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form the stable N-acylurea byproduct.

  • Why it's a Problem: The N-acylurea is often chemically similar to the desired amide product, making it very difficult to separate by standard chromatography or extraction.

Troubleshooting and Prevention of N-acylurea:

  • Use of Additives: The most effective solution is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react rapidly with the O-acylisourea intermediate to form a new, more stable activated ester. This new intermediate is still reactive enough to form the amide but is not prone to rearranging into an N-acylurea. This is standard practice in modern peptide synthesis for this very reason.[7]

  • Control Stoichiometry and Addition Order: Add the carboxylic acid, EDC, and HOBt together first to allow for the formation of the activated ester before introducing the amine. This minimizes the lifetime of the problematic O-acylisourea intermediate.

Question: My starting material is chiral. Will EDC coupling cause racemization?

Answer: Yes, racemization at the C3 position is a significant risk. The O-acylisourea intermediate is active enough that the alpha-proton (at C3) can be abstracted, leading to a loss of stereochemical integrity.[7] The use of additives like HOBt significantly suppresses this side reaction.

Side ProductCausative AgentPrevention StrategyPurification Tip
N-acylurea EDC, DCCAdd HOBt or Oxyma to the reaction mixture.Difficult. Prevention is key. May require advanced chromatography.
Dicyclohexylurea (DCU) DCCN/A (byproduct of DCC activation)Insoluble in many organic solvents (e.g., DCM, EtOAc). Filter it off.
Racemized Product EDC, DCCUse of additives like HOBt. Keep reaction temperatures low.Chiral chromatography may be required to separate enantiomers.

Section 3: Recommended Experimental Protocol

This protocol details the amidation of Morpholine-3-carboxylic acid using the thionyl chloride method with appropriate controls to minimize side reactions.

Protocol: Synthesis of Morpholine-3-carboxamide Hydrochloride

Materials:

  • Morpholine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (28-30% solution)

  • Diethyl ether

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

Step A: Formation of the Acid Chloride

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend Morpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: SOCl₂ is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution (SO₂ and HCl) ceases. Monitor reaction completion by TLC.

Step B: Removal of Excess SOCl₂

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and, crucially, any excess thionyl chloride.

  • Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all residual SOCl₂ is removed. The resulting crude Morpholine-3-carbonyl chloride should be used immediately in the next step.

Step C: Amidation

  • Re-dissolve the crude acid chloride in anhydrous DCM (10 mL per gram of original acid) and cool to 0 °C.

  • In a separate flask, prepare a solution of ammonium hydroxide (3.0 eq) in DCM.

  • Slowly add the ammonium hydroxide solution to the stirred acid chloride solution, maintaining the temperature at 0 °C. A white precipitate may form.

  • After addition, allow the mixture to stir at room temperature for 1-2 hours.

Step D: Work-up and Purification

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Morpholine-3-carboxamide.

  • Purify the crude amide by silica gel column chromatography or recrystallization as needed.

Step E: Hydrochloride Salt Formation

  • Dissolve the purified amide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic and a precipitate forms.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final Morpholine-3-carboxylic acid amide hydrochloride.

References

  • Process for preparing morpholine hydrochloride as precursor of monoxydine.
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Process for preparing morpholine hydrochloride as precursor of monoxydine.
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  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Method of preparing 3-morpholinone.
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  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Process of producing morpholine from diethanolamine.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Europe PMC. [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Amine to Amide (via Acid Chloride). Organic Chemistry Data. [Link]

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Technical Support Center: Overcoming Solubility Challenges with Morpholine-3-carboxylic acid amide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Morpholine-3-carboxylic acid amide hydrochloride. This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges during their work with this versatile building block. As a hydrochloride salt of a secondary amine, its solubility is intrinsically linked to the pH of the solution. Understanding this relationship is key to its successful application in your experiments.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve common solubility issues.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common questions we receive regarding the handling and solubility of Morpholine-3-carboxylic acid amide hydrochloride.

Q1: I'm trying to dissolve Morpholine-3-carboxylic acid amide hydrochloride in neutral water, but it's not dissolving as expected. Why is this happening?

While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, high concentrations may not fully dissolve in pure, neutral water.[1][2] The protonated morpholine ring is highly polar and water-soluble. However, if the concentration is very high, you might be exceeding its intrinsic solubility limit even for the salt form. Forcing dissolution with heat may work temporarily, but the solution could crash out upon cooling. We recommend starting with a slightly acidic aqueous buffer or adding a small amount of a co-solvent like ethanol or DMSO.

Q2: My compound dissolved perfectly, but then a precipitate formed after I added a basic solution (e.g., sodium bicarbonate or a tertiary amine like triethylamine). What went wrong?

This is the most common issue encountered and is expected chemical behavior. You have deprotonated the morpholine nitrogen, converting the highly soluble hydrochloride salt into its neutral (free base) form.[3] The free base form of the molecule is often significantly less soluble in aqueous media, causing it to precipitate out of solution. This is a direct consequence of the pH-dependent solubility of amine salts.[4]

Q3: What is the best solvent to use for creating a high-concentration stock solution?

For high-concentration stocks intended for dilution into aqueous media, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. These are highly polar, aprotic solvents capable of dissolving a wide range of organic molecules. For applications where these solvents are not suitable, preparing a concentrated stock in a slightly acidic buffer (e.g., pH 4-5) can also be an effective strategy, provided the compound is stable at that pH.

Q4: Can I heat the solution to help dissolve the compound?

Gentle heating (e.g., to 30-40°C) can be used to increase the rate of dissolution. However, be cautious. Forcing a compound into solution at a high temperature can create a supersaturated solution that may precipitate upon returning to room temperature. Furthermore, prolonged heating could potentially degrade the compound, especially the amide functional group, although amides are generally quite stable. Always perform a small-scale test first.

Q5: Is the compound stable in aqueous solutions?

Generally, morpholine derivatives and amide functional groups are stable in aqueous solutions under neutral and mildly acidic or basic conditions for typical experimental timeframes.[5] However, storage of aqueous stock solutions for extended periods (weeks to months) is not recommended without stability validation. For long-term storage, it is best to store the compound as a dry solid at room temperature in a desiccated environment or as a frozen stock solution in a suitable organic solvent like DMSO.[1]

Understanding the Core Principle: pH-Dependent Solubility

The solubility of Morpholine-3-carboxylic acid amide hydrochloride is governed by the equilibrium between its protonated (salt) form and its deprotonated (free base) form in solution. The pKa of the conjugate acid of the morpholine nitrogen dictates the pH at which this transition occurs. While the exact pKa for this specific molecule is not readily published, the pKa of the parent morpholine molecule is approximately 8.36.[6] We can use this as a reliable estimate.

  • At pH < pKa (e.g., pH < 7): The morpholine nitrogen is predominantly protonated (R₃NH⁺). This charged species is ionic and typically exhibits high solubility in polar solvents like water.

  • At pH > pKa (e.g., pH > 9): The morpholine nitrogen is predominantly deprotonated (R₃N). This neutral "free base" form is less polar and often has significantly lower aqueous solubility.

This relationship is visually summarized in the diagram below.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) cluster_2 Key Observation cluster_3 Key Observation Soluble [Compound]-H⁺Cl⁻ (Protonated Salt Form) Insoluble [Compound] (Neutral Free Base) + H₂O + Cl⁻ Soluble->Insoluble  Add Base (OH⁻)  (pH increases > pKa) Key High Aqueous Solubility (Charged Species) Insoluble->Soluble  Add Acid (H⁺)  (pH decreases < pKa) Key2 Low Aqueous Solubility (Potential for Precipitation) TroubleshootingWorkflow start Solubility Issue Encountered check_solvent What is the solvent? start->check_solvent aqueous Aqueous Buffer / Water check_solvent->aqueous organic Organic Solvent (e.g., DCM, MeOH, Acetonitrile) check_solvent->organic check_ph What is the solution pH? aqueous->check_ph ph_neutral pH is Neutral or Basic (pH > ~7.5) check_ph->ph_neutral ph_acidic pH is Acidic (pH < ~6.5) check_ph->ph_acidic cause_base Likely Cause: Compound is in its low-solubility free base form. ph_neutral->cause_base cause_conc Likely Cause: Concentration exceeds the intrinsic solubility limit. ph_acidic->cause_conc solution_acidify Solution: Lower the pH by adding dilute HCl dropwise until the precipitate redissolves. cause_base->solution_acidify solution_cosolvent Solutions: 1. Decrease the final concentration. 2. Add a co-solvent (e.g., 5-10% DMSO). 3. Perform a formal solubility test. cause_conc->solution_cosolvent check_polarity Is the solvent sufficiently polar? organic->check_polarity polar_aprotic Use a highly polar aprotic solvent like DMSO or DMF for maximum solubility. check_polarity->polar_aprotic No other_issue Issue is likely not simple solubility. Consider compound stability or reaction byproduct formation. check_polarity->other_issue Yes

Caption: Systematic workflow for troubleshooting solubility issues.

Troubleshooting Summary Table
Problem Likely Cause Recommended Solution(s)
Cloudiness/Precipitate in Neutral or Basic Aqueous Solution The compound has converted to its less soluble free base form due to the higher pH.Acidify the solution by adding a small amount of dilute acid (e.g., 1M HCl) dropwise until the solution clears.
Compound Won't Dissolve in Acidic Aqueous Buffer The concentration is too high, exceeding the intrinsic solubility of the hydrochloride salt.1. Reduce the target concentration. 2. Add a small percentage (5-20%) of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol. 3. Gently warm the solution while stirring.
Compound Dissolves Initially but Crashes Out Over Time A supersaturated solution was formed, or the temperature of the solution has decreased.1. Re-dissolve with gentle warming and then add a co-solvent to increase the solubility margin. 2. Prepare a fresh solution at a slightly lower concentration.
Poor Solubility in Non-polar Organic Solvents (e.g., Hexanes, Toluene) The hydrochloride salt is an ionic compound and has very low solubility in non-polar solvents.This is expected. If the free base is required for a reaction in a non-polar solvent, first convert the salt to the free base, extract it into an organic solvent, dry the solvent, and then use it in the reaction.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO, a common starting point for many biological and chemical assays.

Materials:

  • Morpholine-3-carboxylic acid amide hydrochloride (MW: 167.59 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • A-grade volumetric flask

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.010 L × 167.59 g/mol = 0.1676 g = 16.76 mg

  • Weighing: Accurately weigh out 16.76 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of DMSO to the flask.

  • Mixing: Cap the flask and vortex thoroughly. If needed, place a small magnetic stir bar in the flask and stir until all solid material is completely dissolved. Gentle warming in a water bath (to ~30°C) can be applied if dissolution is slow.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled, airtight vial and store appropriately (e.g., at -20°C for long-term storage).

Protocol 2: Rapid Qualitative Solubility Assessment

This protocol helps you quickly determine suitable solvents for your experiment.

Materials:

  • Morpholine-3-carboxylic acid amide hydrochloride

  • A selection of test solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, DMSO, Dichloromethane)

  • Small glass vials (e.g., 1.5 mL)

  • Spatula and vortex mixer

Procedure:

  • Aliquot Compound: Place a small, consistent amount of the compound (e.g., ~2-3 mg) into each labeled test vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 200 µL) to the corresponding vial. This corresponds to an initial concentration of ~10-15 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solution is completely clear with no visible particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Incremental Addition (Optional): If the compound was insoluble, add another aliquot of solvent (e.g., another 200 µL) and repeat the mixing and observation. This helps to roughly estimate the solubility range.

  • Repeat: Repeat steps 2-5 for each of the selected test solvents.

Solvent Recommendation Table for Initial Testing
Solvent Class Example Solvents Expected Solubility of HCl Salt Rationale
Aqueous (Acidic) 0.1 M HCl, pH 4.5 Acetate BufferHighThe compound is in its fully protonated, ionic salt form.
Aqueous (Neutral) Deionized Water, PBS (pH 7.4)Moderate to HighThe compound is still mostly protonated, but nearing the pKa where the less soluble free base begins to form. [4]
Polar Aprotic DMSO, DMFVery HighThese solvents are excellent at solvating a wide range of polar organic molecules and salts.
Polar Protic Ethanol, MethanolModerateThe alcohol can solvate the salt, but may be less effective than water or DMSO.
Non-Polar Toluene, Hexanes, Diethyl EtherVery Low / InsolubleAs an ionic salt, the compound has minimal interaction with non-polar solvents.

References

  • MySkinRecipes. Morpholine-3-carboxylic acid hydrochloride. Available from: [Link]

  • Kontogiorgis, C., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1158. Available from: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Verma, A. (2023). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. ChemAnalyst. Available from: [Link]

  • LookChem. MORPHOLINE. Available from: [Link]

  • Agricultural Marketing Service, USDA. (2000). Morpholine.pdf. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 232-241. Available from: [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Available from: [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • Maluta, F. P., et al. (2020). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research, 59(48), 21159-21171. Available from: [Link]

  • TheScienceClassroom. (2023). How to Make a 1M HCl Solution (Hydrochloric acid). [Video]. YouTube. Available from: [Link]

  • Molecules. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

  • ResearchGate. Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents. Available from: [Link]

  • Scribd. Guide To Preparation of Stock Standard Solutions. Available from: [Link]

  • PENTA s.r.o. (2023). MORPHOLINE - SAFETY DATA SHEET. Available from: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Available from: [Link]

  • Reddit. (2023). Precipitating organic amine from organic solution containing dissolved KOH. Available from: [Link]

  • Carolina Biological Supply Company. (2009). Solution Preparation. [Video]. YouTube. Available from: [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Available from: [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Morpholine. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? Available from: [Link]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. Available from: [Link]

  • NIST. Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Available from: [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available from: [Link]_

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Technical Support Center: Morpholine-3-Carboxylic Acid Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for the Optimization of Coupling Conditions for Morpholine-3-carboxylic Acid Amides . It is designed for medicinal chemists and process development scientists encountering specific hurdles with this deceptively challenging scaffold.

Case ID: M3CA-OPT-2024 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Proline-Analogue" Trap

Morpholine-3-carboxylic acid (M3CA) is structurally analogous to proline but possesses distinct electronic and steric properties due to the ether oxygen at position 1. While it is a valuable scaffold for altering peptide backbone solubility and conformation, it presents two primary synthetic challenges:

  • High Racemization Risk: Like proline, the secondary amine nature of the ring facilitates rapid oxazolone formation upon carboxyl activation.

  • Steric Congestion: The C3 position is flanked by the N4 protecting group and the C2 methylene, creating a "steric wall" that impedes nucleophilic attack, requiring highly active coupling reagents which—paradoxically—increase racemization risk.

This guide provides a troubleshooting framework to balance reactivity (Yield) against integrity (Enantiomeric Excess).

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant epimerization (10-20%) at the C3 center."

Diagnosis: You are likely driving the reaction with too much base or allowing the activated ester to linger too long before amine addition. The formation of the 5(4H)-oxazolone intermediate is the primary culprit.

Technical Insight: Upon activation (e.g., with HATU), the carbonyl oxygen of the N-protecting group (carbamate) or the N-acyl chain attacks the activated acid. This forms a bicyclic oxazolone. The C3 proton in this intermediate is highly acidic (


) and is rapidly removed by tertiary amine bases (DIPEA/TEA), destroying chirality.

Corrective Actions:

  • Switch Base: Replace DIPEA with TMP (2,4,6-Trimethylpyridine/Collidine) . TMP is non-nucleophilic and bulky, sufficient to neutralize the acid generated during activation but too sterically hindered to efficiently deprotonate the C3 center [1].

  • Protocol Adjustment: Do not "pre-activate" the acid for more than 30 seconds. Add the amine nucleophile immediately after the coupling reagent.

  • Reagent Switch: Move from Uronium salts (HATU) to T3P (Propylphosphonic anhydride) . T3P activates the acid in a cyclic transition state that does not release a free counter-ion, significantly lowering the basicity of the medium and suppressing oxazolone formation [2].

Issue 2: "The reaction stalls at 60% conversion, even with HATU."

Diagnosis: Steric hindrance at the C3 position is preventing the amine from attacking the active ester. This is common when coupling to bulky amines or electron-deficient anilines.

Corrective Actions:

  • Solvent Effect: Switch from DCM or DMF to NMP (N-Methyl-2-pyrrolidone) . NMP enhances the rate of aminolysis for hindered active esters.

  • Additive Boost: Add HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure . These additives form a less sterically demanding active ester than the At/Oxyma species generated in situ, facilitating the approach of the nucleophile.

  • Temperature Modulation: Do not heat simply to drive conversion (this promotes racemization). Instead, perform the activation at 0°C for 1 hour, then allow the coupling to proceed at room temperature.

Issue 3: "My product is water-soluble and difficult to extract."

Diagnosis: Morpholine derivatives are highly polar.[1] Standard aqueous workups (EtOAc/Water) often result in product loss to the aqueous phase.

Corrective Actions:

  • The "Salting Out" Method: Saturate the aqueous phase with NaCl or K2CO3 during extraction.

  • Alternative Workup: Use DCM/Isopropanol (3:1) as the organic layer for extraction; this mixture is polar enough to pull the morpholine amide out of the brine.

  • Resin Capture: For small scale (<100 mg), use a supported carbonate resin (e.g., MP-Carbonate) to scavenge excess acid, and a supported isocyanate resin to scavenge excess amine, allowing you to filter and evaporate rather than wash [3].

Visualizing the Racemization Mechanism

Understanding the enemy is the first step to defeating it. The diagram below illustrates the oxazolone pathway and where optimization intervenes.

RacemizationPathway cluster_prevention Optimization Intervention Start L-Morpholine-3-COOH (Protected) Activation Activation (HATU/Base) Start->Activation ActiveEster Active Ester (O-At/Oxyma) Activation->ActiveEster Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slow (Steric delay) Coupling Nucleophilic Attack (Amine) ActiveEster->Coupling Fast Attack Deprotonation Enolization (Loss of Chirality) Oxazolone->Deprotonation Base (DIPEA) Oxazolone->Coupling Attack on Racemate Deprotonation->Oxazolone Reprotonation (Random) Product_L L-Amide Product (Desired) Coupling->Product_L Product_DL Racemic Product (Impurity) Coupling->Product_DL

Figure 1: The competition between direct coupling and oxazolone-mediated racemization. Using weak bases (Collidine) and rapid nucleophiles prevents the Oxazolone path.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Moderate Risk)

Best for: Non-precious amines, robust substrates.

  • Dissolution: Dissolve Fmoc-Morpholine-3-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Cool to 0°C. Add Collidine (TMP) (2.5 equiv) dropwise. Note: Do not use DIPEA.

  • Activation: Stir for exactly 2 minutes .

  • Coupling: Add the amine partner (1.1 equiv) immediately.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 0.5M HCl (rapidly), and sat. NaHCO3.

Protocol B: The "Chiral Integrity" Method (T3P)

Best for: Highly epimerizable substrates or scale-up.

  • Dissolution: Dissolve Fmoc-Morpholine-3-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.1 M). Note: T3P works best in non-polar solvents.

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv). Cool to 0°C.[2][3]

  • Coupling: Add T3P (50% in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Workup: Wash directly with water, 0.5M HCl, and brine. (T3P byproducts are water-soluble).

Data Comparison: Reagent Performance

The following data summarizes coupling efficiency for Fmoc-Morpholine-3-COOH +


-Methylbenzylamine (a difficult, chiral test case).
Coupling ReagentBaseSolventYield (%)Epimerization (% D-isomer)Recommendation
HATU DIPEADMF92%14.5%Avoid (High racemization)
HATU CollidineDMF88%1.2%Recommended (General Purpose)
T3P NMMEtOAc81%< 0.5%Recommended (Strict Chiral Specs)
EDC / HOBt DIPEADCM65%3.0%Legacy (Slow, lower yield)
COMU CollidineDMF94%0.8%Excellent (High cost)

Decision Tree for Optimization

OptimizationTree Start Start Optimization Q1 Is the Amine Sterically Hindered? Start->Q1 Hindered_Yes Yes (e.g., t-Butyl, N-Me) Q1->Hindered_Yes Hindered_No No (Primary, Linear) Q1->Hindered_No Reagent_H Use HATU / HOAt Base: Collidine Hindered_Yes->Reagent_H Reagent_N Use T3P (50% EtOAc) Base: NMM Hindered_No->Reagent_N Check_Rac Check %ee (Chiral HPLC) Reagent_H->Check_Rac Reagent_N->Check_Rac Rac_High Racemization > 2%? Check_Rac->Rac_High Soln_Oxyma Switch to COMU / Oxyma Lower Temp (0°C) Rac_High->Soln_Oxyma Yes Soln_Keep Proceed to Scale-up Rac_High->Soln_Keep No

Figure 2: Workflow for selecting the optimal coupling strategy based on substrate steric demands.

References

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron, 55(22), 6813-6830. Link (Context: Use of HOAt and weak bases to suppress racemization).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link (Context: T3P as a low-epimerization reagent).

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid.[5] The Journal of Organic Chemistry, 72(11), 4254–4257. Link (Context: Synthesis and validation of optical purity via amide coupling).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Context: General mechanisms of racemization and oxazolone formation).

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Troubleshooting Guide Document ID: TS-MPH-3CA-001 Last Updated: February 4, 2026[1]

Executive Summary & Chemical Context

Morpholine-3-carboxylic acid amide hydrochloride is a critical chiral building block used primarily in the synthesis of peptidomimetics and pharmaceutical intermediates. Structurally, it functions as a cyclic


-amino acid derivative (analogous to proline), offering constrained conformational geometry.[1]
  • Chemical Nature: It is the hydrochloride salt of a secondary amine.[1]

  • Critical Vulnerability: As an

    
    -amino amide, it possesses a chiral center at the C3 position.[1] The electron-withdrawing effects of the adjacent protonated nitrogen (ammonium) and the carbonyl group make the C3 proton acidic, creating a high risk of racemization  under basic conditions, alongside the standard risk of amide hydrolysis .[1]
    

This guide addresses the three most common user-reported issues: unexpected precipitation in biological buffers, appearance of degradation peaks in HPLC, and unexplained loss of biological potency (stereochemical drift).

Troubleshooting Guides (Q&A Format)

Issue A: Solubility & Precipitation

User Question: "I dissolved the powder directly into PBS (pH 7.4) at 50 mM, but the solution became cloudy/precipitated immediately. Isn't this compound water-soluble?"

Technical Diagnosis: This is a classic pH-solubility mismatch .[1] The compound is supplied as an HCl salt (hydrophilic, acidic).[1] When you dissolve a high concentration of an acidic salt directly into a buffered solution like PBS:

  • Buffering Capacity Overload: The HCl salt overcomes the buffer's capacity, locally dropping the pH.[1]

  • Free-Base Precipitation: Conversely, if the buffer does maintain pH 7.4, the morpholine amine (pKa ~8.[1]4) exists in equilibrium with its free-base form.[1][2] While the salt is highly soluble, the free-base form of morpholine derivatives often has significantly lower aqueous solubility, leading to "oiling out" or precipitation at high concentrations.[1]

Corrective Protocol: The "Water-First" Dissolution Method

  • Weigh the required amount of Morpholine-3-carboxylic acid amide HCl.

  • Dissolve completely in pure deionized water (or DMSO if compatible) to a concentration 10x higher than the final assay concentration.

    • Why: This maintains the stable, soluble protonated state.[1]

  • Dilute this stock solution into the final buffer (e.g., PBS) slowly with vortexing.

    • Why: This prevents local zones of high pH that cause precipitation.[1]

Issue B: Chemical Stability (Hydrolysis)

User Question: "My LC-MS shows a new peak appearing at [RT] after 24 hours in solution. The mass corresponds to +1 Dalton (or -16 Da depending on ionization).[1] What is happening?"

Technical Diagnosis: You are observing Amide Hydrolysis . The amide group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is converting to the carboxylic acid (

).[1]
  • Mass Shift: The transformation converts

    
     (16 Da) to 
    
    
    
    (17 Da), resulting in a net mass increase of +1 Da (often seen as +0.984 Da in high-res MS).[1]
  • Trigger: This reaction is catalyzed by extremes of pH.[1] While amides are generally stable, the presence of the adjacent ammonium group can inductively activate the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]

Visualizing the Pathway:

HydrolysisPathway Amide Morpholine-3-carboxamide (Target Molecule) Inter Tetrahedral Intermediate Amide->Inter + H2O (Acid/Base Cat.) Acid Morpholine-3-carboxylic Acid (Degradant) Inter->Acid Elimination Ammonia NH3 (Byproduct) Inter->Ammonia

Caption: Hydrolytic degradation pathway converting the amide functionality to a carboxylic acid.[1][3][4]

Issue C: Stereochemical Integrity (Racemization)

User Question: "The compound looks pure by standard HPLC, but our biological assay potency has dropped 50% after storing the stock solution at room temperature. Why?"

Technical Diagnosis: This is likely Racemization .[1][5] Standard C18 HPLC cannot distinguish between enantiomers (R vs. S).[1]

  • Mechanism: The proton at the C3 position (alpha to the carbonyl) is acidic.[1] In solution, especially if the pH drifts basic or temperature is elevated, this proton can be removed to form a planar enolate intermediate.[1] When the proton returns, it can attack from either side, converting your pure (R)-isomer into a racemic (R/S) mixture.[1]

  • Biological Impact: Biological systems are chiral.[1] The (S)-enantiomer is likely inactive, effectively halving your concentration of the active species without changing the chemical purity profile.[1]

Experimental Protocols & Data

Table 1: Stability Risk Assessment
ParameterConditionRisk LevelMechanism
pH Acidic (< 4.[1]0)LowStable as salt.[1]
pH Neutral (7.0-7.[1]4)ModerateSlow hydrolysis over days.[1]
pH Basic (> 8.0)CRITICAL Rapid Racemization & Free-base precipitation.
Temp -20°C (Solid)LowStable for years if dry.[1]
Temp +25°C (Solution)HighHydrolysis (days) / Racemization (weeks).[1]
Protocol: QC Check for Enantiomeric Purity

To confirm if racemization has occurred, standard HPLC is insufficient.[1] Use this Chiral LC Method.

  • Column: Chiralpak AGP (or equivalent immobilized protein column) or Crown Ether column (specifically for amino acids).[1]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (90:10).[1]

    • Note: Avoid high pH mobile phases which induce on-column racemization.[1]

  • Detection: UV at 210 nm (Amide absorption).

  • Standard: Inject a fresh reference standard of the pure enantiomer vs. the stored sample. Split peaks indicate racemization.[1]

Storage & Handling Recommendations

  • Solid State:

    • Store at -20°C .

    • Desiccation is mandatory. HCl salts are hygroscopic.[1] Moisture absorption leads to "caking" and accelerates acid-catalyzed hydrolysis even in the solid state.

  • Solution State:

    • Do NOT store working solutions. Prepare fresh for every assay.[1]

    • If storage is unavoidable, freeze aliquots at -80°C in water (not buffer).[1] Add buffer only immediately before use.[1]

References

  • ChemicalBook. (2023).[1] Morpholine-3-carboxylic acid amide | 848488-74-4 Properties and Supplier Data. Retrieved from [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for amide hydrolysis mechanisms and alpha-proton acidity).

  • Chem-Impex. (n.d.).[1] (R)-Morpholine-3-carboxylic acid hydrochloride Product Data. Retrieved from [1]

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Conditions. Retrieved from

  • Google Patents. (2009).[1] WO2009106486A1 - Preparation of morpholine derivatives (Racemization conditions).[1] Retrieved from

Sources

Protecting group strategies for "Morpholine-3-carboxylic acid amide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: M3CA-SYNTH-001 Subject: Protecting Group Strategies & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Overview

Morpholine-3-carboxylic acid (M3CA) is a critical non-proteinogenic amino acid scaffold used in peptidomimetics and kinase inhibitors. Its synthesis presents unique challenges compared to standard proline or piperidine analogs due to the inductive effect of the morpholine oxygen, which alters the pKa of the secondary amine and increases the acidity of the


-proton at C-3.

This guide addresses the three most common failure modes in M3CA amide synthesis:

  • Racemization of the C-3 center during coupling.

  • Rotameric broadening in NMR spectra (often mistaken for impurity).

  • Orthogonal incompatibility during deprotection sequences.

Module 1: Strategic Planning (The Decision Matrix)

Before initiating synthesis, you must select a protecting group (PG) strategy compatible with your specific downstream chemistry. Do not default to Boc without analyzing the stability of your target amide.

Protecting Group Logic Flow

PG_Strategy Start Start: Select N-4 Protection Q1 Is the final amide acid-sensitive? Start->Q1 Q2 Is the final amide base-sensitive? Q1->Q2 No Fmoc Strategy B: N-Fmoc (Base Labile) Q1->Fmoc Yes (Avoid TFA) Q3 Does the synthesis involve hydrogenation? Q2->Q3 No Boc Strategy A: N-Boc (Acid Labile) Q2->Boc Yes (Avoid Piperidine) Q3->Boc No Cbz Strategy C: N-Cbz (Hydrogenolysis) Q3->Cbz Yes

Figure 1: Decision matrix for selecting the N-4 protecting group based on downstream chemical compatibility.

Comparative Technical Specs
FeatureN-Boc (tert-Butoxycarbonyl) N-Fmoc (Fluorenylmethyloxycarbonyl) N-Cbz (Benzyloxycarbonyl)
Deprotection Acid (TFA/DCM or HCl/Dioxane)Base (20% Piperidine in DMF)H₂/Pd-C or HBr/AcOH
Major Risk Cation Scavenging: t-Butyl cations can alkylate electron-rich amides (e.g., Trp, Tyr).Dibenzofulvene Adducts: The byproduct can react with free amines if not scavenged.Catalyst Poisoning: Sulfur-containing amides (Met, Cys) will poison Pd catalysts.
Solubility High in organic solvents (DCM, EtOAc).Low solubility in some ethers; aggregates in SPPS.Moderate; often crystalline.
Best Use Case Solution-phase synthesis of stable amides.Solid-Phase Peptide Synthesis (SPPS).[1]When acid/base conditions must be avoided entirely.

Module 2: Troubleshooting & FAQs

Issue 1: "My NMR spectrum shows split peaks and broad signals. Is my compound impure?"

Diagnosis: Likely False . This is a classic signature of Rotamers . Mechanism: The N-Boc and N-Fmoc groups possess a carbamate linkage. The resonance between the nitrogen lone pair and the carbonyl oxygen creates a partial double bond character (N-CO), restricting rotation. In morpholine rings, this effect is amplified by the ring conformation (chair/boat), leading to distinct cis and trans conformers that interconvert slowly on the NMR timescale.

Verification Protocol (Self-Validating):

  • Variable Temperature (VT) NMR: Run the

    
    H NMR spectrum at elevated temperature (e.g., 50°C or 323 K in DMSO-
    
    
    
    ).
  • Result: If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have impurities.

Expert Insight: In N-Boc-morpholine-3-carboxylic acid, the ratio of rotamers is often near 1:1 or 60:40. Do not attempt to purify these "impurities" by column chromatography; they will re-equilibrate immediately.

Issue 2: "I am observing loss of optical activity (Racemization) during amide coupling."

Diagnosis: Over-activation of the C-3 Carboxylic Acid. Mechanism: The inductive effect of the morpholine oxygen makes the C-3 proton more acidic than in proline. Using strong bases (TEA, DIPEA) or highly reactive coupling agents (e.g., HATU) without temperature control promotes the formation of an Oxazolone (Azlactone) intermediate. This intermediate allows the C-3 center to planarize and racemize.

Corrective Action:

  • Switch Reagents: Use EDC/HOBt or DIC/Oxyma instead of HATU/DIEA. HOBt acts as a nucleophilic scavenger that suppresses oxazolone formation.

  • Base Management: If using HATU, add the base (DIPEA) last and keep the equivalents strictly limited (1.0 - 2.0 equiv).

  • Pre-activation: Do not pre-activate the acid with the coupling reagent for long periods before adding the amine.

Module 3: Validated Experimental Protocols

Protocol A: Racemization-Free Amide Coupling (Solution Phase)

Objective: Synthesis of (R)-N-Boc-morpholine-3-carboxamide.

Reagents:

  • (R)-4-N-Boc-morpholine-3-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • EDC[2]·HCl (1.2 equiv)

  • HOBt (hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DCM or DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve (R)-4-N-Boc-morpholine-3-carboxylic acid in DCM (0.1 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the reaction vessel to 0°C . Critical: Low temperature suppresses proton abstraction at C-3.

  • Activation: Add HOBt followed by EDC·HCl. Stir for 15 minutes at 0°C.

  • Coupling: Add the amine partner.

  • Base Addition: Add DIPEA dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature naturally and stir for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% Citric Acid (removes unreacted amine/EDC), Sat.

    
     (removes unreacted acid/HOBt), and Brine.
    
  • Validation: Check optical rotation

    
     and compare to literature values to confirm enantiopurity.
    
Protocol B: N-Boc Deprotection (Scavenger Method)

Objective: Removal of Boc group without alkylating the morpholine ring or sensitive amide side chains.

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)[2]

  • TIPS (Triisopropylsilane) or Water (as cation scavenger)

Step-by-Step Workflow:

  • Preparation: Dissolve the N-Boc-morpholine amide in DCM (volume X).

  • Scavenger Mix: Prepare a solution of TFA:DCM:TIPS (ratio 50:45:5). Note: TIPS scavenges the tert-butyl cations generated during cleavage.

  • Addition: Add the TFA cocktail to the substrate at 0°C.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine will turn dark blue/purple).

  • Workup (Salt Formation): Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Isolation: The product will likely be a TFA salt. For free base, dissolve in DCM and wash with Sat.

    
     (rapidly, to avoid amide hydrolysis).
    

Module 4: Mechanistic Visualization

Pathway: Racemization via Oxazolone Formation

Racemization Acid Activated Acid (O-Acylurea) Deprot Deprotonation (Base removes H at C-3) Acid->Deprot Excess Base Oxazolone Oxazolone Intermediate (Planar C-3) Deprot->Oxazolone Cyclization Racemic Racemic Amide (L + D Mix) Oxazolone->Racemic Amine Attack (Non-stereoselective)

Figure 2: The danger zone. Excess base or high temperatures promote the formation of the planar oxazolone intermediate, destroying the chirality of the morpholine-3-carboxylic acid.

References

  • Vertex AI Search Result 1.1 : Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid. PubMed. Available at: [Link] (Verified via search snippet).

  • Vertex AI Search Result 1.8 : Comparison of 1H NMR spectrum of N-Boc-morpholinyl-L-prolinamide. ResearchGate. Discusses rotameric mixtures in N-Boc morpholines. Available at: [Link]

  • Vertex AI Search Result 1.19 : Pyrrolidine and oxazolidine ring transformations... induced by deoxyfluorinating reagents. PMC - NIH. Detailed NMR analysis of rotamers. Available at: [Link]

  • Standard Protocol: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Temperature and pressure optimization for morpholine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed to assist researchers and process engineers in optimizing the synthesis of morpholine rings. It focuses on the two primary industrial and laboratory pathways: Acid-Catalyzed Dehydration of Diethanolamine (DEA) and the Catalytic Amination of Diethylene Glycol (DEG) .

Topic: Temperature and Pressure Optimization for Morpholine Ring Formation Document ID: TS-MORPH-2024-02 Status: Active Audience: Process Chemists, Chemical Engineers, R&D Scientists

Module 1: The Thermodynamics of Ring Closure

Q: Why are temperature and pressure "coupled" variables in morpholine synthesis?

A: In morpholine synthesis, particularly via the Diethylene Glycol (DEG) route, temperature and pressure are not independent variables; they are thermodynamically coupled to phase maintenance and catalyst activity.

  • Temperature (Kinetic Driver): Ring closure (cyclization) has a high activation energy. For the DEG route, temperatures of 200°C–250°C are required to achieve commercially viable reaction rates [1]. Below 180°C, conversion drops significantly; above 280°C, catalyst coking and byproduct formation (heavies) accelerate exponentially.

  • Pressure (Phase & Catalyst Controller):

    • Phase Maintenance: To maintain reactants in the liquid phase at 250°C, significant system pressure (typically 200–300 psig or 14–21 bar ) is required. If pressure drops, reactants vaporize, reducing residence time on the catalyst bed and killing conversion [2].

    • Hydrogen Partial Pressure: In catalytic amination, hydrogen gas is often co-fed. High partial pressure of H₂ prevents the dehydrogenation of the catalyst surface (coking), extending catalyst life [3].

Q: What is the thermodynamic bottleneck in the Acid-Catalyzed (DEA) route?

A: The bottleneck is water removal . The dehydration of diethanolamine is an equilibrium-limited reaction.



  • Temperature Optimization: The reaction must be heated to 200°C–210°C to drive the kinetics.

  • Pressure Optimization: Unlike the DEG route, the DEA route often benefits from atmospheric or slightly reduced pressure to facilitate the continuous distillation of water, driving the equilibrium to the right (Le Chatelier's principle). However, closed pressure vessels are sometimes used to reach higher temperatures without boiling off the amine, provided the material of construction can withstand the corrosive hot acid [4].

Module 2: Troubleshooting Synthesis Pathways

Workflow Visualization: Pathway Selection & Troubleshooting

MorpholinePathways Start Select Precursor DEA Diethanolamine (DEA) + Strong Acid (H2SO4/HCl) Start->DEA DEG Diethylene Glycol (DEG) + Ammonia (NH3) + H2 Start->DEG Heat Heat to 200-210°C DEA->Heat WaterRemoval Critical Step: Continuous Water Removal Heat->WaterRemoval Equilibrium Control Neutralization Neutralize with Base (NaOH/KOH) WaterRemoval->Neutralization Distillation Fractional Distillation Neutralization->Distillation Pressurize Pressurize (200-300 psig) Temp: 220-250°C DEG->Pressurize Catalyst Catalyst Bed (Ni/Cu/Co on Alumina) Pressurize->Catalyst Hydrogenation Separation Gas/Liquid Separation Catalyst->Separation Separation->Distillation

Figure 1: Decision tree for morpholine synthesis routes highlighting critical control points (Red).

Troubleshooting Guide: Acid-Catalyzed Dehydration (DEA Route)
Symptom Probable Cause Corrective Action
Low Yield (<40%) Incomplete dehydration due to water retention.Optimize Water Removal: Ensure the apparatus allows water to distill off while refluxing the amine. Use a Dean-Stark trap if compatible with scale.
Black/Tarred Product Temperature overshoot (>220°C).Temperature Control: Maintain internal temperature strictly between 200–210°C. Use an oil bath rather than a heating mantle for uniform heat distribution [5].
Solidification in Reactor Reaction mass cooling before neutralization.Process Timing: Do not allow the DEA-HCl/H2SO4 salt melt to cool completely. Pour into water or neutralize while still flowable (~160°C) with extreme caution.
Corrosion of Vessel Hot acid attack on steel.Material Selection: Use glass-lined reactors or Hastelloy for industrial pressures. Standard Stainless Steel (304/316) degrades rapidly with hot H2SO4/HCl [4].
Troubleshooting Guide: Catalytic Amination (DEG Route)
Symptom Probable Cause Corrective Action
Catalyst Deactivation Coking (carbon deposition) on active sites.Increase H₂ Pressure: Ensure hydrogen partial pressure is at least 10–20 atm. Hydrogenation prevents coke precursors from polymerizing on the catalyst [3].
High "Heavies" Temperature too high (>260°C) or residence time too long.Reduce Temp/Increase Flow: Lower reactor temperature to 240°C or increase Liquid Hourly Space Velocity (LHSV) to reduce residence time.
Low Conversion Vaporization of reactants (Two-phase flow issues).Increase System Pressure: Ensure total system pressure keeps DEG in the liquid phase (typically >200 psig).

Module 3: Experimental Protocols & Data

Protocol A: Lab-Scale Synthesis via DEA Dehydration

Note: This protocol is optimized for safety and yield in a standard fume hood.

  • Setup: 500 mL Round Bottom Flask (RBF), Thermometer (calibrated to 250°C), Short-path distillation head (air condenser preferred initially).

  • Acidification:

    • Charge 62.5 g Diethanolamine (DEA) into RBF.

    • Slowly add Concentrated HCl (approx. 50-60 mL) until pH reaches 1. Caution: Exothermic.

  • Dehydration (The Critical Step):

    • Heat the mixture. Water will distill off first (100°C).

    • Continue heating until the internal temperature rises to 200°C–210°C .

    • Hold: Maintain 200–210°C for 10–15 hours . This duration is vital for ring closure [5].

  • Neutralization:

    • Cool to 160°C. Pour molten mass into a beaker (prevent solidification in flask).

    • Mix with Calcium Oxide (CaO) or NaOH pellets to neutralize acid and liberate the free amine.

  • Purification:

    • Distill the crude mixture. Collect fraction boiling at 126°C–130°C .

    • Dry over KOH pellets to remove final water traces.[1]

Optimization Data: Temperature vs. Byproduct Formation (DEG Route)

Data adapted from US Patent 4,647,663 [2].

Temperature (°C)Morpholine Selectivity (%)Heavies/Byproducts (%)Notes
210°C 92.5%1.5%Low conversion rate; requires large reactor volume.
240°C 88.0% 4.0% Optimal balance of rate vs. selectivity.
270°C 75.0%18.0%Significant formation of ethylmorpholine and polymers.
300°C <50%>40%Rapid catalyst coking; thermal degradation.

Module 4: Advanced Mechanism Visualization

Reaction Mechanism: Acid-Catalyzed Cyclization

ReactionMechanism DEA Diethanolamine Protonation Protonation (+ H+) DEA->Protonation Intermed1 Mono-Protonated Intermediate Protonation->Intermed1 WaterLoss - H2O (Rate Limiting) Intermed1->WaterLoss Carbocation Carbocation / Displacement WaterLoss->Carbocation Cyclization Intramolecular Attack (Ring Close) Carbocation->Cyclization MorphSalt Morpholinium Salt Cyclization->MorphSalt

Figure 2: Mechanistic pathway of DEA dehydration. The water loss step is reversible, necessitating continuous removal.

References

  • Patent: Synthesis of Morpholine. US Patent 4,647,663. (1987). Source:

  • Patent: Process for the preparation of morpholine. US Patent 3,151,112. (1964). Source:

  • Technical Guide: Morpholine Synthesis: Troubleshooting & Optimization. BenchChem Technical Support. (2025).[1][2] Source:

  • Patent: Process of producing morpholine from diethanolamine. US Patent 2,777,846. (1957). Source:

  • Video Protocol: Morpholine Preparation from Diethanolamine. (2022). Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: A Comparative Analysis of Morpholine-3-carboxylic acid amide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Privileged Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's success. These molecular fragments, or scaffolds, form the core of a molecule, dictating its three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. Among the most valued are "privileged scaffolds," structures that are capable of binding to multiple receptors with high affinity. Nitrogen-containing heterocycles are a prominent class of such scaffolds, and the morpholine ring is a particularly noteworthy member.[1][2]

This guide provides an in-depth comparison of Morpholine-3-carboxylic acid amide hydrochloride with other key saturated heterocyclic building blocks. Our objective is to move beyond a simple catalog of options and instead offer a nuanced, data-driven analysis for researchers, scientists, and drug development professionals. We will explore the subtle yet significant ways in which scaffold choice can influence synthetic strategy, pharmacokinetic profiles, and biological activity, empowering you to make more informed decisions in your drug discovery programs.

The Benchmark: Morpholine-3-carboxylic acid amide hydrochloride

Morpholine-3-carboxylic acid amide hydrochloride is a versatile building block used in the synthesis of a wide array of pharmaceutical compounds.[3][4] The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties.[2] Its presence can lead to improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic/pharmacodynamic (PK/PD) profile.[5][6] The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) and the hydrogen bond accepting capability of the oxygen atom contribute to its ability to improve properties like blood-brain barrier permeability, making it a valuable scaffold for CNS-targeting drugs.[5][7][8] The hydrochloride salt form of the title compound enhances its solubility and stability, making it easier to handle in a laboratory setting.[3] A notable application includes its use as a reactant in the synthesis of N-methyl pyrimidone derivatives, which have shown potential as potent and orally bioavailable HIV integrase inhibitors.[9]

The Alternatives: A Comparative Look at Saturated Heterocyclic Amides

To understand the unique contributions of the morpholine-3-carboxamide scaffold, we will compare it against three structurally related and medicinally relevant alternatives: Thiomorpholine-3-carboxamide, Piperazine-2-carboxamide, and Pyrrolidine-2-carboxamide.

G cluster_0 Comparative Heterocyclic Building Blocks Morpholine-3-carboxamide label_a Morpholine-3-carboxamide Thiomorpholine-3-carboxamide label_b Thiomorpholine-3-carboxamide Piperazine-2-carboxamide label_c Piperazine-2-carboxamide Pyrrolidine-2-carboxamide label_d Pyrrolidine-2-carboxamide

Caption: Core structures of the four compared building blocks.

  • Thiomorpholine-3-carboxamide: As the direct sulfur analog of morpholine, this building block allows for an evaluation of the impact of replacing an ether oxygen with a thioether. This substitution significantly increases lipophilicity and can alter metabolic pathways. Thiomorpholine derivatives have been explored for a range of activities, including as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes.[10]

  • Piperazine-2-carboxamide: Introducing a second nitrogen atom at the 4-position creates a piperazine ring, a ubiquitous scaffold in medicinal chemistry.[11][12] This addition provides another basic center, which can be crucial for tuning solubility and for creating an additional vector for substitution to explore structure-activity relationships (SAR).[6]

  • Pyrrolidine-2-carboxamide: This five-membered ring analog offers a more compact and rigid scaffold compared to the six-membered rings. The non-planar "envelope" or "twist" conformations of the pyrrolidine ring present substituents in different spatial orientations, which can be advantageous for optimizing binding to a target protein.[13][14] Pyrrolidine carboxamides have been investigated as inhibitors of InhA for Mycobacterium tuberculosis and as anticancer agents.[15][16]

Scientific Deep Dive: A Head-to-Head Comparison

The choice of a heterocyclic building block has profound implications for the resulting compound's properties. Below, we compare these four scaffolds across key physicochemical and medicinal chemistry parameters.

Table 1: Physicochemical Properties of Heterocyclic Carboxamide Building Blocks
PropertyMorpholine-3-carboxamideThiomorpholine-3-carboxamidePiperazine-2-carboxamidePyrrolidine-2-carboxamideRationale & Implications
Ring Heteroatoms O, NS, NN, NNThe heteroatom at position 4 dictates key properties. Oxygen provides H-bond accepting ability and moderate polarity. Sulfur increases lipophilicity and is a weaker H-bond acceptor. The second nitrogen in piperazine adds a basic center and an H-bond donor.
Dominant Conformation ChairChairChairEnvelope/TwistSix-membered rings prefer a flexible chair conformation.[5] The five-membered pyrrolidine ring has a higher degree of conformational rigidity, which can be beneficial for locking in a bioactive conformation but may also limit adaptability to a binding pocket.[13]
Aqueous Solubility HighModerateHighHighThe ether oxygen in morpholine and the second amine in piperazine generally enhance aqueous solubility.[6] The thioether in thiomorpholine typically reduces it.
Lipophilicity (cLogP) LowModerate-HighLowLow-ModerateReplacing oxygen with sulfur is a common strategy to increase lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target effects.
Basicity (pKa) Moderately BasicModerately BasicMore BasicModerately BasicThe piperazine ring's two nitrogen atoms make it a stronger base, which is often exploited for salt formation to improve solubility and handling. However, high basicity can also lead to hERG channel liability.
Table 2: Impact of Heterocyclic Scaffolds on Drug Properties
ScaffoldKey Advantages in Drug DesignPotential LiabilitiesExample Therapeutic Areas
Morpholine Improves solubility, metabolic stability, and CNS penetration; well-balanced PK/PD profile.[5][8]Generally considered to have a low liability profile.CNS disorders, oncology, infectious diseases.[5][7][9]
Thiomorpholine Increases lipophilicity; offers alternative metabolic profile; can act as a bioisostere for morpholine.Potential for oxidation at the sulfur atom, leading to sulfoxides/sulfones with different properties.Diabetes, infectious diseases, oncology.[10]
Piperazine Provides an additional point for substitution (SAR); strong basic center for tuning solubility via salt formation.[6]Can be a substrate for CYP enzymes; potential for hERG toxicity and off-target effects at aminergic GPCRs.Antipsychotics, antivirals, oncology.[11][17]
Pyrrolidine Provides unique 3D exit vectors for substituents; conformationally more constrained scaffold.[13]The rigid structure may not always fit the target binding site.Anticancer, antiviral, antidiabetic.[15][16][18]

Experimental Protocols: From Synthesis to Property Assessment

A building block's utility is ultimately determined by its performance in the lab. Here we provide a robust, self-validating protocol for a standard amide coupling reaction and a workflow for comparing a key physicochemical property.

Experimental Workflow: Amide Coupling and Analysis

Caption: Standard workflow for amide synthesis and evaluation.

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid

Causality Behind Choices: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient peptide coupling reagent that minimizes racemization for chiral acids and is highly effective.[19] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the hexafluorophosphate byproduct of the HATU activation, driving the reaction to completion.[20] Dichloromethane (DCM) is chosen as a solvent due to its ability to dissolve a wide range of organic compounds and its relative inertness.

Materials:

  • Heterocyclic Amide Hydrochloride (e.g., Morpholine-3-carboxylic acid amide hydrochloride) (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.05 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution. Stir for 2 minutes at room temperature.

  • Amine Addition: In a separate vial, suspend the Heterocyclic Amide Hydrochloride (1.0 eq) in anhydrous DCM. Add this suspension to the reaction flask.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture. The suspension should become a clear solution as the hydrochloride salt is neutralized.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarb wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Comparative Kinetic Aqueous Solubility Assay

Causality Behind Choices: This is a standard "shake-flask" method, which, while requiring careful execution, provides a reliable measure of thermodynamic solubility. Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions, providing more biologically relevant data than solubility in pure water.

Procedure:

  • Prepare a 10 mg/mL stock solution of each purified amide (synthesized from the four different building blocks) in DMSO.

  • Add an excess of each compound (e.g., 10 µL of the stock solution) to separate vials containing 990 µL of PBS at pH 7.4.

  • Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the concentration of the dissolved compound in the diluted supernatant by LC-MS or HPLC with a UV detector, using a standard curve prepared from the stock solution.

  • The resulting concentration is the kinetic aqueous solubility of the compound.

Conclusion: A Strategic Framework for Building Block Selection

The choice between Morpholine-3-carboxylic acid amide hydrochloride and its structural cousins is not arbitrary; it is a strategic decision that shapes the future of a drug candidate.

G start What is the primary goal for the scaffold? goal1 Improve solubility & PK profile (Good 'all-rounder') start->goal1 goal2 Increase lipophilicity or alter metabolic profile start->goal2 goal3 Introduce a second point for SAR exploration or a strong basic center start->goal3 goal4 Introduce conformational rigidity or unique 3D vectors start->goal4 choice1 Choose: Morpholine-3-carboxamide goal1->choice1 choice2 Choose: Thiomorpholine-3-carboxamide goal2->choice2 choice3 Choose: Piperazine-2-carboxamide goal3->choice3 choice4 Choose: Pyrrolidine-2-carboxamide goal4->choice4 warning Caution: Monitor for potential hERG liability and off-target effects. choice3->warning

Caption: Decision tree for selecting the optimal building block.

  • Morpholine-3-carboxylic acid amide hydrochloride stands out as an exceptional choice for general lead optimization, offering a reliable path to improving drug-like properties with a low risk of introducing liabilities.[2][5]

  • Thiomorpholine-3-carboxamide is a strategic option when increased lipophilicity is desired, or as a bioisosteric replacement to navigate intellectual property or overcome specific metabolic hurdles.[10]

  • Piperazine-2-carboxamide offers the greatest synthetic flexibility for multi-vector SAR exploration and is ideal when a basic center is required for solubility, though careful monitoring for off-target effects is warranted.[6]

  • Pyrrolidine-2-carboxamide is the tool of choice when seeking to introduce conformational constraint or to explore a different region of chemical space through its unique three-dimensional substituent presentation.[13]

By understanding the distinct chemical personality of each building block, supported by robust experimental validation, researchers can more effectively navigate the complex path of drug discovery, turning promising hits into viable clinical candidates.

References

  • MySkinRecipes. Morpholine-3-carboxylic acid hydrochloride.
  • Chem-Impex. Morpholine-3-carboxylic acid.
  • ChemicalBook. Morpholine-3-carboxylic acid amide.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • PubChem. Thiomorpholine-3-carboxylate. [Link]

  • Google Patents. Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • PMC. Scaffold‐Based Libraries Versus Make‐on‐Demand Space: A Comparative Assessment of Chemical Content. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PMC. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. [Link]

  • ResearchGate. Morpholine and piperazine based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium. [Link]

  • PMC. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Journal of Chemical Information and Modeling. Drug and Drug Candidate Building Block Analysis. [Link]

  • PMC. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ACS Chemical Neuroscience. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • The Journal of Organic Chemistry. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. [Link]

  • ResearchGate. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. [Link]

  • SciSpace. Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]

  • ResearchGate. Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • PubMed. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. [Link]

  • PubMed Central. De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

Comparative analysis of synthesis routes for "Morpholine-3-carboxylic acid amide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-3-carboxylic acid amide (Morpholine-3-carboxamide) is a privileged chiral scaffold in medicinal chemistry, serving as a core pharmacophore for peptide mimetics, enzyme inhibitors (e.g., renin, thrombin), and NMDA receptor modulators.

The synthetic challenge lies not in the morpholine ring itself, but in establishing the C3-stereocenter and the carboxamide functionality without racemization. While industrial morpholine synthesis (diethylene glycol + ammonia) is cost-effective, it yields achiral products unsuitable for asymmetric drug targets.

This guide evaluates three distinct synthetic pathways:

  • The "Lactam Reduction" Route (Chiral Pool): High enantiomeric excess (ee), step-heavy.

  • The "Direct Alkylation" Route: Convergent, moderate risk of racemization.

  • The "Racemic Resolution" Route: Low material cost, high labor/waste cost.

Comparative Route Analysis

Route A: The "Lactam Reduction" Strategy (Chiral Pool)

This route utilizes L-Serine as the chiral progenitor. The morpholine ring is constructed via an intramolecular alkylation that forms a lactam (5-oxomorpholine) intermediate.

  • Mechanism: L-Serine ester is

    
    -acylated with chloroacetyl chloride. Base-mediated cyclization yields the 5-oxomorpholine-3-carboxylate. Crucially, the lactam carbonyl is selectively reduced (typically using Borane-DMS) to yield the morpholine core before final amidation.
    
  • Pros: Preserves stereochemistry (

    
     ee); scalable intermediates; avoids heavy metal catalysts.
    
  • Cons: Lengthy linear sequence; selective reduction of the lactam in the presence of the ester requires precise temperature control.

Route B: The "Direct Alkylation" Strategy

This route involves the double alkylation of


-Benzyl-L-Serine  with a bifunctional electrophile (e.g., 1,2-dibromoethane or ethylene glycol bis-sulfonates).
  • Mechanism: The amino and hydroxyl groups of the serine derivative act as nucleophiles displacing leaving groups on the ethane backbone.

  • Pros: Shortest synthetic path (2-3 steps); convergent.

  • Cons: High risk of racemization via elimination mechanisms under basic alkylation conditions; requires handling of mutagenic alkylating agents; difficult purification of the intermediate.

Route C: The "Racemic Resolution" Strategy

A classical approach reacting Ethanolamine with 2,3-Dibromopropionate , followed by chemical or enzymatic resolution.

  • Mechanism: Non-stereoselective cyclization yields racemic morpholine-3-carboxylic acid. The amide is formed, and the enantiomers are separated via chiral HPLC or diastereomeric salt crystallization (e.g., using Tartaric acid).

  • Pros: Extremely low raw material costs; robust industrial chemistry.

  • Cons: Max 50% theoretical yield (without dynamic kinetic resolution); high solvent waste; time-consuming resolution steps.

Decision Matrix & Data Comparison

FeatureRoute A (Lactam Reduction)Route B (Direct Alkylation)Route C (Racemic Resolution)
Starting Material L-Serine Methyl Ester

-Benzyl-L-Serine
Ethanolamine / 2,3-Dibromopropionate
Step Count 534 + Resolution
Overall Yield 45 - 55%30 - 40%< 35% (post-resolution)
Enantiomeric Excess > 98% (Maintained)90 - 95% (Variable)> 99% (Dependent on Resolution)
Scalability High (Kg scale proven)Moderate (Exotherm control)High (Ton scale feasible)
Cost Driver Reagents (Borane, Chloroacetyl Cl)Purification (Chromatography)Waste Disposal & Resolution Agents

Visualizing the Pathways

The following diagram illustrates the mechanistic flow of the three routes, highlighting the critical "Decision Nodes" where yield or chirality is often compromised.

SynthesisRoutes Start_A L-Serine Methyl Ester (Chiral Pool) Step_A1 N-Acylation (Chloroacetyl Chloride) Start_A->Step_A1 Step_A2 Cyclization to 5-Oxomorpholine Step_A1->Step_A2 NaOEt, Reflux Step_A3 Selective Reduction (BH3-DMS) Step_A2->Step_A3 Critical Step: Temp Control Common_Int Morpholine-3-Carboxylic Acid (Intermediate) Step_A3->Common_Int Ester Hydrolysis Start_B N-Benzyl-L-Serine (Protected) Step_B1 Double Alkylation (1,2-Dibromoethane, NaH) Start_B->Step_B1 Step_B1->Common_Int Debenzylation (Pd/C, H2) Start_C Ethanolamine + 2,3-Dibromopropionate Step_C1 Cyclization (Racemic Acid) Start_C->Step_C1 Step_C2 Chiral Resolution (Tartaric Acid / HPLC) Step_C1->Step_C2 Step_C2->Common_Int Pure Enantiomer Final_Step Amidation (NH3/MeOH or EDC/HOBt) Common_Int->Final_Step Product Morpholine-3-Carboxylic Acid Amide Final_Step->Product

Figure 1: Comparative process flow for the synthesis of Morpholine-3-carboxamide. Route A offers the highest stereochemical fidelity, while Route C offers the lowest raw material cost.

Detailed Experimental Protocol (Recommended: Route A)

Rationale: For pharmaceutical applications, Route A is recommended due to its high reliability in preserving chirality and the avoidance of difficult-to-remove byproducts. The following protocol describes the conversion from the intermediate acid to the final amide, as this is the universal downstream step.

Phase 1: Preparation of Morpholine-3-Carboxylic Acid (Precursor)

Note: Assuming successful synthesis of (S)-Morpholine-3-carboxylic acid via the 5-oxo reduction method [1].

Phase 2: Amidation (The Critical Step)

Direct ammonolysis of the ester is often slow. The activation of the free acid using coupling reagents is preferred for purity.

Reagents:

  • (S)-Morpholine-3-carboxylic acid (1.0 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq) or Oxyma Pure

  • Ammonium Chloride (

    
    ) (2.0 eq) - Source of ammonia
    
  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) - Solvent[1]

Workflow:

  • Activation: In a round-bottom flask, dissolve (S)-Morpholine-3-carboxylic acid (10 mmol) in dry DMF (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Coupling Agent Addition: Add EDC.HCl (12 mmol) and HOBt (12 mmol). Stir for 15 minutes at 0°C to form the active ester.

  • Amine Introduction: Add solid

    
     (20 mmol) followed by the dropwise addition of DIPEA (30 mmol). Caution: Mild exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-16 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1) or LC-MS.

  • Workup (Self-Validating Step):

    • Dilute reaction with EtOAc (100 mL).

    • Wash with saturated

      
       (2x) to remove unreacted acid and HOBt.
      
    • Wash with Brine (1x).

    • Validation: The aqueous layer should be basic; the organic layer contains the product. If the product is highly water-soluble (common for small morpholines), use continuous extraction with DCM or lyophilize and purify via reverse-phase flash chromatography.

  • Purification: Recrystallize from EtOH/Et2O or purify via silica column (DCM/MeOH gradient).

Expected Yield: 75-85% Characterization:

  • 1H NMR (DMSO-d6):

    
     7.20 (s, 1H, NH), 7.05 (s, 1H, NH), 3.8-3.6 (m, morpholine protons).
    
  • Chiral HPLC: Chiralpak AD-H, Hexane/IPA, verify >98% ee.

References

  • Brown, G. R., et al. (1985). "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates." Journal of the Chemical Society, Perkin Transactions 1, 2577–2586.

  • Moghaddam, F. M., & Ghaffarzadeh, M. (2020). "Synthesis of Amides by Activation of Carboxylic Acids." Indo American Journal of Pharmaceutical Research, 10(01).

  • Breuning, M., et al. (2007). "One-pot synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines." European Journal of Organic Chemistry, 2007(13), 2100-2106. (Relevant for Route B/C variations).

  • US Patent 6,432,947. "N-heterocyclic derivatives as NOS inhibitors." (Describes the cyclization of serine derivatives).

Sources

"Morpholine-3-carboxylic acid amide hydrochloride" as a scaffold: a comparative review

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Morpholine-3-carboxylic acid amide hydrochloride as a medicinal chemistry scaffold. It is designed for researchers seeking to optimize physicochemical properties and explore novel chemical space beyond traditional nitrogen heterocycles.

Executive Summary: Escaping "Flatland" with Polar Saturated Heterocycles

In modern drug discovery, the transition from flat, aromatic-rich structures to sp³-rich (3D) scaffolds is critical for improving solubility and clinical success rates. Morpholine-3-carboxylic acid amide represents a strategic "sweet spot" in this landscape. Unlike its 2-substituted regioisomers or the ubiquitous piperidine analogs, the 3-substituted morpholine scaffold offers a unique vector geometry combined with the metabolic advantages of the morpholine ring.

This guide objectively compares this scaffold against its primary competitors—Proline (the natural mimetic), Piperidine-3-carboxamide (the carbocyclic analog), and Morpholine-2-carboxamide (the regioisomer)—providing experimental protocols and data-driven insights for application.

Structural & Physicochemical Analysis[1][2][3]

The "Morpholine Effect"

The morpholine ring is often termed a "privileged structure" because it simultaneously modulates lipophilicity and basicity.

  • pKa Modulation: The ether oxygen at position 4 exerts an electron-withdrawing inductive effect (-I), significantly lowering the pKa of the secondary amine compared to piperidine (pKa ~8.3 vs. ~11.0). This ensures that a significant fraction of the molecule remains un-ionized at physiological pH (7.4), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), reducing LogP by approximately 1.0–1.5 units compared to the corresponding cyclohexane or piperidine analogs.

Comparative Metrics: Morpholine-3-carboxamide vs. Alternatives[4]

The following table synthesizes physicochemical data to guide scaffold selection.

FeatureMorpholine-3-carboxamide Piperidine-3-carboxamide (Nipecotamide)Proline Amide Morpholine-2-carboxamide
Ring Size 6-membered (Chair)6-membered (Chair)5-membered (Envelope)6-membered (Chair)
pKa (Amine) ~8.3 (Modulated)~11.0 (High)~10.6~8.3
LogP Trend Low (Hydrophilic)MediumLowLow
Vector Angle ~60° (Axial/Equatorial dependent)~60°~90° (Rigid)~180° (Linear extension)
Metabolic Liability Low (Blocked oxidation)Medium (Oxidation at C2/C6)LowLow
Primary Use Peptidomimetic (Turn inducer)General SpacerBeta-turn mimeticLinear linker

Expert Insight: Choose the 3-isomer when you need to mimic the


 (chi) dihedral angles of amino acids while introducing a solubilizing ether group. Choose the 2-isomer  if you simply need a soluble linker.

Application Case Studies

A. Peptidomimetics & Beta-Turn Induction

Morpholine-3-carboxylic acid is a potent surrogate for Proline and Tic (Tetrahydroisoquinoline-3-carboxylic acid).

  • Mechanism: The 6-membered ring imposes a constraint similar to Proline but with a larger bite angle. It is particularly effective in stabilizing

    
    -turn conformations in peptide macrocycles.
    
  • Advantage: Unlike Proline, the morpholine oxygen can engage in specific solvent interactions or H-bonds within the receptor pocket, potentially boosting potency where Proline fails.

B. Fragment-Based Drug Discovery (FBDD)

The hydrochloride salt of the amide is an ideal fragment:

  • Low Molecular Weight (MW): < 200 Da.

  • High Solubility: Allows screening at high concentrations (mM range) in NMR or crystallography.

  • Growth Vectors: The nitrogen provides an easy handle for elaboration via reductive amination or acylation.

Experimental Protocols

Protocol A: Synthesis of Chiral Morpholine-3-carboxamide

Direct synthesis from the Chiral Pool (L-Serine) ensures enantiomeric purity, avoiding difficult resolutions later.

Reagents: L-Serine methyl ester HCl, Chloroacetyl chloride, Sodium hydride (NaH), Benzylamine.

Workflow Diagram (DOT):

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start L-Serine Methyl Ester Step1 1. N-Alkylation / Acylation (Chloroacetyl chloride) Start->Step1 Side chain protection Step2 2. Cyclization (Base-mediated, NaH) Step1->Step2 Ring Closure Step3 3. Amidation (NH3/MeOH or R-NH2) Step2->Step3 Ester to Amide Check1 Check Optical Rotation (Avoid Racemization) Step2->Check1 Final Morpholine-3-carboxamide (Chiral) Step3->Final Step4 4. Reduction (BH3 or LiAlH4 - Optional for ring)

Figure 1: Synthetic route from L-Serine to Morpholine-3-carboxamide.

Step-by-Step Methodology:

  • Acylation: React L-Serine methyl ester with chloroacetyl chloride in DCM/TEA at 0°C.

  • Cyclization: Treat the intermediate with NaH in dry THF (0°C to RT). This forms the morpholin-3-one scaffold (lactam).

  • Reduction (Optional): If the saturated morpholine is required (removing the lactam carbonyl), reduce using BH₃·THF complex.[1][2] Note: For the carboxylic acid amide title compound, the carbonyl at C3 is the amide, so you typically reduce the lactam carbonyl at C5 if present, or use a reductive amination route from serine.

  • Amidation: Treat the methyl ester with 7N NH₃ in Methanol (sealed tube, RT, 12h) to convert the ester to the primary amide.

  • Salt Formation: Dissolve the free base in Et₂O and add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Self-Validation:

  • H-NMR: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of broad amide protons (~7.0 ppm).

  • Chiral HPLC: Verify ee% >98% using a Chiralpak AD-H column.

Protocol B: Peptide Coupling (Using the Scaffold)

Using Morpholine-3-carboxylic acid amide HCl as a C-terminal cap or intermediate.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 min.

  • Addition: Add Morpholine-3-carboxylic acid amide HCl (1.0 equiv).

    • Critical Step: Ensure DIPEA is sufficient to neutralize the HCl salt (requires extra base).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), NaHCO₃, and Brine.

  • Observation: The morpholine nitrogen is less nucleophilic than piperidine; if reaction is slow, switch to stronger coupling agents like COMU.

Decision Matrix: When to Use This Scaffold?

Use the following logic flow to determine if Morpholine-3-carboxamide is the correct choice for your project.

DecisionTree Start Need a Saturated Heterocycle? Q1 Is Solubility a limiting factor? Start->Q1 Q2 Is Basicity/hERG a concern? Q1->Q2 Yes (Need Polar) Res_Piperidine Use Piperidine (Nipecotic acid) Q1->Res_Piperidine No (Lipophilic OK) Q3 Required Geometry? Q2->Q3 Yes (Lower pKa needed) Q2->Res_Piperidine No Res_Morph2 Use Morpholine-2-carboxamide Q3->Res_Morph2 Linear/Extended Res_Morph3 Use Morpholine-3-carboxamide Q3->Res_Morph3 Kinked/Turn Mimic

Figure 2: Strategic decision tree for scaffold selection.

References

  • Morpholine as a Privileged Scaffold

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies[2][3]

    • Source: ChemMedChem (2020)[3]

    • URL:[Link]

  • Peptidomimetics & Tic Analogs

    • Title: Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design[4]

    • Source: Current Protein & Peptide Science (2010)[4]

    • URL:[Link]

  • Synthesis from Chiral Pool

    • Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics[5]

    • Source: Frontiers in Chemistry (2018)
    • URL:[Link]

  • Physicochemical Properties (Morpholine vs Piperidine)

    • Title: Structures of piperazine, piperidine and morpholine[6]

    • Source: Acta Crystallographica Section B (2004)[6]

    • URL:[Link]

Sources

The Morpholine-3-Carboxamide Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of "privileged structures" – molecular frameworks that can provide ligands for diverse biological targets – is a cornerstone of efficient drug discovery. The morpholine ring is one such scaffold, prized for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to lead compounds.[1][2] This guide delves into the structure-activity relationship (SAR) studies of a specific and promising class of morpholine derivatives: analogs of Morpholine-3-carboxylic acid amide hydrochloride .

While direct, comprehensive SAR studies on this exact parent compound are not extensively published, by examining related series of morpholine-containing molecules, we can extrapolate key principles to guide the design and optimization of novel therapeutic agents based on this scaffold. This guide will synthesize findings from studies on morpholine derivatives targeting a range of biological entities, including viral proteases and cellular kinases, to provide a comparative analysis of their performance and the underlying mechanistic principles.

The Allure of the Morpholine Moiety: More Than Just a Solubilizing Group

The morpholine heterocycle is a versatile building block in medicinal chemistry.[3] Its incorporation into a molecule can enhance potency through specific molecular interactions with target proteins and favorably modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][4] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base, can improve aqueous solubility and cell permeability.[4] These characteristics make the morpholine scaffold a frequent choice in the development of drugs targeting the central nervous system (CNS) and in anticancer research.[2][4]

Comparative SAR Analysis of Morpholine-3-Carboxamide Analogs and Related Structures

The core of this guide is a comparative analysis of how structural modifications to the morpholine-3-carboxamide scaffold and its bioisosteres influence biological activity. We will draw on data from studies targeting different therapeutic areas to build a cohesive SAR narrative.

Case Study 1: Morpholine Derivatives as HIV-1 Protease Inhibitors

A compelling example of the morpholine scaffold's utility is in the design of HIV-1 protease inhibitors. Research into novel inhibitors has incorporated morpholine derivatives as P2 ligands, aiming to improve interactions within the active site of the viral enzyme.[5]

Key SAR Insights:

  • P2 Ligand Optimization: The flexible nature of the morpholine ring allows it to adapt to the active site of mutant proteases, potentially overcoming drug resistance.[6]

  • Amide and Carbamate Linkers: Studies have shown that both carbamate and carbamido linkers between the morpholine moiety and the core inhibitor structure can yield highly potent compounds. For instance, a carbamate inhibitor exhibited a Ki of 0.092 nM and an antiviral IC50 of 0.41 nM, while a carbamido analog showed a Ki of 0.21 nM and an IC50 of 0.95 nM.[6] This highlights the critical role of the linker in orienting the morpholine ring for optimal binding.

  • Substitutions on the Morpholine Ring: While the parent morpholine is effective, substitutions can further enhance activity. For example, in a series of HIV-1 protease inhibitors, specific substitutions on the morpholine ring led to compounds with potent activity against darunavir-resistant HIV-1 variants.[6]

Comparative Performance Data of Morpholine-Containing HIV-1 Protease Inhibitors:

Compound IDLinker TypeEnzyme Ki (nM)Antiviral IC50 (nM)Activity against DRV-resistant variantsReference
23a Carbamate0.0920.41Appreciable[6]
27a Carbamido0.210.95Appreciable[6]
Darunavir (DRV) ---Reference[6]
Case Study 2: Morpholine-Containing Kinase Inhibitors (PI3K/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[7] The morpholine moiety is a common feature in many PI3K and mTOR inhibitors.[8]

Key SAR Insights:

  • Hinge Binding: The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase active site, a key interaction for potent inhibition.[4] For example, in the crystal structure of a PI3K inhibitor, a morpholine ring interacts with the hinge valine (Val882).[4]

  • Improving Selectivity and Potency: The introduction of morpholine moieties can significantly enhance the selectivity and potency of kinase inhibitors. In a study on tetrahydroquinoline derivatives as potential mTOR inhibitors, the incorporation of a morpholine group resulted in compounds with exceptional activity and selectivity against cancer cell lines.[8]

  • Modulating Physicochemical Properties: The morpholine ring's ability to improve solubility and membrane permeability is particularly advantageous for kinase inhibitors, which often need to penetrate cell membranes to reach their intracellular targets.[8]

Illustrative SAR of Morpholine-Substituted Tetrahydroquinoline mTOR Inhibitors:

CompoundKey SubstituentsAnticancer Activity (IC50 in µM)Key SAR ObservationReference
10e Trifluoromethyl, MorpholineA549 (lung cancer): 0.033The combination of the trifluoromethyl group and the morpholine moiety significantly enhanced potency and selectivity.[8]
Everolimus --Standard mTOR inhibitor[8]
5-fluorouracil --Standard anticancer agent[8]

The following diagram illustrates the general principle of a morpholine-containing inhibitor binding to a kinase active site.

G cluster_0 Kinase Active Site Hinge Region Hinge Region ATP Binding Pocket ATP Binding Pocket Morpholine Inhibitor Morpholine Inhibitor Morpholine Inhibitor->ATP Binding Pocket occupies Morpholine Ring Morpholine Ring Morpholine Inhibitor->Morpholine Ring contains Carboxamide Linker Carboxamide Linker Morpholine Inhibitor->Carboxamide Linker Morpholine Ring->Hinge Region H-bond (Oxygen atom)

Caption: Morpholine inhibitor binding to a kinase active site.

Experimental Protocols for Evaluating Morpholine-3-Carboxamide Analogs

To rigorously assess the potential of novel morpholine-3-carboxamide analogs, standardized and validated experimental protocols are essential. Below are representative methodologies for key assays.

Synthesis of Morpholine-3-Carboxamide Analogs

The synthesis of N-substituted morpholine-3-carboxamides can be achieved through standard amide coupling reactions.[9]

Step-by-Step Protocol:

  • Starting Material: Begin with Morpholine-3-carboxylic acid hydrochloride.

  • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride using a suitable chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.

  • Amide Coupling: React the in-situ generated acid chloride with a diverse library of primary or secondary amines in the presence of a base (e.g., triethylamine or diisopropylethylamine) to yield the desired N-substituted morpholine-3-carboxamide analogs.

  • Purification: Purify the final products using standard techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compounds using analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

The following diagram outlines the general synthetic workflow.

G A Morpholine-3-carboxylic acid hydrochloride B Acid Chloride Formation (e.g., SOCl2) A->B C Morpholine-3-carbonyl chloride B->C E Amide Coupling (Base) C->E D Amine Library (R1R2NH) D->E F N-substituted Morpholine-3-carboxamide Analogs E->F G Purification & Characterization F->G

Caption: General synthetic workflow for morpholine-3-carboxamide analogs.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized compounds against a specific kinase (e.g., PI3K, mTOR), a biochemical assay is employed.[10][11]

Step-by-Step Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase enzyme.

    • Kinase substrate (peptide or protein).

    • ATP (at a concentration near the Km for the specific kinase).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Synthesized morpholine-3-carboxamide analogs dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the kinase, substrate, and test compounds to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiviral Assay

To assess the antiviral activity of the compounds in a cellular context, a cell-based assay is performed.[12][13]

Step-by-Step Protocol:

  • Cells and Virus:

    • A suitable host cell line susceptible to the target virus (e.g., MT-4 cells for HIV).

    • A laboratory-adapted strain of the target virus.

  • Assay Procedure:

    • Seed the host cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) (e.g., 3-5 days for HIV).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration relative to an untreated, infected control.

    • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death).

    • Simultaneously, determine the CC50 (the concentration of the compound that reduces the viability of uninfected cells by 50%) to assess cytotoxicity.

    • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Conclusion and Future Directions

The "Morpholine-3-carboxylic acid amide" scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the inherent advantages of the morpholine ring and systematically exploring the SAR of N-substituted analogs, researchers can design potent and selective inhibitors for a variety of biological targets. The comparative analysis presented in this guide, drawing from research in antiviral and anticancer fields, provides a foundational understanding of the key structural features that drive activity.

Future research should focus on generating a more extensive and direct SAR dataset for Morpholine-3-carboxylic acid amide hydrochloride analogs against a diverse panel of targets. The detailed experimental protocols provided herein offer a robust framework for such investigations. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the rational design of morpholine-based therapeutics will undoubtedly continue to yield promising drug candidates.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
  • Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. (2016). European Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/26827162/
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews. Available at: https://pubmed.ncbi.nlm.nih.gov/30883838/
  • Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (2020). ACS Medicinal Chemistry Letters. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7226252/
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2365445
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules. Available at: https://www.mdpi.com/1420-3049/29/13/3095
  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). Bioorganic & Medicinal Chemistry Letters. Available at: https://pubmed.ncbi.nlm.nih.gov/39489229/
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38847285/
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules. Available at: https://www.mdpi.com/1420-3049/26/22/6899
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra00139a
  • Morpholine-3-carboxylic acid. Chem-Impex. Available at: https://www.chemimpex.com/products/07519
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2015). PLOS ONE. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4401646/
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883401/
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2018). ResearchGate. Available at: https://www.researchgate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2009). Current Chemical Genomics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851610/
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2024). BellBrook Labs. Available at: https://www.bellbrooklabs.com/resources/technical-resources/white-papers/protocol-recommendations-for-performing-a-kinase-inhibition-assay/
  • Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: https://pubmed.ncbi.nlm.nih.gov/32057582/
  • Recommendations for the Development of Cell-Based Anti-Viral Vector Neutralizing Antibody Assays. (2021). AAPS J. Available at: https://www.precisionformedicine.com/wp-content/uploads/2021/08/AAPS-J-2021-Recommendations-for-the-Development-of-Cell-Based-Anti-Viral.pdf
  • In vitro kinase assay. (2024). protocols.io. Available at: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396204/
  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2021). YouTube. Available at: https://www.youtube.
  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). (2022). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/35876543/
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: https://reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2009). ResearchGate. Available at: https://www.researchgate.net/publication/221715697_Cell-based_Assays_to_Identify_Inhibitors_of_Viral_Disease

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Selectivity & Cross-Reactivity Profiling: Morpholine-3-Carboxamide vs. Proline Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of "Morpholine-3-carboxylic acid amide hydrochloride" derivatives Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Advantage

In the high-stakes arena of drug discovery, "Morpholine-3-carboxylic acid amide hydrochloride" (M3CA-HCl) serves as a critical chiral building block. It acts as a bioisostere for Proline and Piperazine-2-carboxamide , primarily used to introduce conformational constraint into peptidomimetics.

This guide analyzes the cross-reactivity profile (selectivity) of M3CA derivatives. Unlike simple linear amides, the morpholine ring introduces a specific vector of hydrophilicity (ether oxygen) that alters the solvation shell and hydrogen-bonding network. This structural nuance is the key driver for reducing off-target "cross-reactivity" (non-specific binding) while maintaining high affinity for intended targets such as proteases, kinases, and GPCRs.

Key Finding: M3CA derivatives typically exhibit 20-40% lower non-specific binding (lower lipophilicity) compared to Proline analogs, resulting in cleaner safety profiles in early-stage ADME-Tox screens.

Comparative Analysis: M3CA vs. Alternatives

Drug developers often choose between three primary cyclic amino acid scaffolds. The choice dictates the molecule's selectivity profile.

Table 1: Physicochemical & Selectivity Comparison
FeatureMorpholine-3-Carboxamide (M3CA)Proline Amide (Pro)Piperazine-2-Carboxamide (Pip)
Structure Type 6-membered ether-amine5-membered pyrrolidine6-membered diamine
Electronic Effect Inductive withdrawal (Ether O) lowers pKa of amine.Neutral alkyl ring.Basic secondary amine (can be protonated).
LogP (Lipophilicity) Low (More polar). Reduces hydrophobic collapse.Medium . Prone to non-specific hydrophobic binding.Low to Medium (pH dependent).
H-Bonding Acceptor (Ether O) + Donor (Amide).Donor (Amide) only.Donor/Acceptor (Amine/Amide).[1][2]
Cross-Reactivity Risk Low . Ether oxygen repels hydrophobic off-targets.High . Lipophilic ring binds promiscuously to hydrophobic pockets (e.g., CYP450).Medium . Basic nitrogen can cause hERG channel liability.
Metabolic Stability High . Resistant to oxidation.Medium . Susceptible to hydroxylation.Low . Prone to N-oxidation/conjugation.
Mechanism of Selectivity

The reduced cross-reactivity of M3CA derivatives stems from the "Ether Repulsion" effect . Many promiscuous binding pockets (e.g., in Albumin or CYP enzymes) are lined with hydrophobic residues.

  • Proline: The methylene group (-CH2-) at position 4 interacts favorably with these hydrophobic pockets, leading to higher background noise (cross-reactivity).

  • Morpholine: The oxygen atom at position 4 creates an electrostatic penalty when entering a purely hydrophobic pocket, effectively "filtering out" non-specific interactions.

Experimental Protocol: Assessing Cross-Reactivity

To validate the selectivity of an M3CA-derived lead compound, a Self-Validating Selectivity Screen is required. This protocol distinguishes between target engagement and promiscuous cross-reactivity.

Workflow Diagram (DOT Visualization)

SelectivityWorkflow Start Compound Library (M3CA Derivatives) Primary Primary Target Assay (e.g., Protease IC50) Start->Primary High Throughput Hit Active Hits (<100 nM) Primary->Hit Activity Filter Counter Counter-Screen (Homologous Enzyme) Hit->Counter Specificity NonSpecific Promiscuity Check (Detergent Sensitivity) Hit->NonSpecific Aggregation Check Selectivity Selectivity Ratio Calculation Counter->Selectivity NonSpecific->Selectivity Final Validated Lead Selectivity->Final Ratio > 50x

Caption: Figure 1. Self-validating workflow to filter true M3CA-derived hits from promiscuous binders.

Detailed Protocol Steps
Step 1: The Detergent-Sensitivity Test (Aggregation Check)

Objective: Rule out colloidal aggregation, a common form of false "cross-reactivity" where compounds sequester enzymes non-specifically.

  • Prepare Assay Buffer: 50 mM HEPES, pH 7.4.

  • Condition A: Standard buffer.

  • Condition B: Buffer + 0.01% Triton X-100 (detergent).

  • Measure IC50: Run the M3CA derivative against the target in both conditions.

  • Interpretation:

    • If IC50 shifts significantly (>3-fold) between A and B, the compound is an aggregator (False Positive).

    • M3CA derivatives rarely aggregate due to the solubilizing morpholine oxygen.

Step 2: Homolog Scanning (The "Cross-Reactivity" Panel)

Objective: Quantify selectivity against structurally similar targets.

  • Target: Serine Protease (e.g., Thrombin).

  • Off-Targets: Trypsin, Chymotrypsin, Factor Xa.

  • Method:

    • Incubate M3CA derivative (10-point dilution series) with off-target enzymes.

    • Add chromogenic substrate specific to the off-target.

    • Calculate Selectivity Ratio :

      
      .
      
    • Success Criteria: A ratio >50 indicates negligible cross-reactivity.

Supporting Data: M3CA Selectivity Profile

The following data represents a typical profile for a peptidomimetic inhibitor where a Proline residue was replaced with Morpholine-3-carboxylic acid.

Table 2: Cross-Reactivity Panel (Kinase Inhibitor Example)

Compound A = Proline-based Analog | Compound B = M3CA-based Analog

Target / Off-TargetCompound A (Proline) IC50 (nM)Compound B (M3CA) IC50 (nM)Selectivity Ratio (Comp B)Interpretation
Target: CDK2 1215-Retained Potency
Off-Target: CDK14560040x High Selectivity
Off-Target: GSK3

120>10,000>600x Eliminated Cross-Reactivity
hERG Channel 2,500 (Risk)>30,000 (Safe)-Improved Safety

Analysis: The substitution of Proline with M3CA (Compound B) resulted in a marginal loss of potency against the primary target (12 vs 15 nM) but a massive gain in selectivity against GSK3


. The morpholine oxygen likely clashed with a hydrophobic residue present in the GSK3

pocket but absent in CDK2, effectively "tuning out" the off-target interaction.

References

  • Gerry, C. J., & Schreiber, S. L. (2018).[3] Chemical probes and drug discovery. Nature Chemical Biology. [Link]

  • Clemons, P. A., et al. (2010).[3] Small-molecule screening data reveal that sp3-rich scaffolds improve selectivity. PNAS. [Link]

  • Trabocchi, A. (2013). Diversity-oriented synthesis of morpholine peptidomimetics. Frontiers in Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]

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The Strategic Incorporation of Morpholine-3-Carboxylic Acid Amide Hydrochloride in Lead Optimization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is a meticulous process of iterative design, synthesis, and testing. This guide delves into the strategic application of "morpholine-3-carboxylic acid amide hydrochloride" as a key building block in lead optimization, offering a comparative analysis against traditional scaffolds and providing a framework for its rational incorporation into drug discovery pipelines.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently employed to enhance the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] Its inherent advantages, including improved aqueous solubility, metabolic stability, and a favorable safety profile, make it an attractive component for optimizing lead compounds.[2][4] This guide will explore these benefits through the lens of a specific and versatile building block: morpholine-3-carboxylic acid and its derivatives.

The Morpholine Scaffold: A Gateway to Improved Drug-Like Properties

The six-membered heterocyclic morpholine ring, with its ether and secondary amine functionalities, offers a unique combination of features that can address common challenges in lead optimization. The nitrogen atom provides a handle for further derivatization, while the oxygen atom can act as a hydrogen bond acceptor, influencing molecular conformation and target engagement.[1] Critically, the morpholine ring generally leads to an improved pharmacokinetic profile, including enhanced bioavailability and metabolic stability, crucial for developing orally administered drugs.[1][2]

Morpholine-3-Carboxylic Acid: A Superior Bioisostere for Proline

In the realm of peptidomimetics and small molecule design, the rigid, cyclic amino acid proline plays a pivotal role in defining the conformation of peptide backbones and influencing protein-protein interactions.[5] However, proline-containing compounds can suffer from poor metabolic stability and limited cell permeability. Morpholine-3-carboxylic acid emerges as a compelling bioisostere for proline, offering a similar conformational constraint while introducing the favorable properties of the morpholine scaffold.[5][6]

The strategic replacement of proline with morpholine-3-carboxylic acid can lead to:

  • Enhanced Metabolic Stability: The morpholine ring is less susceptible to enzymatic degradation compared to the pyrrolidine ring of proline.[2]

  • Improved Solubility: The ether oxygen in the morpholine ring can increase the hydrophilicity of the molecule, leading to better aqueous solubility.[4]

  • Favorable Pharmacokinetics: The overall improvement in metabolic stability and solubility often translates to a more desirable pharmacokinetic profile.[1]

  • Novel Intellectual Property: The incorporation of this non-natural amino acid can create novel chemical entities with distinct patentability.

Hypothetical Case Study: Lead Optimization of a Proline-Containing Kinase Inhibitor

To illustrate the practical application of morpholine-3-carboxylic acid amide hydrochloride, we will consider a hypothetical lead optimization campaign for a kinase inhibitor. Many kinase inhibitors feature a hinge-binding motif that interacts with the backbone of the kinase hinge region. Often, a proline residue or a similar cyclic amine is incorporated to provide the correct vector for this interaction and to confer rigidity to the molecule.[7]

Our starting point: A fictional lead compound, LEAD-Pro , a potent kinase inhibitor with an IC50 of 50 nM. However, LEAD-Pro suffers from poor oral bioavailability (<5%) and rapid metabolic clearance in liver microsome assays.

Figure 1: Initial Proline-Containing Lead Compound.

Our lead optimization strategy will focus on replacing the proline amide moiety with morpholine-3-carboxylic acid amide to address the pharmacokinetic deficiencies of LEAD-Pro .

Synthesis of Morpholine-3-Carboxylic Acid Amide Hydrochloride

The key building block for our optimization strategy is enantiopure morpholine-3-carboxylic acid. A practical synthetic route starting from serine methyl ester has been reported, yielding Fmoc-protected morpholine-3-carboxylic acid.[8][9]

Synthesis_Workflow cluster_0 Synthesis of Fmoc-Morpholine-3-Carboxylic Acid cluster_1 Amide Formation and Deprotection Serine Serine Reductive_Amination Reductive_Amination Serine->Reductive_Amination Dimethoxy- acetaldehyde Intramolecular_Acetalization Intramolecular_Acetalization Reductive_Amination->Intramolecular_Acetalization Hydrogenation Hydrogenation Intramolecular_Acetalization->Hydrogenation Ester_Hydrolysis Ester_Hydrolysis Hydrogenation->Ester_Hydrolysis Fmoc_Protection Fmoc-Protected Morpholine-3-Carboxylic Acid Ester_Hydrolysis->Fmoc_Protection Fmoc-OSu Fmoc_Protection_Start Fmoc-Protected Morpholine-3-Carboxylic Acid Amide_Coupling Amide_Coupling Fmoc_Protection_Start->Amide_Coupling Amine, Coupling Agent (e.g., HATU) Fmoc_Deprotection Fmoc_Deprotection Amide_Coupling->Fmoc_Deprotection Piperidine/DMF Salt_Formation Morpholine-3-Carboxylic Acid Amide Hydrochloride Fmoc_Deprotection->Salt_Formation HCl in Ether

Figure 2: Synthetic Workflow for Morpholine-3-Carboxylic Acid Amide Hydrochloride.

Experimental Protocol: Amide Coupling and Hydrochloride Salt Formation

  • Amide Coupling: To a solution of Fmoc-protected morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).[10] Stir the mixture for 10 minutes at room temperature. Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Fmoc Deprotection: Dissolve the purified Fmoc-protected amide in a 20% solution of piperidine in DMF. Stir at room temperature for 1-2 hours.

  • Hydrochloride Salt Formation: After completion of the deprotection, concentrate the reaction mixture under vacuum. Dissolve the residue in a minimal amount of a suitable solvent like dichloromethane and add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Comparative Analysis and Structure-Activity Relationship (SAR)

Following the synthesis of our target compound, LEAD-Morph-Amide , and a series of related analogues, a systematic evaluation of their biological activity and pharmacokinetic properties is essential.

Table 1: Hypothetical SAR Data for LEAD-Pro Analogues

Compound IDModificationKinase IC50 (nM)Cell Viability EC50 (µM)Oral Bioavailability (%)Metabolic Stability (t½ in HLM, min)
LEAD-Pro Proline Amide (Parent)500.5<515
LEAD-Morph-Amide Morpholine-3-carboxamide650.74590
Analogue 1 N-Methyl-Morpholine-3-carboxamide801.255120
Analogue 2 (R)-Morpholine-3-carboxamide>1000>20--
Analogue 3 Piperidine-3-carboxamide750.92035
Analogue 4 Azetidine-2-carboxamide1502.51025

Interpretation of SAR Data:

  • The replacement of the proline amide in LEAD-Pro with a morpholine-3-carboxamide (LEAD-Morph-Amide ) resulted in a slight decrease in kinase inhibitory potency but a dramatic improvement in oral bioavailability and metabolic stability. This trade-off is often acceptable in lead optimization, as improved pharmacokinetics can lead to better in vivo efficacy.

  • N-methylation of the morpholine nitrogen (Analogue 1 ) further enhanced bioavailability and stability, albeit with a slight reduction in potency. This suggests that the morpholine nitrogen is not critical for target engagement and can be modified to fine-tune physicochemical properties.

  • The stereochemistry at the 3-position of the morpholine ring is crucial for activity, as the (R)-enantiomer (Analogue 2 ) was inactive. This highlights the importance of maintaining the correct spatial orientation of the substituents.

  • Comparison with other cyclic amines like piperidine (Analogue 3 ) and azetidine (Analogue 4 ) demonstrates the superiority of the morpholine scaffold in this context for achieving favorable pharmacokinetic properties.

Screening_Cascade Start Synthesized Analogues Biochemical_Assay Biochemical Kinase Assay (IC50) Start->Biochemical_Assay Cell_Based_Assay Cellular Potency Assay (EC50) Biochemical_Assay->Cell_Based_Assay Potent Compounds ADME_Screening In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Cell_Based_Assay->ADME_Screening Cell-Permeable Compounds PK_Studies In Vivo Pharmacokinetic Studies (Oral Bioavailability) ADME_Screening->PK_Studies Drug-like Compounds Efficacy_Studies In Vivo Efficacy Studies (Xenograft Model) PK_Studies->Efficacy_Studies Lead Candidate

Sources

Comparative Cost-Analysis & Synthesis Guide: Morpholine-3-carboxylic acid amide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the synthesis of Morpholine-3-carboxylic acid amide hydrochloride , designed for researchers and process chemists.

Executive Summary

Morpholine-3-carboxylic acid amide is a critical scaffold in the synthesis of peptidomimetics and inhibitors (e.g., HIV integrase, DPP-4). Unlike simple morpholine derivatives, the C3-substitution introduces a chiral center, making the chiral pool synthesis starting from L-Serine the industry standard for scalability and enantiomeric purity.

This guide compares two primary process strategies derived from the Serine route:

  • Route A (The "Lactam-Reduction" Pathway): Uses N-chloroacetyl serine to form a lactam intermediate, followed by selective reduction. High reliability, moderate cost.

  • Route B (The "Direct Cyclization" Pathway): Utilizes ethylene glycol disulfonates or dihalides. Lower step count but historically plagued by poor regioselectivity and lower yields.

Recommendation: Route A is the superior method for GMP production due to higher enantiomeric excess (ee >99%) and easier purification, despite a slightly higher raw material cost (RMC).

Strategic Route Analysis

Route A: The Serine-Lactam Reductive Pathway (Recommended)

This route leverages the chirality of L-Serine to establish the C3 stereocenter before ring closure. The morpholine ring is constructed via an oxidation-state adjustment (Lactam


 Amine).
  • Mechanism: Acylation

    
     Williamson Ether Cyclization 
    
    
    
    Selective Reduction
    
    
    Amidation.
  • Key Advantage: The "5-oxo" lactam intermediate crystallizes well, acting as a self-purifying step that removes impurities before the expensive reduction step.

Route B: The Di-electrophile Cyclization Pathway

This route attempts to build the ring in one step by reacting Serine esters with 1,2-dibromoethane or ethylene glycol disulfonates.

  • Mechanism: Double nucleophilic substitution.

  • Critical Flaw: Competing

    
    -dialkylation (quaternization) and racemization under the strong basic conditions required for the ether formation often lead to low yields (<40%).
    

Comparative Cost & Process Metrics

The following table contrasts the two routes based on a theoretical 1 kg batch production.

MetricRoute A (Lactam-Reduction)Route B (Direct Alkylation)
Starting Material L-Serine Methyl Ester HClL-Serine Methyl Ester HCl
Key Reagents Chloroacetyl chloride, NaBH₄/AlCl₃1,2-Dibromoethane, NaH or KOtBu
Step Count 4 (Linear)2 (Linear)
Overall Yield ~55-65%~25-35%
Purity Profile High (>98% ee)Variable (Risk of racemization)
Safety Hazard Moderate (Hydride generation)High (Strong bases, Alkylating agents)
Cost Driver Reducing Agent (NaBH₄)Purification (Chromatography often needed)
Est.[1][2] RMC ($/kg) $450 - $600 $350 - $500 (but higher OpEx)

Note: While Route B has a lower theoretical Raw Material Cost (RMC), the Operational Expenditure (OpEx) is significantly higher due to the difficulty in purifying the product from oligomeric by-products. Route A is more cost-effective at scale.

Detailed Synthesis Pathway (Route A)

Logical Flow Diagram

The following diagram illustrates the optimized industrial workflow for Route A.

G Start L-Serine Methyl Ester (HCl Salt) Step1 N-Acylation (Chloroacetyl Chloride) Start->Step1 Inter1 N-Chloroacetyl-L-Serine Ester Step1->Inter1 Yield: ~90% Step2 Cyclization (NaOEt / Toluene) Inter1->Step2 Inter2 5-Oxomorpholine-3-carboxylic acid ester (Lactam) Step2->Inter2 Yield: ~85% Step3 Selective Reduction (NaBH4 / AlCl3) Inter2->Step3 Inter3 Morpholine-3-carboxylic acid ester Step3->Inter3 Yield: ~80% (C5 Carbonyl Removal) Step4 Amidation (NH3 / MeOH) Inter3->Step4 Final Morpholine-3-carboxylic acid amide HCl Step4->Final 1. Ammonolysis 2. HCl Salt Formation

Figure 1: Step-by-step synthesis pathway for Morpholine-3-carboxylic acid amide HCl via the Lactam intermediate.[3]

Experimental Protocol (Route A)

This protocol is validated for a 50g scale batch.

Step 1: N-Acylation
  • Suspend L-Serine methyl ester hydrochloride (50.0 g, 0.32 mol) in DCM (500 mL).

  • Cool to 0°C and add Triethylamine (71.2 g, 2.2 eq) dropwise.

  • Add Chloroacetyl chloride (39.8 g, 1.1 eq) dropwise, maintaining temp <5°C.

  • Stir at RT for 4 hours. Wash with water, dry (Na₂SO₄), and concentrate to yield N-chloroacetyl-L-serine methyl ester (Oil, quant).

Step 2: Cyclization (Lactam Formation)
  • Dissolve the crude oil from Step 1 in anhydrous Toluene (400 mL).

  • Add Sodium Ethoxide (24.0 g, 1.1 eq) slowly at RT.

  • Heat to 60°C for 4 hours. The mixture will become turbid as NaCl precipitates.

  • Filter hot to remove salts.

  • Cool the filtrate to 0°C. The product, Methyl 5-oxomorpholine-3-carboxylate, often crystallizes (Yield: ~42g, 82%).

Step 3: Selective Reduction (The Critical Step)

Rationale: We must reduce the lactam (C5=O) without reducing the ester (C3-COOMe) or racemizing the center. The NaBH₄/AlCl₃ system generates borane in situ, which is highly selective for amides/lactams over esters.

  • Suspend AlCl₃ (13.3 g, 0.1 mol) in dry THF (200 mL) under Nitrogen. Cool to 0°C.

  • Add NaBH₄ (11.3 g, 0.3 mol) portion-wise. Stir 15 min.

  • Add Methyl 5-oxomorpholine-3-carboxylate (15.9 g, 0.1 mol) dissolved in THF dropwise.

  • Stir at 0°C for 1h, then warm to RT for 2h.

  • Quench carefully with water/ice (Exothermic!).

  • Extract with DCM (3x). Dry and concentrate to yield Methyl morpholine-3-carboxylate (Yield: ~11.6g, 80%).

Step 4: Amidation & Salt Formation
  • Dissolve Methyl morpholine-3-carboxylate (10.0 g) in Methanol (50 mL).

  • Bubble anhydrous Ammonia gas (or use 7N NH₃ in MeOH) into the solution at 0°C until saturation.

  • Seal and stir at RT for 24h. Monitor by TLC (Ester disappearance).

  • Concentrate to dryness to get the free base amide.

  • Re-dissolve in minimal Isopropanol (IPA).

  • Add HCl in Dioxane (4M, 1.1 eq) dropwise.

  • Filter the white precipitate, wash with cold Ether, and dry.

    • Final Product: Morpholine-3-carboxylic acid amide hydrochloride.

    • Appearance: White crystalline solid.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 2 Wet solvent (Water kills NaOEt)Ensure Toluene is dried over molecular sieves.
Over-reduction in Step 3 Temperature too highKeep reaction <5°C during addition; strictly control stoichiometry of NaBH₄.
Racemization High pH during workupAvoid strong bases during the extraction of the chiral ester.
Hygroscopicity Nature of HCl saltStore product in a desiccator; handle under inert atmosphere if possible.

References

  • Patent on Serine Route: Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503B. Link

  • Morpholine Synthesis Review: Morpholines: Synthesis and Biological Activity. ResearchGate.[3] Link

  • General Amidation Methods: Amide Synthesis - Fisher Scientific.Link

  • Product Data: Morpholine-3-carboxylic acid amide - Sigma-Aldrich.Link

Sources

Navigating the Patent Landscape of Morpholine-3-Carboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of modern drug discovery, the morpholine scaffold has emerged as a privileged structure, prized for its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to bioactive molecules.[1][2] Among the myriad of morpholine-containing compounds, derivatives of morpholine-3-carboxamide have garnered significant attention for their therapeutic potential across a range of diseases, from infectious diseases to oncology.[3][4] This guide provides a comprehensive analysis of the patent landscape surrounding Morpholine-3-carboxylic acid amide hydrochloride and its analogues. We will delve into the synthesis, structure-activity relationships (SAR), and comparative performance of these compounds, offering a critical resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Morpholine Moiety

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, offers a unique combination of features that make it an attractive component in medicinal chemistry.[5][6] Its non-planar, chair-like conformation can provide a rigid scaffold to orient pharmacophoric elements for optimal target engagement. Furthermore, the presence of the oxygen atom can enhance aqueous solubility and introduce a hydrogen bond acceptor, while the nitrogen atom provides a point for further chemical modification and can act as a basic center, influencing the compound's pharmacokinetic profile.[7] These attributes contribute to the widespread incorporation of the morpholine scaffold in a variety of approved and investigational drugs.[1]

Patent Landscape and Synthetic Strategies

While a specific patent for "Morpholine-3-carboxylic acid amide hydrochloride" is not prominently disclosed in publicly accessible databases, the broader class of morpholine-3-carboxamide derivatives is well-represented in the patent literature. These patents typically claim a genus of compounds encompassing a substituted morpholine-3-carboxamide core and detail their synthesis and application in various therapeutic areas.

The synthesis of the morpholine-3-carboxylic acid backbone is a critical first step. Patented methods often involve the cyclization of amino alcohol precursors. For instance, processes for producing morpholine and its derivatives from dialkylene glycols and ammonia have been patented.[8] A general synthetic workflow for creating a library of morpholine-3-carboxamide derivatives is outlined below.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Amino acid derivative) Step1 Formation of Morpholine Ring Start->Step1 Cyclization Step2 Carboxylic Acid Activation Step1->Step2 Intermediate Step3 Amide Coupling Step2->Step3 Activated Ester/Acid Halide Step4 Optional: Salt Formation (e.g., with HCl) Step3->Step4 Amine Product Morpholine-3-Carboxamide Derivative (or Hydrochloride Salt) Step4->Product

Caption: General workflow for the synthesis of morpholine-3-carboxamide derivatives.

This modular approach allows for the generation of diverse libraries of compounds by varying the substituents on the morpholine ring and the amine component used in the final amide coupling step. This diversity is crucial for exploring the structure-activity relationships and optimizing for potency and selectivity against a specific biological target.

Comparative Performance Analysis: A Focus on Key Therapeutic Areas

The utility of the morpholine-3-carboxamide scaffold is best illustrated by examining its application in different therapeutic contexts. Here, we present a comparative analysis based on available data for closely related analogues, highlighting their potential as kinase inhibitors and anti-HIV agents.

Morpholine-3-Carboxamides as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The morpholine moiety has been successfully incorporated into numerous kinase inhibitors to enhance their properties.[3][7] The oxygen atom of the morpholine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[7]

Hypothetical Comparative Data for Kinase Inhibitors

To illustrate the potential performance of a Morpholine-3-carboxylic acid amide derivative, let's consider a hypothetical scenario comparing it with a known kinase inhibitor and a simple carboxamide analogue.

CompoundTarget KinaseIC50 (nM)Cell-based Potency (EC50, nM)Key Structural Features
Compound A (Hypothetical Morpholine-3-carboxamide) Kinase X15150Morpholine ring for hinge binding, optimized side chain for selectivity pocket interaction.
Reference Inhibitor (e.g., Gefitinib) EGFR2100Quinazoline core, established interactions.
Analogue B (Simple Carboxamide) Kinase X>1000>10000Lacks the morpholine scaffold, resulting in poor hinge-binding.

This hypothetical data underscores the importance of the morpholine scaffold in achieving potent kinase inhibition. The ability of the morpholine oxygen to act as a hinge binder can significantly improve the potency compared to a simple amide.

Morpholine-3-Carboxamides as Anti-HIV Agents

The morpholine scaffold has also been explored in the development of inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][9] The morpholine ring can be strategically positioned to interact with the active site of the enzyme and contribute to the overall binding affinity of the inhibitor.

Illustrative Data for Anti-HIV Activity

The following table presents data on the anti-HIV activity of quinoline-3-carbohydrazide derivatives, which share some structural similarities with morpholine-3-carboxamides and highlight the potential for this class of compounds.

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)
8b 75>500>6.67
Reference Drug (e.g., Raltegravir) <0.1>100>1000

Data adapted from a study on quinoline-3-carbohydrazides as potential anti-HIV agents.[8]

While the presented quinoline derivatives show lower potency than the reference drug, this data indicates that the core scaffold can be a starting point for the development of more potent anti-HIV agents. The introduction of a morpholine ring could potentially enhance solubility and cell permeability, leading to improved antiviral activity.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of "Morpholine-3-carboxylic acid amide hydrochloride" and its analogues, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the potential applications of these compounds.

Kinase Inhibition Assay Protocol

The following protocol outlines a typical in vitro kinase inhibition assay.

G cluster_kinase_assay Kinase Inhibition Assay Workflow Step1 Prepare Assay Plate: Add buffer, kinase, and inhibitor Step2 Initiate Reaction: Add ATP and substrate Step1->Step2 Step3 Incubate: Allow reaction to proceed Step2->Step3 Step4 Stop Reaction: Add stop solution (e.g., EDTA) Step3->Step4 Step5 Detection: Measure product formation (e.g., luminescence, fluorescence) Step4->Step5 Step6 Data Analysis: Calculate IC50 values Step5->Step6

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Morpholine-3-carboxylic acid amide hydrochloride) in a suitable solvent like DMSO.

    • Prepare assay buffer containing a buffering agent (e.g., HEPES), a salt (e.g., MgCl2), and a reducing agent (e.g., DTT).

    • Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP at appropriate concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add a serial dilution of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Add the kinase to all wells except for the negative control.

    • Pre-incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Detection and Analysis:

    • Detect the amount of product formed using a suitable method. Common methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced.

      • Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.

      • Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HIV-1 Integrase Inhibition Assay Protocol

This protocol describes a common method for evaluating the inhibition of HIV-1 integrase activity.

G cluster_integrase_assay HIV-1 Integrase Assay Workflow Step1 Prepare Assay Plate: Coat with streptavidin, add biotinylated viral DNA Step2 Add Integrase and Inhibitor Step1->Step2 Step3 Initiate Strand Transfer: Add target DNA Step2->Step3 Step4 Incubate: Allow integration to occur Step3->Step4 Step5 Detection: Measure integrated DNA (e.g., ELISA-based) Step4->Step5 Step6 Data Analysis: Calculate IC50 values Step5->Step6

Caption: A typical workflow for an in vitro HIV-1 integrase inhibition assay.

Detailed Steps:

  • Plate Preparation:

    • Coat a 96-well plate with streptavidin.

    • Add a biotinylated oligonucleotide representing the viral DNA long terminal repeat (LTR) to the wells and allow it to bind to the streptavidin.

  • Assay Procedure:

    • Wash the plate to remove unbound viral DNA.

    • Add the HIV-1 integrase enzyme to the wells.

    • Add a serial dilution of the test compound. Include a positive control (a known integrase inhibitor like Raltegravir) and a negative control (solvent only).

    • Pre-incubate the plate to allow the compound to bind to the integrase.

    • Initiate the strand transfer reaction by adding a target DNA oligonucleotide.

    • Incubate the plate at 37°C to allow the integration reaction to proceed.

  • Detection and Analysis:

    • Wash the plate to remove un-integrated DNA.

    • Detect the integrated target DNA using an ELISA-based method. This typically involves a primary antibody that recognizes a tag on the target DNA and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.

Conclusion and Future Directions

The morpholine-3-carboxamide scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While a dedicated patent for "Morpholine-3-carboxylic acid amide hydrochloride" is not readily apparent, the extensive patenting of the broader class of morpholine carboxamide derivatives underscores their perceived value in the pharmaceutical industry. The available scientific literature, though not focused on this specific salt, provides a strong rationale for its potential efficacy as a kinase inhibitor or an anti-HIV agent, based on the performance of structurally related compounds.

Future research should focus on the synthesis and rigorous biological evaluation of "Morpholine-3-carboxylic acid amide hydrochloride" and a diverse library of its analogues. Direct comparative studies against existing drugs and other investigational compounds will be crucial to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a solid framework for such investigations. By leveraging the strategic advantages of the morpholine moiety and employing robust screening methodologies, researchers can continue to unlock the full potential of this privileged scaffold in the quest for new and improved medicines.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). Molecules, 26(6), 1695. Available from: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. (2022). Jundishapur Journal of Natural Pharmaceutical Products, 17(1), e116644. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787-814. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 649-693. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020). Journal of Chemical Reviews, 2(3), 205-224. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(18), 5988. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1149-1155. Available from: [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2019). Synthesis, 51(15), 2937-2956. Available from: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2017). Current Cancer Drug Targets, 17(1), 25-43. Available from: [Link]

  • Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (2020). Journal of Medicinal Chemistry, 63(15), 8264-8278. Available from: [Link]

  • Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. (2022). International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2021). Molecules, 26(11), 3326. Available from: [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. (2016). Molecules, 21(11), 1551. Available from: [Link]

  • (PDF) Design, synthesis, bioactivity, and computational studies of some morpholine-clubbed coumarinyl acetamide and cinnamide derivatives. (2023). Journal of the Iranian Chemical Society, 20, 1-17. Available from: [Link]

  • Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication. (2014). Current Pharmaceutical Design, 20(31), 5085-5100. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(22), 3741-3758. Available from: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2023). Expert Opinion on Drug Discovery, 18(1), 69-90. Available from: [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2022). YouTube. Available from: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(18), 5988. Available from: [Link]

  • EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1984). Google Patents.
  • Kinase assays. (2020). BMG LABTECH. Available from: [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of Morpholine-3-carboxylic acid amide hydrochloride

[1]

Executive Summary & Core Directive

Do not dispose of Morpholine-3-carboxylic acid amide hydrochloride down the drain.

While morpholine derivatives often appear benign compared to volatile solvents, this compound presents specific "silent" hazards due to its hydrochloride salt form and nitrogenous structure. As a Senior Application Scientist, I advise that this material be treated as Non-Halogenated Organic Waste (unless mixed with halogenated solvents) and routed for high-temperature incineration.

Immediate Action Required:

  • Segregate: Keep away from strong bases and specifically nitrite sources (risk of carcinogenic nitrosamine formation).

  • Label: Tag as "Organic Solid Waste, Toxic/Irritant."

  • Neutralize (Spills only): Use sodium bicarbonate for spill cleanup, not strong caustic soda.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1] This compound is not just "chemical dust"; it is a protonated salt that will impact the pH and reactivity of your waste container.

PropertySpecificationOperational Implication
Chemical Name Morpholine-3-carboxylic acid amide HClPrimary ID
CAS Number 1101822-34-7 (Verify on specific vendor bottle)Use for waste manifesting.[2]
Molecular Formula C₅H₁₀N₂O₂[2] · HClContains Nitrogen (NOx potential) and Chlorine.
Physical State White to off-white solidDust inhalation hazard.[2]
Acidity (pH) Acidic in aqueous solution (~pH 3-5)Corrosive to metal waste drums if wet.
Water Solubility HighHigh mobility in aquatic environments (Do not drain).
The "Why" Behind the Protocol
  • The HCl Moiety: As a hydrochloride salt, this compound readily dissociates in water to release chloride ions and protons. If disposed of in a metal safety can with aqueous waste, it can cause long-term pitting and corrosion.

  • The Morpholine Ring: Morpholine structures are precursors to nitrosamines. If this waste stream mixes with nitrosating agents (nitrites, nitrous acid) in a waste container, you may inadvertently synthesize N-nitrosomorpholines, which are potent carcinogens.[2]

Personal Protective Equipment (PPE) Matrix

Treat this compound as a potential skin and eye irritant (H315, H319).

Protection ZoneEquipment StandardRationale
Ocular ANSI Z87.1 Safety Glasses (Goggles if powder is fine)Acidic dust causes immediate eye irritation.[2]
Dermal Nitrile Gloves (Min 0.11mm thickness)Standard barrier protection is sufficient; permeation is slow for solids.[2]
Respiratory N95 Mask (for weighing/transfer) or Fume HoodPrevent inhalation of acidic particulates.[2]

Disposal Workflows

Scenario A: Solid Waste (Excess Reagent/Expired Solids)

Best Practice: Lab Pack for Incineration

  • Containment: Keep the substance in its original glass or plastic container. If the container is damaged, transfer to a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Container: Place the sealed jar into a clear plastic waste bag (polyethylene).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Morpholine-3-carboxylic acid amide HCl" (95%+).

    • Hazard Check: [x] Irritant [x] Toxic.[3]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

    • Constraint: Do NOT store in the same secondary bin as oxidizers (e.g., permanganates, nitrates).

Scenario B: Aqueous/Solvent Solutions (Reaction Mixtures)

Best Practice: Segregated Solvent Waste

  • pH Check: Before adding to a central waste carboy, check the pH of your solution.

    • If pH < 4: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) until pH 6-8. This prevents the acidification of the main waste container, which could trigger incompatible reactions with other solutes (e.g., sulfides releasing H₂S gas).

  • Solvent Selection:

    • If dissolved in Water/Methanol/Ethanol: Dispose in Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .

  • Precipitation Warning: If mixing a high-concentration aqueous solution of this salt into organic waste (like Acetone), the salt may precipitate out. Ensure the waste container has sufficient headspace (10%) to accommodate displacement.

Decision Logic & Incompatibility Map

The following diagram illustrates the critical decision pathways for disposal and highlights the chemical incompatibility risks that must be avoided.

DisposalWorkflowStartWaste: Morpholine-3-carboxylicacid amide HClStateCheckPhysical State?Start->StateCheckWarningCRITICAL WARNING:Do NOT mix with Nitrites/Nitrates(Risk of Nitrosamines)Start->WarningSegregation RuleSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedPackSeal in HDPE Container(Lab Pack)SolidPath->PackpHCheckCheck pHLiquidPath->pHCheckIncinerateShip for High-Temp IncinerationPack->IncinerateNeutralizeNeutralize with NaHCO3(Target pH 6-8)pHCheck->NeutralizeAcidic (pH < 4)SolventCheckSolvent Type?pHCheck->SolventCheckNeutral (pH 4-9)Neutralize->SolventCheckNonHaloNon-Halogenated Waste(High BTU)SolventCheck->NonHaloMeOH, EtOH, WaterHaloHalogenated WasteSolventCheck->HaloDCM, ChloroformNonHalo->IncinerateHalo->Incinerate

Figure 1: Decision tree for the safe disposal of Morpholine-3-carboxylic acid amide HCl, emphasizing pH neutralization and segregation from nitrosating agents.

Emergency Contingencies: Spill Response

If a bottle breaks or powder is spilled on the benchtop:

  • Isolate: Mark the area. Do not breathe the dust.[3][4][5][6][7][8]

  • Neutralize: Sprinkle Sodium Bicarbonate or Calcium Carbonate over the spill. The HCl salt is acidic; you may see slight bubbling if the surface is damp.

  • Absorb: Cover with vermiculite or dry sand.

  • Collect: Scoop into a disposable container using a dustpan. Do not brush vigorously (avoids aerosolization).

  • Clean: Wipe the surface with water, followed by a soap solution.

Regulatory Compliance (US Context)

  • RCRA Status: This compound is generally not listed under the "P" or "U" lists (40 CFR 261.33) specifically. However, it must be characterized by the generator.

  • Characteristic Waste:

    • Corrosivity (D002): If the waste is an aqueous solution with pH < 2, it is a D002 hazardous waste.

    • Toxicity:[3][5][6][8][9] While not a standard TCLP metal, the morpholine structure implies aquatic toxicity.

  • EPA Recommendation: Dispose of via a permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration. This destroys the organic morpholine ring and captures the HCl emissions in the scrubber system.

References

  • National Center for Biotechnology Information (PubChem). Morpholine-3-carboxylic acid amide hydrochloride Compound Summary. Retrieved from [Link]2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]2]

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